molecular formula C12H11NO5 B314533 [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol CAS No. 353509-29-2

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Cat. No.: B314533
CAS No.: 353509-29-2
M. Wt: 249.22 g/mol
InChI Key: ODXAXTCMRRXMTE-UHFFFAOYSA-N
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Description

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)18-12/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXAXTCMRRXMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956778
Record name [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol
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Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353509-29-2
Record name 5-(4-Methoxy-2-nitrophenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353509-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, a key intermediate in medicinal chemistry and materials science. This document delves into the strategic considerations behind the synthetic design, detailed experimental protocols, and the mechanistic underpinnings of the key transformations. By integrating expert insights with established chemical principles, this guide serves as a practical resource for researchers engaged in the synthesis of complex heterocyclic compounds.

Introduction: Strategic Importance and Synthetic Design

The furan scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block in drug discovery. The target molecule, [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (CAS No. 353509-29-2), incorporates a substituted phenyl ring onto the furan core, presenting a valuable synthon for further functionalization.

Our synthetic strategy is centered around a convergent approach, leveraging a palladium-catalyzed cross-coupling reaction to construct the core aryl-furan linkage. This is followed by a selective reduction of a carbonyl group to furnish the desired primary alcohol. This design philosophy prioritizes efficiency, modularity, and the use of well-established, high-yielding reactions.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule reveals a key disconnection at the C-C bond between the furan and the phenyl ring. This bond can be strategically formed via a Suzuki-Miyaura cross-coupling reaction. The furan ring can be derived from a readily available starting material like 2-furaldehyde.

G Target [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol Disconnection1 C-C Bond Formation (Suzuki Coupling) Target->Disconnection1 Intermediate1 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde Disconnection1->Intermediate1 Intermediate2 Reduction Intermediate1->Intermediate2 Precursor1 5-Bromo-2-furaldehyde Intermediate1->Precursor1 Precursor2 (4-Methoxy-2-nitrophenyl)boronic acid Intermediate1->Precursor2 Intermediate2->Target Reduction Precursor4 Bromination Precursor1->Precursor4 Precursor3 2-Furaldehyde Precursor4->Precursor3 G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. [1]

Detailed Synthetic Protocols

Step 1: Synthesis of 5-Bromo-2-furaldehyde

Rationale: The bromination of 2-furaldehyde at the 5-position is a standard electrophilic aromatic substitution reaction on the electron-rich furan ring. [2]Using a mild brominating agent in a suitable solvent at low temperatures helps to control the regioselectivity and prevent over-bromination.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-furaldehyde (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent to the cooled solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-furaldehyde.

Parameter Value
Starting Material 2-Furaldehyde
Reagent Bromine
Solvent Chloroform/Acetic Acid
Temperature 0 °C to RT
Typical Yield 70-85%
Step 2: Synthesis of 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde

Rationale: This pivotal step utilizes the Suzuki-Miyaura cross-coupling reaction to construct the central aryl-furan bond. [3]The choice of a palladium catalyst with appropriate ligands is critical for efficient coupling. [4]A base is required to activate the boronic acid for transmetalation. [5] Protocol:

  • To a degassed mixture of 5-bromo-2-furaldehyde (1.0 eq.), (4-methoxy-2-nitrophenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate or sodium carbonate (2.0-3.0 eq.) in a mixture of toluene and water (e.g., 4:1 v/v), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde.

Parameter Value
Starting Materials 5-Bromo-2-furaldehyde, (4-Methoxy-2-nitrophenyl)boronic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃ or Na₂CO₃
Solvent Toluene/Water
Temperature 80-100 °C
Typical Yield 60-80%
Step 3: Synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Rationale: The final step involves the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, as it will not reduce the nitro group under these conditions. [6] Protocol:

  • Dissolve 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, [5-(4-methoxy-2-nitro-phenyl)-furan-2-yl]-methanol.

Parameter Value
Starting Material 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol/Ethanol
Temperature 0 °C to RT
Typical Yield 85-95%

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Ensure the purity of 2-furaldehyde and the boronic acid, as impurities can affect the efficiency of the coupling reaction.

  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.

  • Choice of Base: The strength and solubility of the base can significantly impact the reaction rate and yield. An empirical optimization may be necessary.

  • Purification: The final product and intermediates may require careful purification by column chromatography to remove catalyst residues and byproducts.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol. By employing a robust palladium-catalyzed cross-coupling reaction and a selective reduction, this strategy offers high yields and operational simplicity. This technical guide is intended to empower researchers with the knowledge and procedures necessary to synthesize this valuable chemical intermediate for their research and development endeavors.

References

  • Ragaini, F. (2009). The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Compounds. AIR Unimi. [Link]

  • Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. (2016). NIH. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). PMC - NIH. [Link]

  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. (2006). ACS Publications. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2022). MDPI. [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2014). RSC Publishing. [Link]

  • Advancement in methodologies for reduction of nitroarenes. (2015). RSC Publishing. [Link]

  • 2-FORMYLFURAN. Ataman Kimya. [Link]

  • ChemInform Abstract: Synthesis of New Aryl‐Substituted Furan‐2(5H)‐ones Using the Suzuki—Miyaura Reaction. Sci-Hub. [Link]

  • ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. (2011). ResearchGate. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (2008). ScienceDirect. [Link]

  • Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015). ResearchGate. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • 2-Formyl furan. ChemBK. [Link]

  • 2-FURANMETHANOL. Ataman Kimya. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. (2020). NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. (2017). RSC Publishing. [Link]

  • SYNTHESIS AND APPLICATION OF 2,5-DIFORMYLFURAN. JKU ePUB. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. [Link]

  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2014). ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2024). MDPI. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2007). PMC - PubMed Central. [Link]

  • 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. (2018). ResearchGate. [Link]

  • Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. (2019). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is a multifaceted organic compound that stands at the intersection of several key areas in medicinal chemistry and materials science. Its structure, which incorporates a furan ring, a nitroaromatic system, and a primary alcohol, suggests a wide range of potential applications, from novel therapeutic agents to functional organic materials. The furan moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2][3][4] The nitroaromatic component, while often associated with toxicity, is also a critical feature in certain classes of antibiotics and anticancer agents, where its electron-withdrawing nature is pivotal to the mechanism of action.[5] This guide provides a comprehensive overview of the chemical properties of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, offering insights into its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol dictates its chemical behavior and potential utility.

Table 1: Physicochemical Properties of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

PropertyValueSource/Method
CAS Number 353509-29-2Chemical Abstracts
Molecular Formula C₁₂H₁₁NO₅-
Molecular Weight 249.22 g/mol -
Appearance Predicted to be a solidAnalog Comparison
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.Analog Comparison
Melting Point Not experimentally determined.-

Synthesis and Mechanistic Insights

A robust synthetic strategy for [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol can be envisioned through a convergent approach, leveraging well-established palladium-catalyzed cross-coupling reactions followed by a selective reduction. A plausible and efficient method involves the Suzuki-Miyaura cross-coupling reaction.[3][6][7][8]

The proposed synthetic pathway commences with the Suzuki coupling of a suitable boronic acid or ester derivative of 4-methoxy-2-nitrotoluene with a 2-formylfuran derivative. The resulting aldehyde, 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde, can then be selectively reduced to the target primary alcohol.

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Methoxy-2-nitrophenylboronic Acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C B 2-Formyl-5-bromofuran B->C D 5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde C->D Suzuki Coupling E Reducing Agent (e.g., NaBH₄) D->E F [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol E->F Reduction

Sources

Spectroscopic Characterization of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical applications of key analytical techniques essential for structural elucidation and purity assessment. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, incorporating a methoxy- and nitro-substituted phenyl ring, suggests potential for unique pharmacological properties. Accurate and thorough spectroscopic analysis is the cornerstone of its chemical identity, ensuring the integrity of research and development efforts. This guide serves to establish a robust analytical framework for this compound and its analogues.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail regarding the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For organic molecules like [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, ¹H and ¹³C NMR are indispensable.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-CH₂OH~4.6Singlet (or Doublet if coupled to OH)The hydroxymethyl protons are adjacent to the furan ring and an oxygen atom, leading to a downfield shift. The multiplicity will depend on the solvent and exchange rate of the hydroxyl proton.
Furan H-3~6.4Doublet (J ≈ 3.4 Hz)This proton is coupled to the furan H-4 proton.
Furan H-4~6.6Doublet (J ≈ 3.4 Hz)Coupled to the furan H-3 proton.
Phenyl H-3'~7.9Doublet (J ≈ 2.5 Hz)This proton is ortho to the nitro group, which is strongly electron-withdrawing, causing a significant downfield shift. It will exhibit a small coupling to the H-5' proton.
Phenyl H-5'~7.2Doublet of Doublets (J ≈ 8.8, 2.5 Hz)This proton is coupled to both the H-6' and H-3' protons.
Phenyl H-6'~7.1Doublet (J ≈ 8.8 Hz)This proton is ortho to the methoxy group and will show a larger coupling constant from the interaction with the H-5' proton.
-OCH₃~3.9SingletThe methoxy protons are in a single environment and will appear as a sharp singlet.
-OHVariableBroad SingletThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Implicit, from potential oxidation)Not ApplicableNot expected in the primary structure.
C-NO₂ (C-2')~148The carbon atom directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
C-OCH₃ (C-4')~160The carbon attached to the electron-donating methoxy group will be deshielded.
Furan C-2~158The carbon bearing the hydroxymethyl group.
Furan C-5~152The carbon attached to the phenyl ring.
Phenyl C-1'~125The ipso-carbon attached to the furan ring.
Phenyl C-3'~120This carbon is ortho to the nitro group.
Phenyl C-5'~115This carbon is influenced by both the methoxy and nitro groups.
Phenyl C-6'~112This carbon is ortho to the methoxy group.
Furan C-3~110
Furan C-4~108
-CH₂OH~58The carbon of the hydroxymethyl group.
-OCH₃~56The carbon of the methoxy group.
C. Experimental Protocol for NMR Data Acquisition

1. Sample Preparation:

  • Weigh approximately 5-10 mg of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts, particularly for exchangeable protons like the hydroxyl group.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Shim the magnetic field to ensure homogeneity.

  • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

A. Expected Mass Spectral Data

The nominal molecular weight of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (C₁₂H₁₁NO₅) is 249.22 g/mol .[3] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Expected Molecular Ions:

  • [M+H]⁺: m/z 250.06

  • [M+Na]⁺: m/z 272.04

  • [M-H]⁻: m/z 248.05

Key Fragmentation Pathways: The fragmentation of the molecular ion will provide valuable structural information. Common fragmentation patterns for this molecule could involve:

  • Loss of the hydroxymethyl group (-CH₂OH, 31 Da).

  • Loss of the nitro group (-NO₂, 46 Da).

  • Cleavage of the furan-phenyl bond.

B. Experimental Protocol for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of non-volatile compounds like the target molecule.

1. Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Filter the solution to remove any particulate matter.

2. LC-MS System:

  • Liquid Chromatograph: Use a reverse-phase C18 column. The mobile phase could be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.[4][5]

  • Mass Spectrometer: An electrospray ionization (ESI) source is suitable for this type of molecule. The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap.

3. Data Acquisition:

  • Acquire data in both positive and negative ion modes to observe different molecular ions and fragments.

  • Perform MS/MS (or tandem MS) experiments on the parent ion to induce fragmentation and obtain structural information.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

A. Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Vibration
O-H (alcohol)3500-3200 (broad)Stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=C (aromatic/furan)1600-1475Stretching
N-O (nitro)1550-1500 (asymmetric) & 1360-1300 (symmetric)Stretching
C-O (ether/alcohol)1250-1000Stretching
B. Experimental Protocol for FTIR Spectroscopy

1. Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a simpler and often preferred method.

  • Solution: Dissolve the sample in a suitable solvent that does not have strong IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the pure solvent.

  • Record the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

IV. Synthesis and Purity Considerations

The synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol likely involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the furan-phenyl bond, followed by functional group manipulations.[6] For example, a Suzuki coupling between a boronic acid derivative of the phenyl ring and a halogenated furan-2-carbaldehyde, followed by reduction of the aldehyde to the alcohol, is a plausible route.

It is crucial to consider potential impurities arising from the synthesis, such as starting materials, byproducts of the coupling reaction, or over-oxidation of the alcohol to the corresponding carboxylic acid. The spectroscopic techniques described in this guide are essential for identifying and quantifying these impurities.

V. Data Integration and Structural Confirmation

The definitive structural confirmation of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol relies on the synergistic interpretation of all spectroscopic data.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation NMR NMR (¹H, ¹³C) Connectivity Proton-Proton Connectivity (from COSY, NOESY) NMR->Connectivity Carbon_Skeleton Carbon Framework (from ¹³C, DEPT) NMR->Carbon_Skeleton MS Mass Spectrometry (HRMS) Molecular_Formula Elemental Composition (from HRMS) MS->Molecular_Formula IR Infrared Spectroscopy Functional_Groups Functional Group ID (from IR) IR->Functional_Groups Structure Proposed Structure Confirmed_Structure Confirmed Structure of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol Structure->Confirmed_Structure Connectivity->Structure Carbon_Skeleton->Structure Molecular_Formula->Structure Functional_Groups->Structure

Figure 1. Workflow for the structural confirmation of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol using integrated spectroscopic data.

Conclusion

This technical guide outlines a comprehensive spectroscopic approach for the characterization of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol. By combining the detailed structural information from NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group analysis from IR spectroscopy, researchers can unequivocally confirm the structure and assess the purity of this compound. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and development of novel furan-based molecules.

References

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The Resurgence of a Classic Scaffold: A Technical Guide to the Biological Activity of 2-Nitrophenylfuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-nitrophenylfuran scaffold represents a privileged structure in medicinal chemistry, underpinning a class of synthetic compounds with a rich history and a renewed promise in an era of mounting drug resistance.[1] Initially recognized for their broad-spectrum antimicrobial properties, the biological activities of these derivatives are now understood to be far more diverse, encompassing anticancer, antifungal, and antiparasitic potential. This guide provides an in-depth exploration of the core biological activities of 2-nitrophenylfuran derivatives. We will dissect their mechanism of action, which hinges on the reductive activation of the nitro group to generate cytotoxic reactive intermediates. Furthermore, this document will synthesize key structure-activity relationship (SAR) insights and present detailed, field-proven experimental protocols for the evaluation of their biological effects. By offering a comprehensive technical overview, this guide aims to equip researchers and drug development professionals with the foundational knowledge to innovate and exploit the full therapeutic potential of this versatile chemical class.

The Chemical Biology of 2-Nitrophenylfurans: A Tale of Reductive Activation

The biological activity of 2-nitrophenylfuran derivatives is not inherent to the parent molecule but is rather a consequence of its metabolic transformation within the target cell. These compounds are, in essence, prodrugs that require enzymatic reduction of their nitro group to exert a cytotoxic effect.[2] This bioactivation is a critical determinant of their selectivity and spectrum of activity.

The Nitroreductase Gateway: A Double-Edged Sword

The key players in the activation of 2-nitrophenylfurans are a class of enzymes known as nitroreductases. These enzymes are found in a wide range of organisms, from bacteria to eukaryotes, and catalyze the reduction of the nitro group. In bacteria, two main types of nitroreductases are involved:

  • Type I (Oxygen-Insensitive) Nitroreductases: These enzymes, such as NfsA and NfsB in E. coli, catalyze the stepwise two-electron reduction of the nitro group to form nitroso and, subsequently, highly reactive hydroxylamino derivatives.[3][4] This process is insensitive to the presence of oxygen.

  • Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be futilely re-oxidized back to the parent nitro compound, generating superoxide radicals.[5][6]

The generation of these reactive intermediates is the cornerstone of the biological activity of 2-nitrophenylfurans. However, this same mechanism is also responsible for their potential genotoxicity in mammalian cells, a critical consideration in drug development.[7][8]

A Multi-Pronged Assault on Cellular Integrity

Once activated, the reactive metabolites of 2-nitrophenylfurans can wreak havoc on a variety of cellular targets:

  • DNA Damage: The electrophilic intermediates can directly interact with DNA, causing lesions and single-strand breaks.[7][8][9][10][11] This genotoxic effect is a primary mechanism of their antibacterial and potential anticancer activities.

  • Inhibition of Protein Synthesis: These derivatives have been shown to inhibit the synthesis of bacterial proteins, including ribosomal proteins, further contributing to their antimicrobial efficacy.[2]

  • Disruption of Metabolic Pathways: The reactive species can interfere with various bacterial enzyme systems, particularly those involved in energy metabolism.[2]

The multi-targeted nature of their action is a significant advantage, as it may reduce the likelihood of resistance development compared to single-target agents.[2]

Mechanism of Action cluster_0 Bacterial Cell Prodrug 2-Nitrophenylfuran (Prodrug) Nitroreductases Nitroreductases (e.g., NfsA, NfsB) Prodrug->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamino) Nitroreductases->Reactive_Intermediates DNA_Damage DNA Damage (Strand Breaks, Lesions) Reactive_Intermediates->DNA_Damage Protein_Inhibition Inhibition of Protein Synthesis Reactive_Intermediates->Protein_Inhibition Metabolic_Disruption Disruption of Metabolic Pathways Reactive_Intermediates->Metabolic_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Figure 1: Reductive activation and multi-target mechanism of 2-nitrophenylfuran derivatives in bacterial cells.

A Spectrum of Biological Activities: From Bacteria to Fungi and Beyond

The unique mechanism of action of 2-nitrophenylfuran derivatives translates into a broad spectrum of biological activities. While their antibacterial properties are the most extensively studied, their efficacy against other pathogens and in other therapeutic areas is of growing interest.

Antibacterial Activity: A Renewed Weapon Against Resistance

2-Nitrophenylfuran derivatives exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria.[12][13] Their efficacy against multidrug-resistant strains makes them particularly valuable in the current landscape of antimicrobial resistance.[2]

Derivative ClassTarget Organism(s)Activity Metric (MIC)Reference(s)
N-(5-nitrofurfurilidene)-5-nitrofuran-2-(N'-acetyl)carboxamidrazone (PAP-49)Gram-positive cocci0.03-3.13 µg/mL[12]
Enterobacteriaceae0.78-125.0 µg/mL[12]
5-nitrofuran-isatin hybridsMethicillin-resistant Staphylococcus aureus (MRSA)1-8 µg/mL[14]
N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamideMycobacterium tuberculosis H37Rv (log-phase)0.22 µM[15]
Mycobacterium tuberculosis H37Rv (starved)13.9 µM[15]

Table 1: Representative Antibacterial Activities of 2-Nitrophenylfuran Derivatives. MIC: Minimum Inhibitory Concentration.

The data in Table 1 highlights the potent and broad-spectrum antibacterial activity of these compounds. The low micromolar to nanomolar MIC values against clinically relevant pathogens underscore their therapeutic potential.

Antifungal and Antiparasitic Activities: Expanding the Therapeutic Horizon

Beyond their antibacterial effects, several 2-nitrophenylfuran derivatives have demonstrated promising antifungal and antiparasitic activities.

A study on a series of nitrofuran derivatives revealed potent activity against various fungal species, including Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton rubrum, and T. mentagrophytes, with MIC90 values in the range of 0.48 to 0.98 µg/mL.[16][17] Notably, these compounds exhibited low toxicity in vitro against human lung cell lines and in vivo in Caenorhabditis elegans larvae, suggesting a favorable therapeutic window.[16][17]

The broad applicability of this chemical scaffold is an active area of research, with the potential for developing novel treatments for a range of infectious diseases.

Anticancer Potential and the Caveat of Genotoxicity

The DNA-damaging properties of activated 2-nitrophenylfurans logically extend to potential anticancer activity. By inducing DNA lesions, these compounds can trigger apoptotic pathways in rapidly proliferating cancer cells. However, this same mechanism raises concerns about their genotoxicity and potential carcinogenicity in healthy cells.[7][10] The cytotoxicity and DNA damage in mammalian cells have been shown to be dependent on the oxygen concentration, with lower oxygen levels leading to increased toxicity.[7]

Further research is necessary to delineate the structure-activity relationships that could maximize anticancer efficacy while minimizing off-target genotoxicity. This may involve designing derivatives that are selectively activated in the tumor microenvironment or that have a higher affinity for cancer-specific nitroreductases.

Experimental Protocols for Biological Evaluation

The robust evaluation of the biological activity of novel 2-nitrophenylfuran derivatives requires a suite of well-defined experimental protocols. The following sections provide step-by-step methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard and widely accepted protocol.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 2-nitrophenylfuran derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_workflow Broth Microdilution Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Compound Start->Prep_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Assessment of DNA Damage: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol: Alkaline Comet Assay for DNA Damage

  • Cell Treatment:

    • Culture mammalian cells (e.g., human fibroblasts) to an appropriate confluency.[11]

    • Treat the cells with varying concentrations of the 2-nitrophenylfuran derivative for a defined period (e.g., 2-4 hours). Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle-treated cells).

  • Cell Embedding:

    • Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slide on a cold plate for 10 minutes.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and neutralize by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the DNA damage using appropriate image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 2-nitrophenylfuran derivatives is intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the key determinants of their efficacy.

QSAR models have revealed that the genotoxic activity of nitrofuran derivatives is influenced by electronic, hydrophobic, and steric factors.[18] Specifically, the electronic properties of the C2 position of the furan ring and the overall hydrophobicity of the molecule play crucial roles.[18]

Future research in this area should focus on:

  • Synthesis of Novel Derivatives: The design and synthesis of new analogues with optimized pharmacokinetic and pharmacodynamic properties. This could involve modifications to the phenyl ring or the substituent at the 2-position of the furan ring to enhance target selectivity and reduce off-target toxicity.[1][2]

  • Elucidation of Resistance Mechanisms: A deeper understanding of the mechanisms by which pathogens develop resistance to nitrofurans is crucial for the long-term viability of this drug class.

  • Exploitation of Anticancer Potential: The development of tumor-targeted delivery systems or derivatives that are selectively activated in the hypoxic tumor microenvironment could unlock the therapeutic potential of these compounds in oncology.

Conclusion

2-Nitrophenylfuran derivatives represent a versatile and potent class of biologically active compounds. Their unique mechanism of action, involving reductive activation to generate reactive cytotoxic species, underpins their broad-spectrum antimicrobial activity and their potential in other therapeutic areas. While challenges related to genotoxicity remain, a deeper understanding of their structure-activity relationships and the application of modern drug design strategies hold the promise of developing novel, safe, and effective therapies based on this enduring chemical scaffold. This guide has provided a comprehensive technical overview to aid researchers in this endeavor, from understanding the fundamental chemical biology to applying robust experimental protocols for their evaluation.

References

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  • Tu, Y., & McCalla, D. R. (1975). Effect of activated nitrofurans on DNA. Biochemical Pharmacology, 24(6), 693–696.
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  • Olive, P. L., & McCalla, D. R. (1977). Nitrofurazone-induced DNA damage to tissues of mice. Chemico-Biological Interactions, 16(2), 223–233.
  • Hirsch-Kauffmann, M., Herrlich, P., & Schweiger, M. (1978). Nitrofurantoin damages DNA of human cells. Klinische Wochenschrift, 56(8), 405–407.
  • Vass, M., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
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An In-depth Technical Guide to [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 353509-29-2

This technical guide provides a comprehensive overview of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, a molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into the synthetic pathways, physicochemical properties, and the broader context of its chemical class, offering insights grounded in established scientific principles.

Introduction: The Significance of the Nitrophenyl-Furan Scaffold

The molecular architecture of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol integrates three key pharmacophoric units: a furan ring, a nitroaromatic system, and a methoxy-substituted phenyl group. This combination gives rise to a unique electronic and steric profile that is of considerable interest in medicinal chemistry.

The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in a multitude of pharmacologically active compounds.[1] Its ability to act as a bioisostere for a phenyl ring, while offering a different hydrophilic-lipophilic balance and potential for hydrogen bonding via the ring oxygen, makes it a valuable component in drug design.[1]

The nitrophenyl group, particularly with the nitro functionality positioned ortho or para to the linkage, profoundly influences the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group can enhance intramolecular charge transfer and modulate the reactivity of the aromatic systems.[2] This feature is often exploited in the design of antimicrobial and anticancer agents, where the nitro group can be enzymatically reduced in target cells to generate reactive cytotoxic species.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is paramount for its application in research and development. The following table summarizes its key identifiers and calculated properties.

PropertyValueSource
CAS Number 353509-29-2[2]
Molecular Formula C₁₂H₁₁NO₅[2]
Molecular Weight 249.22 g/mol [2]
SMILES Code OCC1=CC=C(O1)C2=CC(OC)=C(C=C2)=O[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and phenyl rings, as well as the methylene protons of the methanol group and the methoxy protons. The protons on the furan ring will likely appear as doublets in the aromatic region. The protons on the substituted phenyl ring will exhibit a characteristic splitting pattern influenced by the methoxy and nitro substituents. The methylene protons of the methanol group will likely appear as a singlet, and the methoxy protons will also present as a singlet, typically in the upfield region of the aromatic spectrum.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The carbons of the furan and phenyl rings will resonate in the aromatic region, with their chemical shifts influenced by the attached functional groups. The carbon of the methylene group will appear in the aliphatic region, and the methoxy carbon will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include: a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C-O stretching vibrations for the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry analysis would be expected to show the molecular ion peak corresponding to the molecular weight of the compound (249.22 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the nitro group, and cleavage of the bond between the furan and phenyl rings.

Synthesis and Reactivity

The synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol can be approached through a multi-step process, leveraging well-established organic reactions. A plausible synthetic strategy involves a palladium-catalyzed cross-coupling reaction to form the C-C bond between the furan and phenyl rings, followed by the reduction of a carbonyl group to the primary alcohol.

Proposed Synthetic Pathway

A logical synthetic route would commence with a suitable furan derivative, such as 5-bromo-2-furaldehyde, and a substituted phenylboronic acid, in this case, (4-methoxy-2-nitrophenyl)boronic acid.

Synthetic Pathway A 5-Bromo-2-furaldehyde C [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-carbaldehyde A->C Suzuki Coupling (Pd catalyst, base) B (4-Methoxy-2-nitrophenyl)boronic acid B->C D [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol C->D Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway for [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol.

Step 1: Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl compounds. In this step, 5-bromo-2-furaldehyde would be reacted with (4-methoxy-2-nitrophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system. This reaction would yield the intermediate, [5-(4-methoxy-2-nitro-phenyl)-furan-2-yl]-carbaldehyde.

Step 2: Reduction of the Aldehyde: The resulting aldehyde can then be selectively reduced to the corresponding primary alcohol. A mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is typically effective for this transformation, yielding the final product, [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol.

Reactivity Considerations

The presence of multiple functional groups imparts a rich reactivity profile to this molecule. The nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl group of the methanol substituent can undergo esterification or etherification. The furan ring itself can participate in various cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic dienes.

Potential Applications in Drug Discovery and Materials Science

Derivatives of nitrophenyl-furan are recognized for their diverse biological activities, making them attractive scaffolds for drug discovery. The nitro group is a key feature in several antimicrobial drugs, where its reduction within microbial cells leads to the formation of cytotoxic radicals.

Antimicrobial and Anticancer Potential

The nitrofuran class of compounds has a history of use as antibacterial agents. The mechanism of action is generally believed to involve the enzymatic reduction of the nitro group to reactive intermediates that can damage microbial DNA and other macromolecules. The specific substitution pattern on the phenyl ring, including the methoxy group, can modulate the compound's lipophilicity, cell permeability, and interaction with target enzymes, potentially leading to enhanced efficacy or a broader spectrum of activity. Furthermore, many nitrophenyl derivatives have been investigated for their anticancer properties, often linked to their ability to induce oxidative stress in cancer cells.

Signaling Pathway Modulation

While the specific biological targets of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol are not yet elucidated, compounds with similar structural motifs have been shown to interact with various cellular signaling pathways. For instance, some nitrofuran derivatives have been found to inhibit enzymes involved in microbial metabolism or to interfere with quorum sensing pathways.

Potential Biological Action Compound [5-(4-Methoxy-2-nitro-phenyl)- furan-2-yl]-methanol Cell Target Cell (e.g., Bacterium, Cancer Cell) Compound->Cell Reduction Enzymatic Reduction of Nitro Group Cell->Reduction ROS Reactive Oxygen Species (ROS) & Nitroso Intermediates Reduction->ROS Damage Macromolecular Damage (DNA, Proteins) ROS->Damage Apoptosis Cell Death / Apoptosis Damage->Apoptosis

Sources

An In-Depth Technical Guide to [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol. This compound belongs to a class of nitrophenyl-substituted furan derivatives, a scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members.[1] This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the chemical properties and prospective therapeutic relevance of this molecule.

Molecular Structure and Physicochemical Properties

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol possesses a unique molecular architecture, integrating a furan ring, a substituted phenyl group, and a primary alcohol. The presence of a nitro group, a known electron-withdrawing moiety, significantly influences the electronic properties of the aromatic system.[1] The methoxy group, an electron-donating group, further modulates the electron density of the phenyl ring. The furan moiety, a five-membered aromatic heterocycle, contributes to the overall planarity and rigidity of the molecule.[1]

PropertyValueSource
CAS Number 353509-29-2[2]
Molecular Formula C₁₂H₁₁NO₅[3]
Molecular Weight 249.22 g/mol [3]
IUPAC Name [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol

Synthesis and Purification

The synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol can be approached through a multi-step process. A plausible and efficient synthetic route involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] This would be followed by the reduction of a carbonyl group to the desired primary alcohol.

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde

This step employs a Suzuki-Miyaura cross-coupling reaction. The choice of a palladium catalyst and a suitable base is crucial for achieving a high yield.[4][5]

  • Reaction Setup: To a dried round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq), 4-methoxy-2-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water. Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde.[6][7]

Step 2: Synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

This step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

  • Reaction Setup: Dissolve the purified 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise with stirring.

  • Reaction Execution: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure [5-(4-methoxy-2-nitro-phenyl)-furan-2-yl]-methanol.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and furan rings, the methoxy group protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms in the molecule, including the carbons of the furan and phenyl rings, the methoxy carbon, and the methylene carbon of the hydroxymethyl group.[8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

  • O-H stretching of the alcohol group (broad band around 3300-3500 cm⁻¹)

  • C-H stretching of the aromatic and furan rings (around 3000-3100 cm⁻¹)

  • Asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively)

  • C-O stretching of the alcohol and ether (in the 1000-1300 cm⁻¹ region)

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the exact mass of the compound should be observed.

Potential Applications in Drug Discovery

While specific biological activity data for [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is not yet published, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

Anticancer Potential

Numerous furan and nitrophenyl derivatives have been reported to possess significant anticancer activity.[9] The furan ring is a scaffold found in many natural products with cytotoxic properties.[4] Furthermore, compounds containing the nitrofuran moiety have been explored as potential anticancer agents. The mechanism of action for such compounds can be diverse, including the induction of apoptosis and the inhibition of cell proliferation.

Kinase Inhibitory Activity

The general structure of aryl-substituted heterocycles is a common feature in many kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, it is plausible that [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol or its derivatives could exhibit inhibitory activity against specific protein kinases.

Workflow for Biological Evaluation

Sources

Introduction: The Privileged Role of Furan in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Furan Ring for Researchers, Scientists, and Drug Development Professionals

Furan, a five-membered aromatic heterocycle featuring an oxygen atom, stands as a cornerstone scaffold in the fields of organic synthesis, materials science, and medicinal chemistry.[1][2] Its derivatives are integral to a multitude of natural products, agrochemicals, and clinically significant pharmaceuticals, including well-known drugs like ranitidine (anti-ulcer) and nitrofurazone (antibacterial).[3][4] The significance of the furan ring stems not only from its prevalence but also from its unique electronic architecture and versatile chemical reactivity.[2][5] Often serving as a bioisostere for the phenyl group, it offers distinct steric and electronic properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1]

This guide offers a comprehensive exploration of the furan ring's reactivity, moving beyond a simple catalog of reactions. As a senior application scientist, the goal is to provide field-proven insights into the causality behind its chemical behavior and experimental choices. We will dissect the core principles governing its reactivity, detail key transformations with validated protocols, and illustrate its strategic application in complex molecular design, equipping researchers and drug development professionals with the foundational knowledge required to harness the full synthetic potential of this remarkable heterocycle.

Core Principles: Understanding the Electronic Nature of Furan

The chemical behavior of furan is a direct consequence of its electronic structure—a delicate balance between aromatic stability and latent reactivity characteristic of an enol ether.[6]

Aromaticity and Comparative Reactivity

According to Hückel's rule, furan is aromatic, possessing a cyclic, planar system of conjugated p-orbitals containing six π-electrons (four from the carbon atoms and two from an oxygen lone pair).[7] However, its aromatic stabilization is significantly lower than that of benzene and even its heterocyclic cousins, pyrrole and thiophene. The resonance energy of furan is approximately 16-18 kcal/mol, compared to ~22 kcal/mol for pyrrole, ~29 kcal/mol for thiophene, and ~36 kcal/mol for benzene.[5][8]

This reduced aromaticity is a critical determinant of its reactivity. The oxygen heteroatom is highly electronegative, leading it to hold its lone pair of electrons more tightly compared to the nitrogen in pyrrole.[7][9] This reduces the efficiency of electron delocalization, making the aromatic system less stable and more easily disrupted. Consequently, furan is more prone to reactions that involve dearomatization.[5]

This electronic arrangement establishes a clear hierarchy of reactivity towards electrophiles among five-membered heterocycles: Pyrrole > Furan > Thiophene > Benzene [9][10][11]

Furan's reactivity is exceptionally high, with electrophilic substitution proceeding an estimated 6 x 10¹¹ times faster than in benzene.[8] This heightened reactivity is attributed to the electron-donating resonance effect of the oxygen atom, which enriches the electron density of the ring's carbon atoms, making them highly nucleophilic.[10][12]

Regioselectivity: The Predominance of α-Substitution

A defining feature of furan chemistry is the pronounced regioselectivity of its reactions. Electrophilic attack occurs almost exclusively at the C2 (or α) position.[8][10] This preference is a direct result of the superior stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.

Attack at the C2 position allows the resulting positive charge to be delocalized over three resonance structures, including a crucial structure where the charge is stabilized by the oxygen atom.[8] In contrast, attack at the C3 (β) position yields an intermediate with only two resonance structures, and the positive charge is not as effectively delocalized onto the oxygen.[8][10] This energetic difference makes the pathway via α-attack significantly more favorable.

G cluster_0 Electrophilic Attack at C2 (α-position) - More Stable cluster_1 Electrophilic Attack at C3 (β-position) - Less Stable furan O C C C C intermediate1 O⁺ C-E C⁻ C C furan->intermediate1 + E⁺ intermediate2 O C-E C C⁻ C intermediate1->intermediate2 resonance intermediate3 O C-E C C C⁺ intermediate2->intermediate3 resonance furan2 O C C C C intermediate4 O C⁺ C-E C C furan2->intermediate4 + E⁺ intermediate5 O C C-E C C⁺ intermediate4->intermediate5 resonance

Caption: Resonance stabilization of intermediates in electrophilic substitution.

Key Classes of Furan Reactivity

The unique electronic properties of furan give rise to a diverse range of chemical transformations. Understanding these reaction classes is essential for strategic synthetic planning.

Electrophilic Aromatic Substitution (EAS)

This is the most characteristic reaction of furan. However, due to its high reactivity and sensitivity to strong acids (which can cause polymerization), reaction conditions must be carefully controlled and are typically much milder than those used for benzene.[3]

  • Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, often yielding polyhalogenated products.[3] For controlled monohalogenation, milder conditions are necessary, such as using bromine in dioxane or N-bromosuccinimide (NBS).[6][13]

  • Nitration: Standard nitrating agents (a mix of nitric and sulfuric acids) destroy the furan ring. A milder reagent, such as acetyl nitrate (CH₃COONO₂) at low temperatures, is required to achieve 2-nitrofuran.[3]

  • Sulfonation: Furan can be sulfonated using a gentle sulfur trioxide complex, such as the pyridine-SO₃ complex, to yield furan-2-sulfonic acid.[3]

  • Friedel-Crafts Acylation: Strong Lewis acids like AlCl₃ cause polymerization.[14] Successful acylation is achieved using milder catalysts like boron trifluoride etherate (BF₃·OEt₂) or phosphoric acid with an acid anhydride.[3]

Table 1: Representative Conditions for Electrophilic Substitution of Furan

ReactionElectrophile/ReagentCatalyst/SolventTypical Product
BrominationBr₂Dioxane, 0 °C2-Bromofuran[6]
NitrationCH₃COONO₂Acetic Anhydride, -10 °C2-Nitrofuran[3]
SulfonationPyridine-SO₃PyridineFuran-2-sulfonic acid[3]
Acylation(CH₃CO)₂OBF₃·OEt₂2-Acetylfuran[14]
FormylationPOCl₃, DMF-2-Formylfuran (Furfural)
Cycloaddition Reactions: Furan as a Diene

Furan's relatively low aromaticity allows it to function as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[5][15] This transformation is synthetically powerful as it constructs a six-membered ring, the 7-oxabicyclo[2.2.1]heptene (oxanorbornene) scaffold, in a single, atom-economical step.[16]

The reaction is typically performed with electron-deficient dienophiles (e.g., maleic anhydride, acrylates).[17] However, the reaction is often reversible, and the stability of the adduct is a key consideration.[18] The equilibrium can be influenced by temperature, pressure, and the use of Lewis acid catalysts.[16][17] These oxanorbornene adducts are not merely products but versatile intermediates that can be further elaborated into complex carbocycles and other heterocyclic systems.[16]

G cluster_workflow Diels-Alder Workflow cluster_transformations Further Transformations start Furan (Diene) + Dienophile reaction [4+2] Cycloaddition (Heat or Lewis Acid) start->reaction adduct Oxanorbornene Adduct reaction->adduct transform1 Reduction adduct->transform1 transform2 Ring-Opening adduct->transform2 transform3 Rearrangement adduct->transform3 products Complex Molecular Scaffolds (e.g., Carbocycles, Natural Products) transform1->products transform2->products transform3->products

Sources

initial toxicity screening of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Toxicity Screening of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Introduction: A Proactive Approach to Preclinical Safety

In the landscape of modern drug discovery, the principle of "fail early, fail fast" is not merely a mantra but a crucial strategy for optimizing resource allocation and accelerating the delivery of safe, effective therapeutics.[1][2] The compound [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, henceforth referred to as Compound X, presents a chemical scaffold with significant therapeutic potential. However, its structure also contains well-defined toxicophores—specifically, a nitroaromatic group and a furan ring—that necessitate a rigorous and early-stage toxicity assessment.[3][4] Nitroaromatic compounds are a class of chemicals known for their potential to cause a range of toxic effects, including mutagenicity, carcinogenicity, and immunotoxicity, often following metabolic activation.[4][5][6] Similarly, the furan moiety can be metabolically activated to form reactive intermediates capable of inducing cytotoxicity and organ damage.

This technical guide provides a comprehensive, multi-tiered strategy for the initial toxicity screening of Compound X. It is designed for researchers, toxicologists, and drug development professionals to establish a foundational safety profile. Our approach integrates in silico predictive modeling with a battery of robust in vitro assays to investigate general cytotoxicity, genotoxicity, and specific organ liability (cardiotoxicity). By front-loading these critical safety assessments, development teams can make informed go/no-go decisions, thereby minimizing late-stage attrition and adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[7]

Part 1: In Silico Profiling - The Digital First Pass

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is the logical first step.[8] Using computational models, we can predict the toxicological properties of Compound X based on its chemical structure, leveraging vast datasets of known toxins.[9] This process provides an early warning of potential liabilities and helps guide the design of subsequent in vitro studies.[10]

Scientific Rationale

The primary goal of in silico screening is to identify structural alerts and predict potential toxicities using Quantitative Structure-Activity Relationship (QSAR) models.[6][9] For Compound X, the nitroaromatic moiety is a significant structural alert that is strongly associated with mutagenicity.[3] Computational tools can compare the structure of Compound X against databases of compounds with known toxicological outcomes to predict endpoints such as:

  • Mutagenicity: Likelihood of causing DNA mutations.

  • Carcinogenicity: Potential to cause cancer.

  • Hepatotoxicity: Potential to cause liver damage.

  • Cardiotoxicity: Specifically, hERG channel inhibition.

  • Acute Toxicity (LD50): Estimated lethal dose.[6][11]

Recommended Tools and Workflow

A variety of commercial and open-source platforms are available for toxicity prediction.[8][12][13] A typical workflow involves submitting the chemical structure (e.g., as a SMILES string) to these platforms for analysis.

cluster_0 In Silico Workflow start Input Structure (SMILES/SDF) qsar QSAR Modeling (e.g., OECD Toolbox, ToxiM) start->qsar Structural Info db Database Analysis (e.g., ToxCast, DSSTox) start->db Structural Info report Toxicity Profile Report (Predicted Endpoints) qsar->report db->report decision Guide In Vitro Study Design report->decision

Caption: Workflow for in silico toxicity prediction.

Data Interpretation

The output will be a series of predictions, often with associated confidence levels. For example, a model might predict a high probability of mutagenicity in a bacterial reverse mutation assay. It is crucial to view these predictions not as definitive results but as hypotheses to be tested experimentally. They serve to prioritize which in vitro assays are most critical.

Predicted EndpointStructural JustificationImplication for In Vitro Testing
Mutagenicity Nitroaromatic groupHigh priority for Ames Test
Hepatotoxicity Furan ring, Nitroaromatic metabolismPrioritize use of hepatic cell lines (e.g., HepG2) in cytotoxicity assays
Cardiotoxicity General small molecule screenMandates hERG channel inhibition assay
Acute Toxicity Overall structureInforms starting concentrations for in vitro dose-response studies

Part 2: General Cytotoxicity Assessment

The next essential step is to determine the concentration range at which Compound X begins to cause general cell death.[1][14] This is fundamental for understanding its potency and for selecting appropriate, non-lethal concentrations for more specific mechanistic assays like genotoxicity tests.[15]

Scientific Rationale

We recommend a multi-parametric approach to assess cytotoxicity, as different mechanisms of cell death can affect different cellular processes.[16]

  • Metabolic Activity (MTT or WST-1 Assay): These assays measure the activity of mitochondrial dehydrogenases, which is typically reduced in dying cells. This provides an indication of overall cell health and metabolic function.[16]

  • Membrane Integrity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[16]

By running these assays in parallel, we gain a more robust understanding of the cytotoxic profile. For instance, a compound might reduce metabolic activity at concentrations where it does not yet compromise membrane integrity, suggesting a cytostatic or early apoptotic effect rather than immediate necrosis.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2, to investigate potential hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Compound X in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Part 3: Genotoxicity Assessment - A Critical Safety Hurdle

Given the presence of the nitroaromatic moiety, a known structural alert for mutagenicity, genotoxicity testing is of paramount importance.[3] A positive finding in these assays is a significant red flag in drug development.

Scientific Rationale

A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess mutagenic potential.[17][18]

  • Bacterial Reverse Mutation Assay (Ames Test): This is the gold-standard initial screen for detecting compounds that cause gene mutations.[19] The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[19] A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation, which is highly relevant for nitroaromatic compounds.[19]

  • In Vitro Micronucleus Assay: This assay detects agents that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[17] It identifies the formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17]

cluster_ames Principle of the Ames Test his_minus His- Bacteria (Cannot grow) compound Compound X (+/- S9 Mix) his_minus->compound Exposure his_plus His+ Bacteria (Revertant - Can grow) compound->his_plus Induces Reverse Mutation no_mutation No Mutation (No Growth) compound->no_mutation No Mutation

Caption: Principle of the bacterial reverse mutation (Ames) test.

Experimental Protocol: Miniaturized Ames Test (Screening Version)

A miniaturized, non-GLP version of the Ames test is a cost-effective screening tool for early-stage development.[20]

  • Strain Selection: Use at least two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens). These two strains can detect over 90% of mutagens.[20]

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 metabolic activation mixture.

  • Exposure: In a 6-well or 24-well plate format, combine the bacterial culture, Compound X (at several concentrations below the cytotoxic level), and either S9 mix or a buffer.

  • Plating: After a brief pre-incubation period, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Part 4: Cardiotoxicity Screening - The hERG Assay

Drug-induced cardiac arrhythmia, often linked to the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, is a leading cause of drug withdrawal from the market.[21] Therefore, assessing the potential for Compound X to inhibit the hERG channel is a critical safety checkpoint.[22]

Scientific Rationale

The hERG channel is crucial for the repolarization phase of the cardiac action potential.[22] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which can precipitate a life-threatening arrhythmia called Torsades de Pointes.[21] Automated patch-clamp electrophysiology is the current gold standard for assessing hERG inhibition in vitro.[21]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) engineered to express the hERG channel.

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[21]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current. FDA-recommended protocols are available to ensure data standardization.[23]

  • Compound Application: After establishing a stable baseline current, apply a vehicle control followed by increasing, cumulative concentrations of Compound X (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: Measure the hERG tail current at each concentration.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value. A known hERG inhibitor like E-4031 or Cisapride should be used as a positive control.[21][23]

ParameterDescription
Cell Line HEK293 cells stably expressing the hERG K+ channel
Technique Automated whole-cell patch clamp
Temperature Physiological or room temperature (must be consistent)
Test Concentrations Minimum of 3 concentrations, spanning a log range (e.g., 0.1, 1, 10 µM)
Positive Control E-4031 or other known hERG inhibitor
Primary Endpoint IC₅₀ (Concentration causing 50% inhibition of hERG current)

Conclusion: Synthesizing the Data for an Informed Decision

The is a critical exercise in risk mitigation. This guide outlines a logical, tiered approach that begins with cost-effective in silico predictions and progresses to definitive in vitro assays targeting the most probable toxicological liabilities based on the compound's chemical structure.

cluster_workflow Integrated Toxicity Screening Workflow insilico Tier 1: In Silico Prediction (QSAR, Structural Alerts) cytotox Tier 2: Cytotoxicity (MTT / LDH Assays) insilico->cytotox Informs Dose Selection genotox Tier 3: Genotoxicity (Ames, Micronucleus) cytotox->genotox Determines Non-Toxic Concentrations cardiotox Tier 3: Cardiotoxicity (hERG Assay) cytotox->cardiotox Determines Non-Toxic Concentrations decision Go / No-Go Decision (Risk Assessment) genotox->decision cardiotox->decision

Caption: Integrated workflow for initial toxicity screening.

A negative result in the Ames test, an IC₅₀ for cytotoxicity well above the projected therapeutic concentration, and a hERG IC₅₀ >10-30 µM would provide a strong basis for advancing Compound X to further preclinical studies. Conversely, a positive Ames result or potent hERG inhibition would represent a significant barrier to development, potentially halting the project or prompting medicinal chemistry efforts to mitigate these liabilities. By embracing this proactive screening paradigm, we can build a robust safety profile from the outset, ensuring that only the most promising and safest candidates proceed through the development pipeline.

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Methodological & Application

in vitro assay protocols for [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Authored by: Gemini, Senior Application Scientist

Introduction

The compound [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol integrates two pharmacologically significant scaffolds: a furan ring and a nitro-phenyl moiety. Furan derivatives are recognized for a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] The nitroaromatic group, on the other hand, is a well-known structural alert for potential genotoxicity, often mediated through metabolic activation to reactive intermediates.[4][5] This unique combination suggests that [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol could possess significant cytotoxic activity, but also necessitates a thorough safety assessment.

This guide provides a comprehensive, tiered approach for the in vitro characterization of this compound. The protocols are designed to first establish its cytotoxic potential, then to elucidate the mechanism of cell death, and finally to assess its genotoxic risk. This logical progression from broad screening to mechanistic and safety evaluation is fundamental in early-stage drug discovery and development.

Compound Characteristics and Handling

Prior to initiating any biological assay, it is critical to understand the compound's basic properties and handle it appropriately.

PropertyData
Compound Name [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol
CAS Number 353509-29-2
Molecular Formula C₁₂H₁₁NO₅
Molecular Weight 249.21 g/mol
Solubility Recommended to be dissolved in Dimethyl Sulfoxide (DMSO).
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in cell culture media should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (media with the same concentration of DMSO) must be included in all experiments.

Tier 1: Primary Cytotoxicity Screening

Causality: The initial and most fundamental question is whether the compound affects cell viability. The MTT assay is a robust, high-throughput colorimetric method to quantify this effect. Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[7]

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for evaluating furan-containing compounds.[2][7]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[2][7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1][7]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1][2] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 570 nm using a microplate reader.[1][7]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (1x10⁴ cells/well) incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC₅₀ read->calculate

MTT Assay Workflow for Cytotoxicity Assessment.

Tier 2: Apoptosis vs. Necrosis Determination

Causality: After confirming cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are distinct pathways. Assays that can differentiate between these provide significant mechanistic insight.[2] The Annexin V/Propidium Iodide (PI) assay is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[7] Propidium Iodide is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]

Protocol 2: Annexin V/PI Staining for Apoptosis

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. A dose-dependent increase in the population of the lower-right and upper-right quadrants is indicative of apoptosis induction.[2]

Apoptosis_Principle Principle of Annexin V / PI Staining cluster_cells cluster_stains Viable Viable Cell Membrane Intact PS Inner Leaflet Annexin V- PI- EarlyApop Early Apoptotic Cell Membrane Intact PS Outer Leaflet Annexin V+ PI- Viable->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic/Necrotic Cell Membrane Compromised PS Outer Leaflet Annexin V+ PI+ EarlyApop->LateApop Progression Annexin Annexin V-FITC (Binds PS) Annexin->EarlyApop Annexin->LateApop PI Propidium Iodide (Stains DNA) PI->LateApop

Mechanism of Apoptosis Detection via Annexin V and PI.

Tier 3: Genotoxicity Assessment

Causality: Nitroaromatic compounds are frequently genotoxic, meaning they can damage DNA.[4] This activity often requires metabolic activation by enzymes, such as cytochrome P450 reductases, which reduce the nitro group to reactive intermediates.[5] Therefore, in vitro genotoxicity assays must be conducted both with and without an exogenous metabolic activation system (typically a rat liver S9 fraction).[4][8] The in vitro micronucleus test is a comprehensive assay that detects clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events, which manifest as small, secondary nuclei (micronuclei) in the cytoplasm of daughter cells after cell division.[4]

Protocol 3: In Vitro Micronucleus Test (OECD 487)

Materials:

  • Mammalian cell line (e.g., CHO-K1, L5178Y, TK6)

  • Test compound

  • S9 metabolic activation mix

  • Cytochalasin B (to block cytokinesis, leading to binucleated cells)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., Methanol:Acetic Acid)

  • DNA stain (e.g., Giemsa or DAPI)

  • Microscope slides

Procedure:

  • Toxicity Determination: First, perform a preliminary cytotoxicity assay to find the concentration that causes approximately 50-60% reduction in cell growth. This helps set the dose range for the main experiment.[4]

  • Cell Treatment: Expose cell cultures to at least three concentrations of the test compound, along with negative (vehicle) and positive controls. This is done in parallel sets: one with S9 mix and one without.

    • Short Treatment (+S9): 3-6 hours exposure, then wash and incubate for 1.5-2.0 normal cell cycles.[4]

    • Long Treatment (-S9): 1.5-2.0 normal cell cycles of continuous exposure.[4]

  • Cytokinesis Block: Add Cytochalasin B at an appropriate time to allow for one nuclear division but not cytoplasmic division.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Treat cells with a hypotonic solution to swell the cytoplasm, fix them, and drop them onto clean microscope slides.

  • Staining and Analysis: Stain the slides and score at least 2000 binucleated cells per concentration under a microscope. Count the number of binucleated cells containing one or more micronuclei.

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[4] The result should be evaluated separately for the +S9 and -S9 conditions.

Micronucleus_Workflow cluster_treatment Treatment Arms start Seed Mammalian Cells with_s9 Treat with Compound + S9 Mix (3-6h) start->with_s9 without_s9 Treat with Compound - S9 Mix (24h+) start->without_s9 wash Wash & Incubate with_s9->wash cyto_b Add Cytochalasin B (Block Cytokinesis) without_s9->cyto_b wash->cyto_b harvest Harvest & Fix Cells cyto_b->harvest slide_prep Prepare Slides harvest->slide_prep stain Stain DNA (e.g., Giemsa) slide_prep->stain score Microscopic Analysis (Score Micronuclei) stain->score

Workflow for the In Vitro Micronucleus Genotoxicity Test.

References

  • BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • BenchChem. (2025). A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. [Link]

  • Vergauwen, K., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC. [Link]

  • Gedikli, S., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PubMed Central. [Link]

  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • BIOFOUNT. (n.d.). [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol. Retrieved from [Link]

  • Toropov, A. P., et al. (2018). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. PubMed. [Link]

  • de Oliveira, R. B., et al. (2016). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

Sources

Application Notes and Protocols for the Synthetic Intermediate: [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Bioactive Molecule Synthesis

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is a highly functionalized aromatic heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules. Its unique arrangement of a furan ring, a substituted nitrophenyl group, and a reactive hydroxymethyl moiety makes it a strategic building block for drug discovery and development. The presence of the nitro group allows for its reduction to the corresponding aniline, a key pharmacophore in many kinase inhibitors and other therapeutic agents. The hydroxymethyl group offers a handle for further functionalization through oxidation, esterification, or etherification, enabling the generation of diverse molecular libraries for screening and optimization. This guide provides detailed protocols for the key transformations of this intermediate, along with insights into its applications in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. The table below summarizes the key properties of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol.

PropertyValueSource
CAS Number 353509-29-2BLDpharm[1]
Molecular Formula C₁₂H₁₁NO₅BIOFOUNT[2]
Molecular Weight 249.21 g/mol BIOFOUNT[2]
Appearance Likely a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General knowledge

Synthetic Applications and Protocols

The strategic positioning of functional groups in [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol allows for a range of chemical transformations. The following sections provide detailed protocols for the most pertinent reactions, enabling researchers to effectively utilize this intermediate in their synthetic campaigns.

Reduction of the Nitro Group: Synthesis of [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol

The reduction of the aromatic nitro group to an amine is arguably the most critical transformation of this intermediate, as the resulting aniline is a common feature in many biologically active compounds. Several methods can be employed for this reduction, with the choice of reagent depending on the presence of other sensitive functional groups and the desired reaction conditions.

Method A: Reduction with Iron in Acetic Acid

This classical and cost-effective method is highly effective for the reduction of aromatic nitro groups.

  • Reaction Scheme:

    G start [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol end [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol start->end Fe, CH₃COOH, H₂O, EtOAc, reflux

    Caption: Reduction of the nitro group using iron in acetic acid.

  • Protocol:

    • To a round-bottom flask, add [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (1.0 eq).

    • Add a mixture of ethyl acetate and water (1:1 v/v).

    • Add iron powder (approx. 5 eq) and glacial acetic acid (approx. 3.5 eq).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-5 hours.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with hot ethyl acetate.

    • Separate the organic layer from the filtrate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol.[3][4]

Method B: Catalytic Hydrogenation

This clean and efficient method utilizes a catalyst and a hydrogen source to effect the reduction.

  • Reaction Scheme:

    G start [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol end [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol start->end H₂, Pd/C or Raney Ni, Solvent

    Caption: Catalytic hydrogenation of the nitro group.

  • Protocol:

    • Dissolve [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel (approx. 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Oxidation of the Hydroxymethyl Group: Synthesis of 5-(4-Methoxy-2-nitro-phenyl)-furan-2-carbaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, which is a versatile functional group for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations.

  • Reaction Scheme:

    G start [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol end 5-(4-Methoxy-2-nitro-phenyl)-furan-2-carbaldehyde start->end PCC or DMP, CH₂Cl₂

    Caption: Oxidation of the primary alcohol to an aldehyde.

  • Protocol (using Pyridinium Chlorochromate - PCC):

    • To a stirred suspension of pyridinium chlorochromate (PCC) (approx. 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add a solution of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (1.0 eq) in anhydrous CH₂Cl₂ dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude aldehyde by column chromatography on silica gel.

Etherification of the Hydroxymethyl Group

The hydroxymethyl group can be converted to an ether, which can be useful for modifying the solubility and lipophilicity of the molecule.

  • Reaction Scheme:

    G start [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol end [5-(4-Methoxy-2-nitro-phenyl)-furan-2-ylmethyl] ether start->end NaH, R-X, THF

    Caption: Williamson ether synthesis.

  • Protocol (Williamson Ether Synthesis):

    • To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, approx. 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then add the desired alkyl halide (R-X, e.g., methyl iodide, benzyl bromide) (approx. 1.1 eq).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ether by column chromatography on silica gel.

Esterification of the Hydroxymethyl Group

Esterification of the primary alcohol can be achieved using various methods to introduce a range of ester functionalities.

  • Reaction Scheme:

    G start [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol end [5-(4-Methoxy-2-nitro-phenyl)-furan-2-ylmethyl] ester start->end Acyl chloride, Pyridine, CH₂Cl₂

    Caption: Esterification of the primary alcohol.

  • Protocol (using an Acyl Chloride):

    • Dissolve [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.

    • Add pyridine (approx. 1.5 eq) and cool the mixture to 0 °C.

    • Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (approx. 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Plausible Synthesis of the Starting Material

For researchers interested in preparing the title compound, a plausible synthetic route involves a Suzuki coupling reaction, a powerful method for the formation of carbon-carbon bonds.[5]

  • Synthetic Scheme:

    G start (5-Bromofuran-2-yl)methanol product [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol start->product reagent (4-Methoxy-2-nitrophenyl)boronic acid reagent->product catalyst Pd catalyst, Base catalyst->product

    Caption: Plausible synthesis via Suzuki coupling.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol lies in its conversion to [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol. This resulting 2-amino-4-methoxyphenyl furan scaffold is a key building block in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors that target the ATP-binding site of these enzymes have emerged as a major class of therapeutics. The 2-aminophenyl moiety of the intermediate can be further elaborated, for example, by reaction with substituted pyrimidines or quinazolines, to generate potent and selective kinase inhibitors.

Conclusion

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is a strategically designed synthetic intermediate that provides a versatile platform for the synthesis of complex, biologically active molecules. The protocols detailed in this guide offer researchers a reliable toolkit to exploit the reactivity of its key functional groups. The straightforward conversion to the corresponding aniline derivative makes it particularly valuable for the development of novel kinase inhibitors and other targeted therapies. As the demand for new and effective pharmaceuticals continues to grow, the importance of such well-functionalized building blocks in accelerating the drug discovery process cannot be overstated.

References

  • Mel'chin, V. V. (2003). (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone. Molbank, 2003(4), M343. [Link]

  • Mel'chin, V. V. (2003). (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone. MDPI. [Link]

  • Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5‐Hydroxymethylfurfural. Max-Planck-Gesellschaft. [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

  • BIOFOUNT. [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol. [Link]

Sources

The Paal-Knorr Furan Synthesis: A Detailed Guide to Experimental Setup and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly sought-after heterocyclic core. Among the synthetic methodologies available for its construction, the Paal-Knorr furan synthesis, first described in 1884, remains a robust and widely employed strategy for converting 1,4-dicarbonyl compounds into substituted furans.[1][2][3] This application note provides a comprehensive guide to the experimental setup of the Paal-Knorr synthesis, delving into the mechanistic rationale behind procedural choices and offering detailed protocols for both traditional and modern approaches.

Mechanistic Underpinnings: The "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Paal-Knorr furan synthesis is fundamentally an acid-catalyzed intramolecular cyclization followed by dehydration.[1][4] The accepted mechanism proceeds through the following key steps:

  • Protonation: The reaction is initiated by the protonation of one of the carbonyl groups by an acid catalyst, increasing its electrophilicity.[1][5]

  • Enolization: The second carbonyl group undergoes tautomerization to its enol form.[1][5]

  • Intramolecular Cyclization: In the rate-determining step, the nucleophilic enol oxygen attacks the protonated carbonyl carbon, forming a cyclic hemiacetal intermediate.[1][5]

  • Dehydration: Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule yields the aromatic furan ring.[1][3][5]

Recent studies have provided a more nuanced understanding, suggesting that the ease of achieving the necessary conformation for cyclization can differ between diastereomers of the starting 1,4-diketone, accounting for observed differences in reaction rates.[3][6]

Experimental Design: Selecting the Right Tools for the Job

The versatility of the Paal-Knorr synthesis is reflected in the wide array of reagents and conditions that can be employed.[3] The choice of starting material, catalyst, solvent, and heating method significantly impacts reaction efficiency, yield, and compatibility with sensitive functional groups.

The Starting Material: 1,4-Dicarbonyl Compounds

The scope of the Paal-Knorr reaction is broad, accommodating a variety of substituents on the 1,4-dicarbonyl backbone. The substituents (R2, R3, R4, and R5) can be hydrogen, alkyl, aryl, or ester groups.[1][3] While historically the availability of diverse 1,4-diketones was a limitation, modern synthetic methods have greatly expanded access to these crucial precursors.[3][6]

The Catalyst: A Critical Choice

The acid catalyst is essential for the reaction to proceed. The selection of the catalyst is often a balance between reactivity and the stability of the starting material and product.

  • Protic Acids: Traditional protocols often utilize strong protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH).[1][5][7] These are effective but can be harsh, potentially leading to degradation of sensitive substrates.[8]

  • Lewis Acids: Milder Lewis acids like zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), or boron trifluoride etherate (BF₃·Et₂O) can also catalyze the reaction, often under anhydrous conditions.[1][5] Titanium tetrachloride (TiCl₄) has also been reported as an efficient dehydrating agent for this synthesis.[9][10]

  • Solid Acids: Heterogeneous catalysts such as Amberlyst-15 and Montmorillonite K10 clay offer advantages in terms of simplified workup and catalyst recyclability.[9]

  • Ionic Liquids: Ionic liquids like 1-butyl-3-methyl-imidazolium hydrogen sulfate ([bmim]HSO₄) can serve as both the catalyst and the reaction medium, offering an environmentally benign alternative.[11]

Reaction Conditions: Temperature and Time

Conventional heating under reflux is a common practice for the Paal-Knorr synthesis.[5][8] However, prolonged heating can be detrimental to yield and purity.[8] Microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes and often leading to higher yields and cleaner reaction profiles.[12][13][14] In many cases, microwave irradiation can even drive the reaction to completion without the need for an acid catalyst.[1][8]

Solvent Selection

The choice of solvent depends on the solubility of the substrate and the reaction temperature. Toluene is frequently used, particularly with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product.[1][7][8] For microwave-assisted protocols, ethanol/water mixtures are often employed.[1][8][13]

Data-Driven Catalyst and Condition Selection

The following tables provide a comparative summary of various catalysts and reaction conditions for the synthesis of representative substituted furans.

Table 1: Catalyst Efficacy in the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione [9]

CatalystSolventTemperature (°C)Reaction TimeYield (%)
H₂SO₄ (conc.)Neat1001 h~90
p-TsOHTolueneReflux3 h85
ZnCl₂Neat130-14030 min88
TiCl₄Toluene801 h92
Amberlyst-15Toluene1106 h95
Montmorillonite K10TolueneReflux4 h82
p-TsOH (cat.)Neat (Microwave)1205 min98

Table 2: Catalyst Efficacy in the Synthesis of 2,5-Diphenylfuran from 1,4-Diphenylbutane-1,4-dione [9]

CatalystSolventTemperature (°C)Reaction TimeYield (%)
H₂SO₄ (conc.)Acetic AcidReflux2 h90
p-TsOHTolueneReflux4 h88
ZnCl₂Neat1801 h85
Montmorillonite K10TolueneReflux6 h80
p-TsOH (cat.)Neat (Microwave)15010 min95

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for both a traditional and a microwave-assisted Paal-Knorr furan synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethylfuran

This protocol utilizes a common Brønsted acid catalyst with conventional heating and azeotropic water removal.

Materials:

  • Hexane-2,5-dione (11.4 g, 100 mmol)

  • p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol)

  • Toluene (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[1][8]

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount of water is 1.8 mL.[8]

  • Continue refluxing for 4-6 hours or until no more water is collected.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[1][8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1][8]

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.[1]

Protocol 2: Microwave-Assisted Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate

This protocol demonstrates a rapid and efficient synthesis using microwave irradiation.

Materials:

  • Methyl 2-acetyl-3-methyl-4-oxopentanoate (1 mmol)

  • Ethanol/water (1:1 ratio, 3 mL)

  • 1 M Hydrochloric acid (catalytic amount, e.g., 2-3 drops) - Note: May not be required for all substrates.[1][8]

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 10 mL microwave process vial

  • Magnetic stir bar

  • Septum cap

  • Dedicated laboratory microwave reactor

  • Separatory funnel

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol).[1][8]

  • Add ethanol/water (3 mL in a 1:1 ratio) and a catalytic amount of 1 M HCl.[1][8]

  • Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor.[1][8]

  • Irradiate the mixture at 140 °C for 3-5 minutes, monitoring the internal pressure to ensure it remains within the safe limits of the equipment.[1][8][13]

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.[1][8]

  • Transfer the contents to a separatory funnel and dilute with water (10 mL).[1][8]

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[1][8]

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1][8]

  • Filter and remove the solvent under reduced pressure. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[8]

Visualizing the Process

To further clarify the reaction sequence and experimental workflows, the following diagrams are provided.

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product diketone 1,4-Dicarbonyl Compound protonation Protonation of Carbonyl diketone->protonation catalyst Acid Catalyst (H+) catalyst->protonation enolization Enolization protonation->enolization cyclization Intramolecular Cyclization enolization->cyclization Rate-determining step dehydration Dehydration cyclization->dehydration furan Substituted Furan dehydration->furan

Caption: The reaction mechanism of the Paal-Knorr furan synthesis.

Experimental_Workflow cluster_conventional Conventional Heating Protocol cluster_microwave Microwave-Assisted Protocol conv_start 1. Combine Reactants & Catalyst in Toluene conv_reflux 2. Reflux with Dean-Stark Trap conv_start->conv_reflux conv_cool 3. Cool to Room Temperature conv_reflux->conv_cool conv_wash 4. Aqueous Workup (Neutralization & Washing) conv_cool->conv_wash conv_dry 5. Dry & Concentrate conv_wash->conv_dry conv_purify 6. Purify (Distillation) conv_dry->conv_purify mw_start 1. Combine Reactants in Microwave Vial mw_irradiate 2. Irradiate in Microwave Reactor mw_start->mw_irradiate mw_cool 3. Cool to Room Temperature mw_irradiate->mw_cool mw_extract 4. Extraction mw_cool->mw_extract mw_dry 5. Dry & Concentrate mw_extract->mw_dry mw_purify 6. Purify (Chromatography) mw_dry->mw_purify

Caption: Comparative experimental workflows for Paal-Knorr furan synthesis.

Conclusion and Future Outlook

The Paal-Knorr furan synthesis is a time-honored and dependable method for the preparation of substituted furans. While traditional protocols often necessitate harsh conditions, modern advancements, particularly the adoption of microwave irradiation and the development of milder catalytic systems, have significantly expanded its applicability.[1][7] For professionals in drug discovery and development, the ability to rapidly generate libraries of furan-containing compounds for biological screening is invaluable.[1] By carefully considering the nature of the substrate and the desired scale of the reaction, researchers can select the optimal experimental setup to efficiently access a diverse range of furan derivatives, thereby accelerating the discovery of novel therapeutics and functional materials.

References

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available at: [Link]

  • Grokipedia. Paal–Knorr synthesis. Available at: [Link]

  • YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]

  • Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Available at: [Link]

  • ResearchGate. Paal–Knorr furan synthesis | Request PDF. Available at: [Link]

  • ResearchGate. Synthesis of Furans – Recent Advances | Request PDF. Available at: [Link]

  • American Chemical Society. Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Available at: [Link]

  • ResearchGate. Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF. Available at: [Link]

  • ResearchGate. Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF. Available at: [Link]

  • Taylor & Francis Online. Full article: Ionic Liquid as Catalyst and Reaction Medium: A Simple and Efficient Procedure for Paal–Knorr Furan Synthesis. Available at: [Link]

  • Pharmacia. Microwave-assisted organic synthesis of pyrroles (Review). Available at: [Link]

  • ResearchGate. Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. Available at: [Link]

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Application Notes and Protocols for the Quantification of [5-(4--Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is a complex organic molecule featuring a furan core, a substituted nitroaromatic ring, and a primary alcohol functional group. As a compound of interest in pharmaceutical research and development, its precise and accurate quantification is paramount for ensuring product quality, safety, and efficacy. This document provides detailed application notes and validated protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure robust and reliable results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1] For [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, a reverse-phase HPLC method with UV detection is the primary recommended approach for routine quantification in bulk drug substances and formulated products. The presence of chromophores in the molecule (the furan ring and the nitroaromatic system) allows for sensitive UV detection.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar to non-polar compounds like the target analyte. The mobile phase, a gradient of acetonitrile and water with a small amount of acid, is chosen to ensure good peak shape and resolution from potential impurities. Acetonitrile is a common organic modifier in reverse-phase HPLC, and the addition of an acid like phosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[2]

Detailed HPLC Protocol

Objective: To quantify [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol in a sample matrix.

Materials and Reagents:

  • [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol reference standard (purity ≥ 99.5%)

  • HPLC grade acetonitrile

  • HPLC grade methanol[3]

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (85%)

  • 0.45 µm syringe filters (hydrophilic)[4]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1 mL of 85% phosphoric acid to 1 L of purified water, mix well, and degas.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.[2]

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]

  • Sample Preparation:

    • Accurately weigh a sample containing [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol to obtain a theoretical concentration within the calibration range.

    • Dissolve the sample in a suitable volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution as follows:

      Time (min) %A (0.1% H₃PO₄ in H₂O) %B (Acetonitrile)
      0 60 40
      10 20 80
      12 20 80
      12.1 60 40

      | 15 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm (based on the UV absorbance maxima of similar furan and nitroaromatic compounds)[5]

  • Analysis and Quantification:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the prepared sample solutions.

    • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol in the sample using the linear regression equation from the calibration curve.

HPLC Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This is evaluated by analyzing a placebo, and by spiking the analyte into the placebo matrix to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: A linear relationship between the concentration and the analytical response.[8] This is assessed by a minimum of five concentration levels, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[8] It is determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.[8]

    • Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9] This can include variations in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Quantitative Data Summary (HPLC-UV)
ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9990.9998
Range1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)≤ 2.0%< 1.5%
LOD-~0.1 µg/mL
LOQ-~0.3 µg/mL
SpecificityNo interference at analyte RTComplies
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (C18 Column) Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Standard_Prep->HPLC_System Sample_Prep Sample Preparation & Filtration Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV @ 275 nm) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Workflow for the HPLC analysis of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis or for the identification of impurities, GC-MS is a powerful technique.[10] The volatility of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol may be limited due to its molecular weight and the presence of a hydroxyl group. Therefore, derivatization to a more volatile silyl ether may be necessary for robust GC analysis. However, direct injection at optimized conditions might also be feasible. The thermal lability of nitroaromatic compounds is a critical consideration, necessitating careful optimization of the injector temperature.[11][12]

Rationale for Method Development

A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a wide range of semi-volatile compounds. Splitless injection is employed to maximize the transfer of the analyte onto the column, which is essential for trace analysis.[13] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.

Detailed GC-MS Protocol

Objective: To quantify trace levels of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol.

Materials and Reagents:

  • [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol reference standard

  • GC grade dichloromethane

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) (if required)

Instrumentation:

  • GC system with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, perform a liquid-liquid extraction (LLE).[10]

    • Adjust the pH of the aqueous sample (e.g., 100 mL) to neutral.

    • Transfer the sample to a separatory funnel and add 30 mL of dichloromethane.

    • Shake vigorously for 2 minutes, venting frequently.[10]

    • Allow the layers to separate and collect the organic layer.[10]

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[10]

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization (Optional):

    • To a 100 µL aliquot of the extract or standard, add 50 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C (optimize to prevent thermal degradation)

    • Injection Mode: Splitless (1 µL injection)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min

      • Ramp: 15 °C/min to 280 °C, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Select at least three characteristic ions from the mass spectrum of the analyte for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using standards that have undergone the same preparation and derivatization steps as the samples.

    • Quantify the analyte based on the peak area of the primary quantification ion.

Quantitative Data Summary (GC-MS)
ParameterTypical Result
Linearity Range0.1 - 10 ng/mL
Correlation Coefficient (r²)> 0.995
LOD~0.01 ng/mL
LOQ~0.03 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%
GC-MS Workflow Diagram

GCMS_Workflow Sample Sample LLE LLE Sample->LLE Liquid-Liquid Extraction Concentration Concentration LLE->Concentration Dry & Concentrate Derivatization Derivatization Concentration->Derivatization Optional GC_MS_Analysis GC-MS Analysis (SIM Mode) Concentration->GC_MS_Analysis Derivatization->GC_MS_Analysis Data_Processing Data_Processing GC_MS_Analysis->Data_Processing Peak Integration Quantification Quantification Data_Processing->Quantification Calibration Curve

Caption: Workflow for trace analysis by GC-MS.

UV-Vis Spectrophotometry

For a rapid estimation of the concentration of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol in simple solutions without significant interfering substances, UV-Vis spectrophotometry is a viable option.[14][15] This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[14]

Rationale for Method Development

The aromatic and furan rings in the analyte are strong chromophores, leading to significant absorbance in the UV region. By identifying the wavelength of maximum absorbance (λmax), a simple and rapid quantitative method can be established.

Detailed UV-Vis Protocol

Objective: To rapidly determine the concentration of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol in a pure solution.

Materials and Reagents:

  • [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol reference standard

  • Spectroscopic grade methanol

Instrumentation:

  • UV-Vis spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the analyte in methanol (e.g., 10 µg/mL).

    • Scan the solution from 200 to 400 nm using methanol as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting a stock solution with methanol.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the sample in methanol, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Quantitative Data Summary (UV-Vis)
ParameterTypical Result
λmax~275 nm (hypothetical)
Linearity Range2 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)Dependent on compound
Method Selection Logic Diagram

Method_Selection Start Start: Quantify Analyte Matrix Complex Matrix? Start->Matrix Concentration Trace Levels? Matrix->Concentration No HPLC Use HPLC-UV Matrix->HPLC Yes GCMS Use GC-MS Concentration->GCMS Yes UVVis Use UV-Vis Concentration->UVVis No

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The choice of analytical technique for the quantification of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol depends on the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the need for impurity profiling. HPLC with UV detection is recommended as a robust and reliable method for routine quality control. GC-MS offers superior sensitivity for trace-level determination, while UV-Vis spectrophotometry provides a rapid and straightforward approach for the analysis of pure samples. All methods must be properly validated according to regulatory guidelines to ensure the integrity and reliability of the generated data.

References

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Retrieved from [Link]

  • MDPI. (n.d.). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Slideshare. (n.d.). sample preparation in hplc. Retrieved from [Link]

  • YouTube. (2022). Sample Preparation for HPLC. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • ManualLib.com. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

  • dtic.mil. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • S4Science. (n.d.). Furanic Compounds Determination in HPLC. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

  • ACS Publications. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Quantitative Determination of Four Nitrofurans and Corresponding Metabolites in the Fish Muscle by Liquid Chromatography-Electro. Retrieved from [Link]

  • PubMed. (n.d.). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • SpringerLink. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Retrieved from [Link]

  • CDC. (2025). METHANOL 2000. Retrieved from [Link]

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Application Notes & Protocols: A Methodological Guide to Assessing the Anti-inflammatory Properties of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is essential for healing, chronic, unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The furan ring system, a five-membered aromatic heterocycle, is a foundational scaffold in a multitude of biologically active compounds.[1][2] Furan derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[3][4] These compounds can modulate key inflammatory pathways and offer promising avenues for the development of novel therapeutics.[1][5]

This guide provides a comprehensive framework of validated methodologies for the systematic evaluation of the anti-inflammatory properties of novel furan derivatives. It is designed to take researchers from initial high-throughput in vitro screening to mechanistic elucidation and subsequent in vivo efficacy validation, ensuring a robust and logical progression in the drug discovery pipeline.

PART 1: Mechanistic Insights into Core Inflammatory Signaling

A thorough assessment of an anti-inflammatory compound requires understanding its impact on the central signaling cascades that orchestrate the inflammatory response. Furan derivatives have been shown to exert their effects by modifying critical pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[1][6]

The NF-κB Signaling Pathway: A Master Regulator

The NF-κB pathway is widely considered a prototypical pro-inflammatory signaling route.[7] It functions as a central hub, integrating signals from various stimuli like pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (e.g., Lipopolysaccharide, LPS).[8][9] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation.[9][10] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces

Figure 1: The Canonical NF-κB Signaling Pathway.
The MAPK Signaling Pathway: A Critical Signal Transducer

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert a wide range of extracellular stimuli into intracellular responses, including inflammation.[12][13] In mammals, the three major, well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[14] These pathways are organized as a three-tiered kinase module: a MAPKKK phosphorylates and activates a MAPKK, which in turn activates a MAPK.[12][14] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, leading to the production of inflammatory mediators.[15] Their dysregulation is implicated in many inflammatory diseases, making them a key target for anti-inflammatory drugs.[14][15]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Response Inflammatory Response (Cytokine Production, etc.) MAPK->Response Mediates

Figure 2: The tiered cascade of MAPK signaling.

PART 2: In Vitro Assessment of Anti-inflammatory Activity

Initial screening using cell-based (in vitro) assays is a time- and cost-effective strategy to identify promising lead compounds and elucidate their mechanisms of action.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

Causality & Principle: During inflammation, macrophages are activated and express inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[16][17] NO is a key inflammatory mediator. However, due to its short half-life, its direct measurement is difficult. A reliable alternative is to quantify nitrite (NO₂⁻), a stable end-product of NO oxidation in the cell culture medium.[16][18] The Griess reaction provides a simple and sensitive colorimetric method for this purpose. The murine macrophage cell line RAW 264.7 is an excellent model as it produces robust and reproducible levels of NO upon stimulation with LPS.[18]

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the furan derivative. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., L-NAME, a known NOS inhibitor).

  • Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, add LPS (from E. coli O55:B5) to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for a further 24 hours.

  • Griess Assay:

    • Carefully collect 100 µL of supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18]

    • Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.[18]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. The percentage inhibition of NO production is calculated as: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS Control Group)] x 100

Data Presentation:

CompoundConcentration (µM)Nitrite (µM) ± SD% Inhibition
Control (Unstimulated)-1.5 ± 0.2-
LPS (1 µg/mL)-45.2 ± 3.10
Furan Derivative X135.8 ± 2.520.8
1022.1 ± 1.951.1
508.9 ± 1.180.3
L-NAME (Positive Control)1005.4 ± 0.888.1
Protocol 2: Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Assay

Causality & Principle: Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins (PGs) from arachidonic acid.[19] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible during inflammation and is the primary target for many anti-inflammatory drugs.[19] Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects. This protocol uses an ELISA-based method to directly measure the amount of Prostaglandin E₂ (PGE₂) produced by purified ovine or human recombinant COX-1 and COX-2 enzymes.[20][21]

Experimental Protocol:

  • Reagent Preparation: Prepare reaction buffer, heme, and solutions of purified COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Cayman Chemical Kit No. 760111).

  • Assay Setup: In a 96-well plate, set up wells for 100% initial activity, inhibitor testing, and background.

  • Inhibitor Addition: Add 10 µL of various concentrations of the furan derivative (or vehicle for control wells) to the appropriate wells. Add a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a saturated stannous chloride solution).

  • PGE₂ Quantification: The amount of PGE₂ produced is then quantified using a competitive ELISA protocol, which typically involves adding a PGE₂-acetylcholinesterase tracer and a PGE₂-specific antibody.

  • Measurement & Analysis: After developing the ELISA plate, read the absorbance. Calculate the percentage of COX inhibition for each compound concentration against the 100% activity control.[22] Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Furan Derivative Y>1008.5>11.8
Indomethacin0.915.20.06
Celecoxib25.60.05512

PART 3: In Vivo Evaluation of Anti-inflammatory Efficacy

While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile within a complex physiological system.[23][24]

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

Causality & Principle: This is the most widely used and highly reproducible model for screening acute anti-inflammatory activity.[25][26] The subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a biphasic acute inflammatory response.[25] The initial phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, mediated by COX-2.[25][27] Measuring the reduction in paw swelling (edema) allows for a clear quantification of a compound's anti-inflammatory effect. Many furan derivatives have been successfully evaluated using this model.[28]

Paw_Edema_Workflow A 1. Acclimatize & Fast Rodents (e.g., Wistar Rats) B 2. Measure Initial Paw Volume (V₀) (Plethysmometer) A->B C 3. Administer Compound (p.o. or i.p.) (Vehicle, Furan Derivative, Standard) B->C D 4. Induce Inflammation (0.1 mL 1% Carrageenan subplantar injection) C->D E 5. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-carrageenan D->E F 6. Data Analysis (% Inhibition of Edema) E->F

Sources

Application Notes and Protocols for the Synthesis of Phenylfuran Compounds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenylfuran Scaffold and the Power of Suzuki-Miyaura Coupling

The phenylfuran moiety is a privileged structural motif found in a wide array of biologically active molecules and advanced materials. Its presence in natural products and synthetic compounds has been linked to diverse pharmacological activities, making it a structure of significant interest for professionals in drug development. The synthesis of these biaryl systems, which involves the formation of a carbon-carbon bond between a furan ring and a phenyl ring, is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[2][3] The reaction's robustness and reliability have cemented its place as a preferred method for constructing C(sp²)–C(sp²) bonds. This guide provides an in-depth exploration of the protocol, mechanistic underpinnings, and practical considerations for the successful synthesis of phenylfuran compounds.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle driven by a palladium complex.[4][5][6] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the phenyl halide (or triflate). This forms a Pd(II) intermediate.[5][6][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8]

  • Transmetalation : This is the step where the furan moiety is transferred from the organoboron reagent to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4][9] This step results in a new Pd(II) complex bearing both the phenyl and furyl groups.

  • Reductive Elimination : In the final step, the two organic groups (phenyl and furyl) are expelled from the palladium center, forming the desired C-C bond of the phenylfuran product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation (R-B(OR)₂ + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Synthesis of 2-Phenylfuran

This section provides a detailed, step-by-step methodology for the synthesis of 2-phenylfuran from 2-bromofuran and phenylboronic acid. This protocol can be adapted for other substituted phenylfurans with appropriate adjustments.

Materials and Reagents
  • Aryl Halide: 2-Bromofuran (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%) and a suitable phosphine ligand like SPhos (2-6 mol%).

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv), finely powdered.

  • Solvent: Anhydrous 1,4-Dioxane and water (typically a 4:1 to 10:1 ratio).

  • Inert Gas: Argon or Nitrogen.

Equipment
  • Oven-dried Schlenk flask or resealable reaction tube

  • Magnetic stirrer and hotplate

  • Condenser (if refluxing)

  • Syringes and needles for liquid transfer

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Flash column chromatography system

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Oven-Dried Glassware reagents Add Solids: Aryl Halide, Boronic Acid, Base, Pd Catalyst/Precatalyst start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) via Syringe inert->solvent reaction Heat to Reaction Temp (e.g., 80-110 °C) with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Cool, Quench, and Perform Aqueous Workup (Extraction) monitor->workup purify Dry Organic Layer and Purify (Flash Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst decomposition.[10]

  • Reagent Addition : Through the septum, add 2-bromofuran (1.0 mmol) followed by the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 4-12 hours. The reaction progress should be monitored by an appropriate technique like TLC or GC-MS.

  • Workup : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure phenylfuran compound.[11]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling. The table below summarizes typical conditions for synthesizing phenylfuran derivatives. Note that heteroaryl boronic acids, like those derived from furan, can be susceptible to decomposition, necessitating careful optimization.[11][12]

EntryFuran SubstratePhenyl SubstrateCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12-BromofuranPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)100~85-95
23-Bromofuran4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110~80-90
32-Furanylboronic acid4-BromotolueneXPhos Pd G3 (2)K₃PO₄ (3)THF/H₂O (5:1)80~90
42-ChlorofuranPhenylboronic acidXPhos Pd G4 (2)K₃PO₄ (3)t-Amyl alcohol120~70-80

Yields are approximate and can vary based on specific reaction scale and purity of reagents.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents.1. Use a fresh batch of catalyst or a more robust pre-catalyst (e.g., Buchwald pre-catalysts).[10] 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.[10] 3. Verify the purity of starting materials.
Protodeboronation 1. The C-B bond of the furan boronic acid is cleaved by a proton source (often water) before coupling. This is common with electron-rich heteroaryl boronic acids.[11] 2. Strong base or high temperature.1. Use milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[10] 2. Switch to anhydrous conditions if possible. 3. Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[13]
Homocoupling 1. Presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.[10][14] 2. Using a Pd(II) precatalyst without proper in-situ reduction can sometimes promote this side reaction.[13]1. Rigorously exclude oxygen by using degassed solvents and maintaining a positive pressure of inert gas. 2. Ensure the reaction conditions favor the cross-coupling pathway (e.g., proper stoichiometry and temperature).
Incomplete Reaction 1. Steric hindrance on one or both coupling partners. 2. Deactivated aryl chloride is used.1. Switch to a more active catalyst system with bulkier, electron-rich ligands (e.g., XPhos, SPhos).[15] 2. Increase reaction temperature and/or time. For aryl chlorides, a highly active catalyst is almost always necessary.[12]

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of phenylfuran compounds, providing a direct and versatile route to this important chemical scaffold. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are paramount for success. By leveraging the insights and procedures detailed in this guide, researchers and drug development professionals can confidently and efficiently construct novel phenylfuran derivatives for a wide range of applications.

References

  • Gao, C., Wang, Y., Wang, L., & Guo, M. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(38), 13498–13501. [Link]

  • Ceylan, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Gao, C., Wang, Y., Wang, L., & Guo, M. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Kar, S., & Gangu, K. K. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(10), 1238. [Link]

  • Shrestha, B., et al. (2018). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Molecules, 23(11), 2901. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scope and limitations of Suzuki-Miyaura coupling with other (hetero)aryl esters. ResearchGate. [Link]

  • Barde, A., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

Sources

Application Notes and Protocols for the Investigation of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Furan Derivative

The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, furan-containing compounds have demonstrated a broad spectrum of pharmacological activities, including significant cytotoxic effects against various cancer cell lines.[1] The compound [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, characterized by a furan core linked to a substituted phenyl ring, presents an intriguing candidate for investigation. Its structure, featuring a nitro group—a common element in bioreductive drugs—and a methoxy group, suggests a potential for complex interactions within the cellular microenvironment.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol's anticancer properties in vitro. We will provide a logical workflow, from initial cytotoxicity screening to elucidating the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest. The protocols detailed herein are designed to be robust and self-validating, empowering researchers to generate reliable and reproducible data.

Part 1: Foundational Analysis - In Vitro Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its dose-dependent effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[3][4]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

Materials:

  • [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (MW: 249.21 g/mol )[5]

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., BJ1) for selectivity assessment.[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol in DMSO.[3]

    • Perform serial dilutions of the stock solution in a complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis and Presentation

The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[3]

Hypothetical Data Presentation:

Cell LineIC50 of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)22.8
HepG2 (Liver Cancer)18.5
BJ1 (Normal Fibroblast)> 100

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of the compound is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6] Another key mechanism is the induction of cell cycle arrest.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7][8] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Protocol:

Materials:

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

  • Cancer cells treated with the IC50 concentration of the compound for 24 and 48 hours.

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the predetermined IC50 concentration of the compound for 24 and 48 hours.

    • Collect both floating and adherent cells.

    • Wash the cells twice with cold PBS.[8]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation: The cell population will be differentiated into four quadrants:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

An increase in the percentage of cells in Q2 and Q4 in the treated samples compared to the control indicates apoptosis induction.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. Therefore, the cellular DNA content can be quantified by measuring the fluorescence intensity of PI using flow cytometry. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Protocol:

Materials:

  • Propidium Iodide staining solution (containing RNase A).[10]

  • 70% cold ethanol.

  • Flow cytometer.

  • Cancer cells treated with the IC50 concentration of the compound for 24 and 48 hours.

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 200 µL of PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]

    • Incubate at 4°C for at least 2 hours (or overnight).[10][11]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.[10]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

Data Interpretation: A histogram of DNA content will be generated. An accumulation of cells in a specific phase (e.g., G2/M) in the treated samples compared to the control suggests cell cycle arrest at that phase.

Part 3: Visualizing the Workflow and Potential Mechanisms

To provide a clear overview of the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Prepare Stock Solution of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol C Dose-Response Treatment (0.1-100 µM) A->C B Seed Cancer & Normal Cell Lines (96-well plate) B->C D MTT Assay C->D E Calculate IC50 Values D->E F Treat Cells with IC50 Concentration E->F G Annexin V/PI Staining F->G I Cell Cycle Analysis (PI Staining) F->I H Flow Cytometry for Apoptosis G->H K Determine Mode of Cell Death (Apoptosis vs. Necrosis) H->K J Flow Cytometry for Cell Cycle I->J L Identify Cell Cycle Arrest Phase (G1, S, or G2/M) J->L M Propose Hypothetical Signaling Pathway K->M L->M

Caption: Experimental workflow for evaluating the anticancer properties of the test compound.

Hypothetical Signaling Pathway of Action

Based on the known roles of various signaling pathways in cancer, a compound like [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol could potentially interfere with key cell survival and proliferation pathways such as the PI3K/Akt or Ras/ERK pathways.[12][13][14] For instance, if the compound induces G2/M arrest and apoptosis, it might be acting on regulators of this cell cycle checkpoint.

G Compound [5-(4-Methoxy-2-nitro-phenyl)- furan-2-yl]-methanol Akt Akt Compound->Akt Inhibition Caspase Caspase Activation Compound->Caspase Activation? RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Akt->Caspase Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway leading to apoptosis.

Conclusion and Future Directions

This application note provides a foundational framework for the initial in vitro characterization of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol as a potential anticancer agent. By following these detailed protocols, researchers can obtain critical data on its cytotoxicity, and its ability to induce apoptosis and cell cycle arrest. Positive findings from these initial studies would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound, paving the way for its potential development as a novel cancer therapeutic.

References

  • Signal Transduction in Cancer - PMC - PubMed Central - NIH. (n.d.).
  • Cytotoxicity Assay Protocol - Protocols.io. (2024, February 28).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Cancer Cell Signaling: Pathways & Mechanisms - StudySmarter. (2024, August 27).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.).
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).
  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - MDPI. (n.d.).
  • Cancer Biology Pathways | Thermo Fisher Scientific - US. (n.d.).
  • Cancer signaling pathways Definition - Cell Biology Key Term | Fiveable. (n.d.).
  • Apoptosis Protocols | Thermo Fisher Scientific - RU. (n.d.).
  • (PDF) Cytotoxicity Assay Protocol v1 - ResearchGate. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.).
  • Cell Cycle Analysis - University of Wisconsin-Madison. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Cell Cycle Tutorial Contents. (n.d.).
  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.).
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021, July 1).
  • Apoptosis, Necrosis and Cell Viability Assays. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol - BLDpharm. (n.d.).
  • [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol - BIOFOUNT. (n.d.).
  • 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest - PubMed. (2017, April 18).
  • [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol | SCBT. (n.d.).
  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones - Semantic Scholar. (2021, November 29).
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - NIH. (n.d.).
  • The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28).
  • In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - MDPI. (n.d.).
  • (5-(4-Amino-2-methoxyphenyl)furan-2-yl)methanol - BLDpharm. (n.d.).
  • [5-(2-methoxy-4-nitro-phenyl)-furan-2-yl]-methanol - ChemicalBook. (n.d.).
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (n.d.).
  • (4-Methoxy-phenyl)-(2-nitrocyclohexyl)-methanol - PubChem - NIH. (n.d.).
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. (2025, June 3).
  • (4-Nitrophenyl)methanol - PMC - PubMed Central - NIH. (n.d.).
  • [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol - NIH. (n.d.).

Sources

Application Note: A Researcher's Guide to the Functionalization of 3-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Pyridinemethanol (also known as nicotinyl alcohol or 3-pyridylcarbinol) is a pivotal structural motif in medicinal chemistry and materials science.[1][2] Its hydroxymethyl group serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities to the pyridine core. This guide provides an in-depth exploration of three primary transformations of this hydroxymethyl group: oxidation to the aldehyde, esterification to an acetate, and conversion to a chloromethyl group. For each transformation, this document details the underlying chemical principles, provides validated, step-by-step laboratory protocols, and explains the rationale behind the chosen methodologies to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Value of 3-Pyridinemethanol

The pyridine ring is a ubiquitous feature in FDA-approved pharmaceuticals and advanced materials.[3] The strategic functionalization of pyridine scaffolds is therefore a cornerstone of modern drug development and organic synthesis. 3-Pyridinemethanol offers a particularly attractive starting point; the primary alcohol (-CH₂OH) is readily converted into a wide array of other functional groups, including aldehydes, esters, ethers, halides, and amines.[1][4] This versatility allows researchers to systematically modify molecular properties such as solubility, polarity, and biological target affinity.

This guide focuses on providing researchers with reliable, extensively-documented protocols for three fundamental conversions, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

Chapter 1: Selective Oxidation to 3-Pyridinecarboxaldehyde

1.1. Scientific Rationale & Mechanistic Insight

The oxidation of a primary alcohol to an aldehyde is a delicate transformation that requires careful selection of reagents to prevent over-oxidation to the carboxylic acid.[5][6] For substrates like 3-pyridinemethanol, which possess a "benzylic-like" alcohol (adjacent to an aromatic system), activated manganese dioxide (MnO₂) is an exceptionally effective and selective reagent.[7][8][9]

The reaction occurs on the surface of the insoluble MnO₂. The mechanism is believed to involve an initial coordination of the alcohol to the manganese center, followed by a radical process that is highly selective for allylic and benzylic positions.[7][8][10] This selectivity ensures that other potentially oxidizable sites are left untouched under mild conditions.[9]

1.2. Experimental Protocol: MnO₂ Oxidation

This protocol describes the selective oxidation of 3-pyridinemethanol to 3-pyridinecarboxaldehyde.

Materials:

  • 3-Pyridinemethanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂, ~10 eq by weight)

  • Dichloromethane (DCM), anhydrous

  • Celite® (for filtration)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-pyridinemethanol.

  • Dissolve the starting material in anhydrous dichloromethane (approx. 20 mL per gram of alcohol).

  • Add activated manganese dioxide in a single portion (approx. 10 g per gram of alcohol). The mixture will be a black slurry.

  • Stir the suspension vigorously at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical TLC system is 50% ethyl acetate in hexanes. The aldehyde product should have a higher Rf value than the starting alcohol. The reaction is typically complete within 4-24 hours.

  • Upon completion, prepare a short plug of Celite® in a sintered glass funnel.

  • Filter the reaction mixture through the Celite® plug to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with additional dichloromethane (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 3-pyridinecarboxaldehyde. The product is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

1.3. Workflow & Data Summary

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve 3-Pyridinemethanol in DCM add_mno2 Add Activated MnO₂ (10 eq by weight) start->add_mno2 stir Stir vigorously at RT (4-24 h) add_mno2->stir monitor Monitor by TLC/GC-MS stir->monitor filter_celite Filter through Celite® monitor->filter_celite Upon Completion wash_dcm Wash filter cake with DCM filter_celite->wash_dcm dry Dry filtrate (MgSO₄) wash_dcm->dry concentrate Concentrate in vacuo dry->concentrate end end concentrate->end Yields 3-Pyridinecarboxaldehyde

ParameterExpected Outcome
Reagent Activated Manganese Dioxide (MnO₂)
Solvent Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Reaction Time 4-24 hours
Typical Yield 80-95%
Purification Filtration through Celite®, Chromatography (optional)

Chapter 2: Esterification via Acylation

2.1. Scientific Rationale & Mechanistic Insight

Esterification of the hydroxymethyl group can be achieved by reacting 3-pyridinemethanol with an acyl chloride, such as acetyl chloride, in the presence of a base.[11][12] The base, typically pyridine or triethylamine, serves two critical roles.[13][14] Firstly, it neutralizes the HCl gas that is generated as a byproduct, preventing it from protonating the starting alcohol or the product.[11] Secondly, pyridine can act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium salt intermediate.[15][16] This intermediate is then readily attacked by the alcohol, leading to a faster and more efficient reaction compared to the uncatalyzed process.[11][15]

2.2. Experimental Protocol: Acetylation with Acetyl Chloride

This protocol details the formation of 3-(acetoxymethyl)pyridine.

Materials:

  • 3-Pyridinemethanol (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Pyridine, anhydrous (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and dropping funnel, dissolve 3-pyridinemethanol in anhydrous DCM.

  • Add anhydrous pyridine to the solution and cool the flask to 0 °C in an ice bath.

  • Charge the dropping funnel with acetyl chloride dissolved in a small amount of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The ester product will have a significantly higher Rf than the starting alcohol.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester, which can be purified by silica gel chromatography.

2.3. Reaction Mechanism & Data Summary

// Reactants AcCl [label="Acetyl Chloride\n(CH₃COCl)"]; Pyr [label="Pyridine"]; Alcohol [label="3-Pyridinemethanol\n(R-CH₂OH)"];

// Intermediates AcylPyr [label="[Acylpyridinium Ion]⁺Cl⁻\n(Highly Reactive)", fontcolor="#EA4335"]; Tetrahedral [label="Tetrahedral Intermediate"]; Product [label="Product\n(R-CH₂OCOCH₃)"]; Byproduct [label="Pyridinium HCl"];

// Pathway AcCl -> AcylPyr [label="1. Activation"]; {rank=same; AcylPyr; Alcohol;} AcylPyr -> Tetrahedral [label="2. Nucleophilic Attack"]; Alcohol -> Tetrahedral; Tetrahedral -> Product [label="3. Collapse & Proton Transfer"]; Pyr -> Byproduct; Product -> Byproduct [style=invis]; // for layout } END_DOT Caption: Catalytic cycle for pyridine-assisted esterification.

ParameterRecommended Condition
Acylating Agent Acetyl Chloride (CH₃COCl)
Base/Catalyst Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >90%
Workup Aqueous NaHCO₃ quench, extraction

Chapter 3: Conversion to 3-(Chloromethyl)pyridine

3.1. Scientific Rationale & Mechanistic Insight

Converting the primary alcohol to an alkyl chloride creates a valuable electrophile for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.[17] The reaction proceeds by converting the hydroxyl group into a chlorosulfite ester, which is an excellent leaving group.[17][18] The mechanism can vary depending on the conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism.[19] However, for a primary alcohol like this, the mechanism is more akin to an Sₙ2 reaction.[18][19] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[17] The HCl generated will protonate the pyridine nitrogen, yielding the final product as a stable hydrochloride salt.[20][21]

3.2. Experimental Protocol: Chlorination with Thionyl Chloride

This protocol describes the synthesis of 3-(chloromethyl)pyridine hydrochloride.[22]

Materials:

  • 3-Pyridinemethanol (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.1-1.3 eq)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Diethyl ether (for precipitation)

Procedure:

  • SAFETY NOTE: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a base trap), add thionyl chloride.

  • Dilute the thionyl chloride with a small amount of anhydrous toluene.

  • Dissolve 3-pyridinemethanol in anhydrous toluene in the dropping funnel.

  • Cool the thionyl chloride solution to 0-5 °C using an ice bath.

  • Slowly add the 3-pyridinemethanol solution dropwise to the stirred thionyl chloride solution. Maintain the temperature below 35 °C.[22] The reaction is exothermic and will evolve SO₂ and HCl gas.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, then gently heat to 40-50 °C for an additional hour to ensure completion.

  • Reaction Monitoring (Self-Validation): The reaction can be monitored by TLC or LC-MS. The disappearance of the starting material is the primary indicator of completion.

  • Allow the reaction to cool to room temperature. The product, 3-(chloromethyl)pyridine hydrochloride, will often precipitate as a white solid.

  • The precipitation can be completed by adding diethyl ether to the mixture.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to yield 3-(chloromethyl)pyridine hydrochloride as a stable, crystalline solid.

3.3. Workflow & Data Summary

G cluster_prep Reagent Setup (0-5 °C) cluster_reaction Controlled Addition & Reaction cluster_workup Isolation prep_socl2 Charge flask with SOCl₂ in Toluene add Dropwise addition of alcohol (Keep Temp < 35 °C) prep_socl2->add prep_alcohol Prepare solution of 3-Pyridinemethanol in Toluene prep_alcohol->add stir Stir at RT, then heat (40-50 °C, 1 h) add->stir cool Cool to RT stir->cool Upon Completion precipitate Precipitate with Ether cool->precipitate filter Vacuum Filter Solid precipitate->filter dry Dry under Vacuum filter->dry end end dry->end Yields 3-(Chloromethyl)pyridine Hydrochloride

ParameterRecommended Condition
Chlorinating Agent Thionyl Chloride (SOCl₂)
Stoichiometry 1.1-1.3 equivalents SOCl₂
Solvent Toluene or Dichloromethane (DCM)
Temperature 0 °C addition, then RT to 50 °C
Product Form Hydrochloride salt (solid)
Typical Yield 85-95%
Workup Precipitation and filtration

References

  • Reactions of Alcohols with Thionyl Chloride. (2023). Read Chemistry. [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. [Link]

  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015).
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]

  • Acid Chlorides → Esters with Alcohols and Pyridine. (n.d.). OrgoSolver. [Link]

  • Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Video: Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE. [Link]

  • Oxidation of Allylic and Benzylic Alcohols. (n.d.). Scribd. [Link]

  • Manganese Dioxide (MnO2) Oxidation Mechanism. (2021). YouTube. [Link]

  • What is the product of the reaction between alcohol and acetyl chloride in presence of pyridine? (2021). Chemistry Stack Exchange. [Link]

  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol... (2021). ResearchGate. [Link]

  • Preparation of chloromethylpyridine hydrochlorides. (1999).
  • Single point activation of pyridines enables reductive hydroxymethylation. (2018). Royal Society of Chemistry. [Link]

  • Alcohol to Chloride - Common Conditions. (n.d.). The Organic Chemistry Portal. [Link]

  • Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride... (2012).
  • Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3... (2014). Royal Society of Chemistry. [Link]

  • Solvent free oxidation of alcohols with manganese dioxide. (2006). ResearchGate. [Link]

  • Reaction of alcohols with thionyl chloride. (2018). YouTube. [Link]

  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol... (2007). ProQuest. [Link]

  • MnO2 oxidation reaction|| solved questions. (2020). YouTube. [Link]

  • What is the role of pyridine in the acetylations of alcohols? (2023). Reddit. [Link]

  • Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts. [Link]

  • Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing. (n.d.). Medium. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid... (2011). ResearchGate. [Link]

  • Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation. (1997).
  • 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China. (n.d.). Pipzine Chemicals. [Link]

  • C–H functionalization of pyridines. (2018). Royal Society of Chemistry. [Link]

  • 3-Pyridinemethanol. (n.d.). PubChem. [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (2012). Acta Physico-Chimica Sinica. [Link]

  • Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
  • Esterification of pyridine carboxylic acids. (1956).
  • Oxidation of Halides and 4-Toluenesulfonates. (n.d.). Science of Synthesis. [Link]

  • Pyridine methanol chlorinations. (2011). ResearchGate. [Link]

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Application Notes and Protocols for Determining the Viability of Cells Treated with Novel Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Furan-Based Compounds in Drug Discovery

Furan-based compounds represent a significant class of heterocyclic molecules with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1][2][3] From anticancer to antimicrobial agents, the therapeutic potential of novel furan derivatives is a subject of intense research.[4] A critical step in the preclinical evaluation of these compounds is the accurate assessment of their impact on cell viability and cytotoxicity.[5][6][7] This is paramount for determining therapeutic windows, understanding mechanisms of action, and identifying potential off-target effects.[6]

The toxicity of some furan-containing molecules is thought to be linked to their metabolic activation into reactive intermediates, which can lead to oxidative stress, glutathione depletion, and mitochondrial dysfunction, ultimately triggering apoptosis.[8] Therefore, selecting the appropriate cell viability assay is crucial for generating reliable and reproducible data. This guide provides a detailed overview of commonly used cell viability assays, with a special focus on their application to novel furan-based compounds, including potential interferences and best practices for robust results.

Choosing the Right Tool: A Comparative Overview of Key Viability Assays

The selection of a cell viability assay should be guided by the specific research question, the properties of the test compound, and the cell type being investigated.[9][10] Three of the most widely used methods are based on the metabolic reduction of a reporter molecule: MTT, MTS, and Resazurin (alamarBlue®). Each has its own set of advantages and limitations.

Assay Type Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8]Cell viability and metabolic activity.[8]Well-established, cost-effective, suitable for high-throughput screening.[8]Indirect measure of cell number; can be affected by changes in metabolic rate; insoluble formazan requires a solubilization step.[8]
MTS Assay Reduction of a tetrazolium compound (MTS) into a colored formazan product that is soluble in cell culture media.[11][12]Cell viability and metabolic activity.More convenient than MTT as it does not require a solubilization step; suitable for high-throughput screening.[13]The intermediate electron acceptor used can be toxic to some cell types; potential for interference from reducing compounds.[13]
Resazurin (alamarBlue®) Assay Reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable, metabolically active cells.[14][15][16]Cell viability and metabolic capacity.Highly sensitive, non-toxic to cells allowing for kinetic monitoring, can be measured via fluorescence or absorbance.[16][17]Potential for interference from compounds that can directly reduce resazurin or affect cellular redox potential.

Potential for Interference from Furan-Based Compounds

A crucial consideration when working with novel chemical entities is their potential to interfere with the assay chemistry, leading to false-positive or false-negative results.[18] Furan and its derivatives are known to possess specific spectroscopic properties and chemical reactivity.[1][2][19]

  • Colorimetric Interference: Furan-based compounds that absorb light in the same range as the formazan product in MTT and MTS assays (around 490-570 nm) or the resorufin product in the resazurin assay (around 570 nm) can lead to artificially high absorbance readings.[8][11][15]

  • Chemical Interference: Compounds with inherent reducing or oxidizing properties can directly interact with the assay reagents. A reducing furan derivative could, for example, directly reduce MTT, MTS, or resazurin in the absence of viable cells, leading to a false-positive signal for cell viability.[18]

To mitigate these risks, it is imperative to include compound-only controls (wells containing the test compound in cell-free medium) to assess any direct effect of the compound on the assay reagents.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for your specific cell line and experimental conditions.[20] Key variables to optimize include cell seeding density, compound incubation time, and assay reagent incubation time.[20][21]

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability through metabolic activity.[22]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Novel furan-based compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4][8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells 1. Seed cells in 96-well plate (e.g., 1x10⁴ cells/well) incubate_24h 2. Incubate for 24h at 37°C, 5% CO₂ seed_cells->incubate_24h treat_compounds 3. Treat with furan compounds (various concentrations) incubate_24h->treat_compounds incubate_treatment 4. Incubate for desired period (e.g., 24, 48, or 72h) treat_compounds->incubate_treatment add_mtt 5. Add 10 µL MTT solution (5 mg/mL) to each well incubate_treatment->add_mtt incubate_mtt 6. Incubate for 4h at 37°C add_mtt->incubate_mtt solubilize 7. Add 100 µL solubilization solution incubate_mtt->solubilize shake 8. Shake to dissolve formazan solubilize->shake read_absorbance 9. Read absorbance at 570 nm shake->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 × 10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.[4][8]

  • Compound Treatment: Prepare serial dilutions of the furan-based compounds in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of the test compound.

    • Untreated Control: Cells in culture medium only.

    • Compound-Only Control: Wells with culture medium and the test compound, but no cells, to check for interference.

    • Media Blank: Culture medium only, for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4][22]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

Protocol 2: MTS Cell Viability Assay

This assay is a more convenient alternative to the MTT assay as it produces a soluble formazan product.[13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Novel furan-based compounds

  • MTS reagent (combined with an electron coupling reagent like PES)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Workflow Diagram:

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTS Assay seed_cells 1. Seed cells in 96-well plate (100 µL/well) incubate_24h 2. Incubate for 24h at 37°C, 5% CO₂ seed_cells->incubate_24h treat_compounds 3. Treat with furan compounds incubate_24h->treat_compounds incubate_treatment 4. Incubate for desired period treat_compounds->incubate_treatment add_mts 5. Add 20 µL MTS reagent to each well incubate_treatment->add_mts incubate_mts 6. Incubate for 1-4h at 37°C add_mts->incubate_mts read_absorbance 7. Read absorbance at 490 nm incubate_mts->read_absorbance

Caption: Workflow for the MTS cell viability assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[11][13][23]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11][13][23] The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][23]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

Protocol 3: Resazurin (alamarBlue®) Cell Viability Assay

This fluorometric/colorimetric assay is highly sensitive and non-destructive, allowing for kinetic measurements.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Novel furan-based compounds

  • Resazurin-based reagent (e.g., alamarBlue®)

  • 96-well black, clear-bottom plates (for fluorescence) or clear plates (for absorbance)

  • Microplate reader with fluorescence and/or absorbance capabilities

Workflow Diagram:

Resazurin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Resazurin Assay seed_cells 1. Seed cells in 96-well plate incubate_24h 2. Incubate for 24h at 37°C, 5% CO₂ seed_cells->incubate_24h treat_compounds 3. Treat with furan compounds incubate_24h->treat_compounds incubate_treatment 4. Incubate for desired period treat_compounds->incubate_treatment add_resazurin 5. Add Resazurin reagent (10% of volume) incubate_treatment->add_resazurin incubate_resazurin 6. Incubate for 1-4h at 37°C add_resazurin->incubate_resazurin read_signal 7. Read fluorescence (Ex/Em 560/590 nm) or absorbance (570 nm) incubate_resazurin->read_signal

Caption: Workflow for the Resazurin (alamarBlue®) assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol, using black-walled plates for fluorescence measurements to reduce background signal.

  • Reagent Addition: Add the resazurin-based reagent to each well, typically at 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[24][25][26]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from direct light.[24][26] Longer incubation times may be necessary for cells with lower metabolic activity or for lower cell densities.[24]

  • Signal Measurement: Measure the fluorescence with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[14][15] Alternatively, measure the absorbance at 570 nm, using 600 nm as a reference wavelength.[15][24] Fluorescence is generally the more sensitive detection method.[14][25]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background signal from the media blank.

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
High Background Signal - Microbial contamination.[27] - Phenol red in the medium can interfere with absorbance readings.[27] - Components in serum can interfere with the assay.[27] - The test compound is directly reducing the assay reagent.- Visually inspect plates for contamination. - Use phenol red-free medium during the assay incubation.[27] - Run compound-only controls to check for direct reduction.
Low Signal/Absorbance - Low cell density.[27] - Insufficient incubation time with the assay reagent.[27] - The compound is cytotoxic.- Optimize cell seeding density through a titration experiment.[27] - Increase the incubation time with the assay reagent. - Correlate results with visual inspection of the cells via microscopy.
High Variability Between Replicates - Uneven cell seeding. - "Edge effects" in the 96-well plate due to evaporation.[27] - Incomplete dissolution of formazan crystals (MTT assay).- Ensure a homogenous single-cell suspension before seeding. - Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[27] - Ensure thorough mixing after adding the solubilization solution.

Conclusion: Ensuring Data Integrity

The accurate determination of cell viability is a cornerstone of preclinical drug discovery. When assessing novel furan-based compounds, it is essential to not only select the appropriate assay but also to be vigilant for potential interferences that could compromise data integrity. By employing proper controls, optimizing assay conditions for the specific cell line, and understanding the underlying principles of each method, researchers can generate reliable and meaningful data. For critical findings, it is always advisable to confirm results using an orthogonal assay that measures a different cellular parameter (e.g., an LDH release assay for membrane integrity or an ATP-based assay for viability).[8][10] This multi-assay approach provides a more comprehensive and robust assessment of the cytotoxic potential of novel therapeutic candidates.

References

  • A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules. (2025). Benchchem.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (2025). Benchchem.
  • Cytotoxicity Assays. (n.d.). Life Science Applications.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
  • Resazurin Assay Kit (Cell Viability) (ab129732). (n.d.). Abcam.
  • Resazurin Cell Viability Assay. (n.d.). Tribioscience.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Resazurin Cell Viability Assay. (n.d.). Labbox.
  • Resazurin Cell Viability Assay. (n.d.). Creative Bioarray.
  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
  • alamarBlue® Cell Viability Reagent. (2008). Thermo Fisher Scientific.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray.
  • "spectroscopic properties of furan and its derivatives". (2025). Benchchem.
  • Guidelines for cell viability assays. (n.d.). ResearchGate.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC - PubMed Central.
  • Furan. (n.d.). Wikipedia.
  • MTS Cell Proliferation Colorimetric Assay Kit. (n.d.).
  • alamarBlue Assays for Cell Viability Protocol, for Microplates. (n.d.). Thermo Fisher Scientific - CL.
  • A Comparative Analysis of the Cytotoxicity of Furan-Containing Compounds and Phenolic Derivatives. (2025). Benchchem.
  • AlamarBlue Assay Protocol. (2024). Advanced BioMatrix.
  • alamarBlue® Cell Viability Assay Protocol. (2012).
  • MTT assay protocol. (n.d.). Abcam.
  • Furan. (n.d.). chemeurope.com.
  • Preparation and Properties of Furan. (n.d.). Scribd.
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (n.d.). Request PDF - ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this and structurally related compounds. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will address common challenges, from low yields in the key C-C bond formation step to issues with chemoselectivity and product stability.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is typically achieved through a two-stage process. The core of the strategy involves constructing the biaryl linkage between the furan and phenyl rings, followed by a selective functional group transformation to yield the final alcohol.

  • Stage 1: Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the method of choice for forming the C-C bond between the furan-5-position and the phenyl-1-position. The most common approach involves coupling an aryl halide (e.g., 1-bromo-4-methoxy-2-nitrobenzene) with a furan-based organoboron reagent (e.g., 5-formylfuran-2-ylboronic acid). The aldehyde group serves as a stable precursor to the final hydroxymethyl functionality.

  • Stage 2: Chemoselective Reduction: The intermediate aldehyde, 5-(4-Methoxy-2-nitro-phenyl)-furan-2-carbaldehyde, is then reduced to the target primary alcohol. The critical challenge here is chemoselectivity: the aldehyde must be reduced without affecting the nitro group, which is also susceptible to reduction under many conditions.[1]

This two-stage approach is generally preferred as it utilizes commercially available or readily accessible starting materials and avoids handling potentially unstable intermediates.

Synthetic_Pathway cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Chemoselective Reduction A 1-Bromo-4-methoxy- 2-nitrobenzene C 5-(4-Methoxy-2-nitro-phenyl)- furan-2-carbaldehyde B 5-Formylfuran-2-ylboronic Acid (or Pinacol Ester) B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) D [5-(4-Methoxy-2-nitro-phenyl)- furan-2-yl]-methanol C->D NaBH₄ Solvent (e.g., MeOH/DCM) Suzuki_Troubleshooting start Low Suzuki Coupling Yield q1 Protodeboronation Observed? start->q1 q2 Homocoupling Observed? q1->q2 No a1 Use Boronic Pinacol Ester or Trifluoroborate Salt q1->a1 Yes q3 Still Low Yield? q2->q3 No a3 Improve Degassing (Remove O₂) q2->a3 Yes a5 Change Ligand/Catalyst (e.g., Buchwald Ligands) q3->a5 Yes end_ok Yield Improved q3->end_ok No a1->q2 a2 Lower Temperature & Use More Active Catalyst a2->q1 a4 Screen Bases (e.g., K₃PO₄) a3->a4 a4->q3 a6 Check Reagent Purity a5->a6 a6->end_ok

Caption: Troubleshooting workflow for the Suzuki coupling step.

Section 3: Troubleshooting the Chemoselective Reduction Step

Once the carbon skeleton is assembled, the final step is the reduction of the aldehyde. The primary challenge is to avoid reducing the aromatic nitro group.

Q1: My reduction of the aldehyde is also reducing the nitro group to an amine or other intermediates. How do I achieve chemoselectivity?

A1: This is a classic chemoselectivity problem. The reactivity of the aldehyde and the nitro group towards different reducing agents varies significantly.

  • Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C will readily reduce both aldehydes and nitro groups. [2]To target only the aldehyde, a much milder hydride donor is required.

  • Solution: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones and will typically not reduce an aromatic nitro group under standard conditions (low temperature, protic solvent).

Reducing AgentSelectivity for Aldehyde vs. Nitro GroupComments
Sodium Borohydride (NaBH₄) Excellent Recommended. Reduces aldehyde, leaves nitro group intact. [1]
Lithium Aluminum Hydride (LiAlH₄)PoorReduces both functional groups. Highly reactive.
Catalytic Hydrogenation (H₂/Pd-C)PoorClassic method for reducing nitro groups to amines. [2]
Tin(II) Chloride (SnCl₂)PoorPrimarily used for nitro group reduction.
Q2: I'm observing decomposition or discoloration during the reduction or workup. Is the furan ring unstable?

A2: Yes, the furan ring is known to be sensitive to acidic conditions, which can cause it to polymerize or undergo ring-opening. [3]

  • Causality: The oxygen atom in the furan ring can be protonated under acidic conditions, which activates the ring towards nucleophilic attack and polymerization, often forming black, insoluble materials known as "humins". [4]* Troubleshooting Steps:

    • Maintain Neutral or Basic pH: Ensure the reaction and workup conditions remain neutral or slightly basic. The NaBH₄ reduction itself is typically run in a neutral protic solvent like methanol or ethanol.

    • Careful Quenching: When quenching the reaction to destroy excess NaBH₄, avoid using strong acids. A gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or even just water is preferable to using HCl.

    • Minimize Exposure Time: Work up the reaction promptly after it has reached completion (monitored by TLC or LC-MS) to minimize the risk of degradation.

Section 4: General FAQs

Q1: Which specific combination of reactants is recommended for the Suzuki coupling?

For the highest probability of success, we recommend coupling 1-bromo-4-methoxy-2-nitrobenzene (aryl halide) with (5-formylfuran-2-yl)boronic acid pinacol ester (organoboron reagent). The pinacol ester provides superior stability, leading to cleaner reactions and higher yields compared to the free boronic acid.

Q2: How should I purify the final product?

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is a moderately polar compound. Purification is best achieved using flash column chromatography on silica gel. A gradient elution system starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40-50% ethyl acetate in hexanes) should provide good separation from less polar starting materials and non-polar byproducts.

Q3: Are there any stability issues with the final alcohol product?

Like many furan derivatives, the final product can be sensitive to strong acids and prolonged exposure to light and air. It is best stored in a sealed, amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage). The benzylic-type alcohol on the furan ring can also be susceptible to oxidation.

Section 5: Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 5.1: Suzuki-Miyaura Coupling

Synthesis of 5-(4-Methoxy-2-nitro-phenyl)-furan-2-carbaldehyde

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add your chosen palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%) under a positive flow of argon.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio by volume) via cannula. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the aldehyde intermediate.

Protocol 5.2: Chemoselective Aldehyde Reduction

Synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

  • Dissolve the 5-(4-Methoxy-2-nitro-phenyl)-furan-2-carbaldehyde intermediate (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (e.g., 4:1 v/v) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the final alcohol product.

Section 6: References

  • BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]

  • Bobal, P., & Bobalova, Z. (2013). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 18(12), 15009-15021. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025). Common side reactions in the synthesis of furans.

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Stability of Nitroaromatic Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. This guide is designed to provide in-depth technical assistance for the stability issues you may encounter during your experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common stability-related problems encountered when working with nitroaromatic compounds in solution. The advice provided is grounded in the fundamental chemistry of these molecules and aims to offer practical, actionable solutions.

Question 1: I am observing a rapid loss of my nitroaromatic compound in an aqueous buffer. What are the likely causes?

Several factors could be contributing to the degradation of your nitroaromatic compound in an aqueous buffer. The primary suspects are pH-mediated hydrolysis and microbial degradation.

  • pH-Mediated Hydrolysis: The stability of nitroaromatic compounds can be highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of functional groups on the molecule, or in some cases, lead to the cleavage of the nitro group itself. For instance, the semicarbazone linkage in some nitroaromatic derivatives is susceptible to cleavage under acidic or basic conditions[1]. The rate of degradation often correlates with pH; for example, the ozonolysis of p-nitrophenol increases with pH[2].

  • Microbial Degradation: If your buffer is not sterile, microbial contamination could be the culprit. Many microorganisms are capable of metabolizing nitroaromatic compounds, often using the nitro group as a nitrogen source or the aromatic ring as a carbon source[3]. This is a well-documented pathway for the degradation of these compounds in environmental samples[4].

Troubleshooting Steps:

  • Verify Buffer pH: Measure the pH of your buffer to ensure it is within the expected range.

  • Conduct a pH Profile Study: If possible, assess the stability of your compound in a range of pH values to identify the optimal pH for stability.

  • Ensure Sterility: Use sterile buffers and consider adding a bacteriostatic agent if compatible with your experimental setup.

  • Control Temperature: Store your solutions at a low temperature (e.g., 4°C) to slow down both chemical and microbial degradation.

Question 2: My nitroaromatic compound seems to be degrading upon exposure to ambient light in the lab. Is this common, and how can I prevent it?

Yes, photodegradation is a significant stability issue for many nitroaromatic compounds. The nitroaromatic ring can absorb UV or visible light, leading to the formation of reactive intermediates and subsequent degradation[5].

  • Mechanism of Photodegradation: Exposure to light can initiate a variety of reactions, including the reduction of the nitro group or cleavage of the aromatic ring. The International Council for Harmonisation (ICH) guidelines for photostability testing (ICH Q1B) recommend exposing samples to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of near UV light to assess photosensitivity[6][7]. Photosensitive groups common in these molecules include carbonyls and the nitroaromatic moiety itself[6].

Preventative Measures:

  • Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping your containers in aluminum foil.

  • Minimize Light Exposure: Prepare and handle your solutions in a dimly lit environment whenever possible.

  • Conduct a Photostability Study: If your compound is intended for a final product that will be exposed to light, a formal photostability study according to ICH Q1B guidelines is recommended to understand its degradation profile[7][8][9].

Question 3: I am seeing an unexpected peak in my HPLC analysis that grows over time. Could this be a degradation product?

The appearance and growth of a new peak in your chromatogram is a classic sign of compound degradation. For nitroaromatic compounds, a common degradation pathway is the reduction of the nitro group.

  • Reductive Degradation: The nitro group (-NO₂) is susceptible to reduction to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group[4][5]. This can occur in the presence of reducing agents, certain metals (like iron powder), or through microbial action[10][11]. The resulting amines are often more polar than the parent nitro compound and will have a different retention time in reverse-phase HPLC.

Troubleshooting and Identification Workflow:

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Action cluster_3 Confirmation A New peak appears in HPLC B Compound Degradation A->B indicates C Perform Forced Degradation Study B->C test with D Analyze stressed samples by LC-MS C->D generates samples for E Identify degradation product D->E leads to F Confirm degradation pathway E->F allows

  • Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • LC-MS Analysis: Analyze the stressed samples using liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peak. A mass difference corresponding to the reduction of a nitro group (e.g., a loss of 30 Da for NO₂ to NH₂) would strongly suggest reductive degradation.

  • Review Your Experimental Conditions: Check for any potential sources of reduction in your sample preparation or storage, such as the presence of incompatible metals or reducing agents.

Question 4: My experimental results are inconsistent. Could the choice of solvent be affecting the stability of my nitroaromatic compound?

Absolutely. The solvent can play a crucial role in the stability of a compound. For nitroaromatic compounds, this can be due to direct reaction with the solvent or the solvent's properties influencing degradation rates.

  • Solvent Reactivity: Some solvents can directly react with your compound. For example, in protic solvents at elevated temperatures, the formation of solvent adducts is a possibility[12].

  • Solvent Polarity and pH: The polarity of the solvent can influence the rate of degradation. Furthermore, some grades of solvents can contain acidic or basic impurities that could catalyze hydrolysis.

Best Practices for Solvent Selection:

  • Use High-Purity Solvents: Always use HPLC-grade or higher-purity solvents to minimize the presence of reactive impurities.

  • Assess Compatibility: If you are using a new solvent system, it is prudent to run a preliminary stability study to ensure your compound is stable over the course of your experiment.

  • Consider Inert Solvents: For long-term storage, consider using a non-polar, aprotic solvent if your compound is soluble in it.

Data Summary: Factors Influencing Nitroaromatic Compound Stability

The following table summarizes the key factors affecting the stability of nitroaromatic compounds in solution and provides recommended mitigation strategies.

Stability ConcernKey Influencing FactorsPotential Degradation ProductsMitigation Strategies
Hydrolysis pH (acidic or basic conditions)Cleavage of functional groups (e.g., esters, amides), Ring-opened productsMaintain solution pH near neutral, Use sterile buffers, Store at low temperatures
Photodegradation Exposure to UV or visible lightNitrophenols, Nitroso compounds, Ring-opened productsUse amber vials or protect from light, Minimize exposure during handling
Thermal Degradation High temperaturesVaries depending on structure; may involve C-NO₂ bond cleavageStore solutions at recommended temperatures (typically refrigerated or frozen)
Oxidation Presence of oxidizing agents (e.g., H₂O₂)Hydroxylated derivatives, Ring-opened productsAvoid contact with strong oxidizing agents, Use antioxidants if compatible
Reduction Presence of reducing agents, certain metals, or microbial activityNitroso, Hydroxylamino, and Amino derivativesUse high-purity reagents and solvents, Avoid contact with incompatible metals, Ensure sterility

Experimental Protocols

Protocol 1: Forced Degradation Study for a Nitroaromatic Compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a nitroaromatic compound, in line with ICH guidelines[6][13][14]. The goal is to achieve 5-20% degradation to identify potential degradation products and establish stability-indicating analytical methods[15][16].

Materials and Equipment:

  • Nitroaromatic compound of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the nitroaromatic compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for a predetermined time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for a predetermined time.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a predetermined time.

    • Thermal Degradation: Store a sample of the stock solution at 60°C in the dark.

    • Photodegradation: Expose a sample of the stock solution to light according to ICH Q1B guidelines[7][8]. Keep a control sample in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Analyze the chromatograms for the appearance of new peaks (degradation products).

    • If using an HPLC-MS system, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.

Visualizing Degradation Pathways

The following diagram illustrates common degradation pathways for nitroaromatic compounds.

G cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis NAC Nitroaromatic Compound (R-Ar-NO2) Nitroso Nitroso (R-Ar-NO) NAC->Nitroso +2e-, +2H+ Hydrolysis_Products Hydrolysis Products (e.g., Phenols, Ring-opened) NAC->Hydrolysis_Products H2O, H+ or OH- Photolysis_Products Photodegradation Products NAC->Photolysis_Products hv (Light) Hydroxylamino Hydroxylamino (R-Ar-NHOH) Nitroso->Hydroxylamino +2e-, +2H+ Amino Amino (R-Ar-NH2) Hydroxylamino->Amino +2e-, +2H+

References

  • BenchChem. (2025).
  • BenchChem. (2025). In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents. BenchChem.
  • BenchChem. (2025). The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. BenchChem.
  • Han, D., et al. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. Environmental Science and Pollution Research, 31(27), 39851-39862.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online, 2(4), 1-4.
  • Ju, F., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(2), 250-273.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • Li, Y., et al. (2022). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 12(1), 1-20.
  • Sivakumar, M., et al. (2002). Kinetics of p-nitrophenol degradation: Effect of reaction conditions and cavitational parameters for a multiple frequency system. Journal of Physical Chemistry A, 106(43), 10344-10350.
  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Current Opinion in Biotechnology, 4(3), 347-351.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • BenchChem. (2025). Challenges in the selective reduction of the nitro group. BenchChem.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Malesuik, M. D., et al. (2013). pH effect on stability and kinetics degradation of nitazoxanide in solution. Journal of Pharmaceutical and Biomedical Analysis, 84, 131-137.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). stability issues and degradation of 4'-nitroacetophenone semicarbazone. BenchChem.
  • Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 33(5), 52-59.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Saudi Chemical Society, 16(3), 239-249.
  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
  • Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology, 59(8), 2520-2525.
  • Jensen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41.
  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Slideshare. (n.d.).
  • Gornowicz, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7433.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Ramos, J. L., et al. (2005). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 29(4), 751-768.
  • BenchChem. (2025). Navigating the Solubility and Stability of Nitracaine in Organic Solvents: An In-depth Technical Guide. BenchChem.
  • van der Heijden, A. E. D. M., et al. (2021). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 26(11), 3169.
  • Lhasa Limited. (2023).
  • Neopharm Labs. (2023). An Overview of Stability Studies in the Pharmaceutical Industry.
  • AAPS. (2012).
  • PAHO/WHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

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Frequently Asked Questions (FAQs) & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Paal-Knorr Furan SynthesisA Guide to Troubleshooting Side Reactions and Optimizing Yields

Introduction: The Paal-Knorr synthesis, first reported in 1884, stands as a cornerstone for the synthesis of substituted furans from 1,4-dicarbonyl compounds. Its versatility has made [1][2]it a widely used method in the production of natural products and other fine chemicals. However, like many classi[1]c organic reactions, the Paal-Knorr synthesis is not without its challenges. The traditionally harsh acidic conditions can lead to a variety of side reactions, including polymerization, product degradation, and the formation of unwanted byproducts, which can significantly impact yield and purity.

This technical guide pro[3][4]vides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the Paal-Knorr furan synthesis. By understanding the underlying mechanisms of these side reactions, you can effectively optimize your reaction conditions to favor the formation of the desired furan product.

Q1: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my furan. What's happening?

This is a very common issue and is typically indicative of polymerization of the furan product or decomposition of the starting material under harsh acidic conditions. Furans, particularly thos[3][5]e with electron-donating substituents, can be sensitive to strong acids and high temperatures, leading to degradation.

Causality: Strong Br[3]ønsted acids (e.g., H₂SO₄) can protonate the furan ring, initiating a cascade of reactions that lead to insoluble polymeric materials. High temperatures exacerbate this issue.

Troubleshooting Steps:

  • Switch to a Milder Catalyst: Instead of strong mineral acids, consider using a milder Lewis acid. Many modern protocols hav[3]e demonstrated success with catalysts that are less prone to causing degradation.

  • Reduce Reaction Tem[6]perature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

  • Minimize Reaction T[5]ime: Monitor the reaction closely by Thin-Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure of the product to acidic conditions.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, which can significantly minimize the formation of degradation byproducts.

Table 1: Compari[7][8]son of Catalysts for the Synthesis of 2,5-Dimethylfuran

CatalystTemperature (°C)TimeYield (%)Reference
p-TsOHReflux (Toluene)4h85
Sc(OTf)₃801.5[4]h92
Bi(NO₃)₃802[3]h90
Microwave (p-TsOH)[3]15010 min95
Q2: My re[4][7]action is sluggish, and I have a significant amount of unreacted 1,4-dicarbonyl starting material, even after extended reaction times. How can I drive the reaction to completion?

Incomplete conversion is often a result of insufficient dehydration or a deactivated catalyst. The final step of the Paa[3]l-Knorr synthesis is the dehydration of a cyclic hemiacetal intermediate to form the aromatic furan ring.

Causality: If water [1]is not effectively removed from the reaction, the equilibrium may not favor the furan product. Additionally, the structu[3]re of the 1,4-dicarbonyl compound itself can influence the reaction rate due to steric hindrance or electronic effects.

Troubleshooting Steps:[3]

  • Use a Stronger Dehydrating Agent: While acid catalysts facilitate the reaction, dedicated dehydrating agents can be more effective at removing water. Phosphorus pentoxide (P₂O₅) is a powerful option.

  • Ensure Anhydrous Co[1][5]nditions: Use anhydrous solvents and reagents to minimize the presence of water from the start.

  • Increase Catalyst L[3]oading: A modest increase in the amount of catalyst may be beneficial, but be mindful that this could also increase the risk of side reactions.

  • Employ a Dean-Stark[4] Trap: When running the reaction at reflux in a solvent like toluene, a Dean-Stark apparatus is highly effective for the azeotropic removal of water.

Troubleshooting [4]Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_sm Is Starting Material (SM) Present? start->check_sm check_tar Is Tar/Polymer Present? check_sm->check_tar No incomplete Incomplete Conversion check_sm->incomplete Yes degradation Degradation/Polymerization check_tar->degradation Yes action_dehydrate Increase Dehydration Efficiency: - Stronger dehydrating agent (P₂O₅) - Dean-Stark trap - Anhydrous conditions incomplete->action_dehydrate action_catalyst Optimize Catalyst: - Increase catalyst loading - Use fresh catalyst incomplete->action_catalyst action_milder Use Milder Conditions: - Milder Lewis acid catalyst - Lower reaction temperature - Shorter reaction time (Microwave) degradation->action_milder

Caption: Troubleshooting workflow for low yield in Paal-Knorr furan synthesis.

Q3: I'm observing an unexpected byproduct with a different heterocyclic core. What could it be?

If your starting materials or solvents are contaminated with an amine or ammonia source, you may be forming a pyrrole byproduct. The Paal-Knorr synthesis [4]is a versatile reaction that can also be used to synthesize pyrroles and thiophenes.

Causality: In the pr[1][2]esence of a primary amine or ammonia, the 1,4-dicarbonyl compound can undergo a similar cyclization and dehydration process to form a pyrrole instead of a furan.

Troubleshooting Steps:[9]

  • Purify Starting Materials: Ensure that your 1,4-dicarbonyl compound and solvents are free from any nitrogen-containing impurities.

  • Use Dedicated Glassware: Avoid using glassware that was recently used for reactions involving amines without rigorous cleaning.

Reaction Mechanism: Furan vs. Pyrrole Formation

G cluster_0 Paal-Knorr Synthesis cluster_1 Furan Synthesis cluster_2 Pyrrole Side Reaction diketone 1,4-Dicarbonyl furan_path Acid Catalyst (H⁺) -H₂O diketone->furan_path pyrrole_path Amine (R-NH₂) -2H₂O diketone->pyrrole_path furan Furan furan_path->furan pyrrole Pyrrole pyrrole_path->pyrrole

Caption: Competing pathways in the Paal-Knorr synthesis.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Furan Synthesis using p-TsOH

This protocol describes a standard method using a common Brønsted acid catalyst with azeotropic removal of water.

  • Reaction Setup: [4]To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add the 1,4-diketone (1.0 eq).

  • Solvent Addition: Add toluene (approximately 10 mL per mmol of diketone).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol offers a rapid and often higher-yielding alternative to conventional heating.

  • Reaction Setup: [7]In a microwave-safe vial, combine the 1,4-diketone (1.0 eq) and the chosen acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, DMF).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).

  • Work-up and Purification: After cooling, the work-up and purification steps are similar to the conventional protocol.

References

  • Wikipedia. (2023, December 27). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Palve, A. (2015, July 4). Paal Knorr Synthesis of Furan - Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Request PDF. (2014, December). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Request PDF. (n.d.). Paal–Knorr furan synthesis. Retrieved from [Link]

  • MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]

  • Chemistry Learner. (2019, December 30). Paal-Knorr synthesis of Furan [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Nitration of Phenylfuran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of phenylfuran precursors. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The furan ring's high reactivity and sensitivity to acidic conditions make its nitration a delicate process, often leading to challenges with yield, purity, and reproducibility.[1][2] This guide provides in-depth, experience-based solutions to common problems, structured in a question-and-answer format to directly address the issues you may encounter in the lab.

I. Frequently Asked Questions (FAQs)

Q1: Why is the nitration of the furan ring so challenging compared to benzene?

A1: The furan ring is significantly more reactive than benzene towards electrophiles due to the electron-donating nature of the oxygen heteroatom.[1] However, its lower resonance energy (16-20 kcal/mol for furan vs. 36 kcal/mol for benzene) makes it highly susceptible to polymerization, oxidation, and ring-opening under the harsh, strongly acidic conditions of traditional nitrating mixtures like nitric acid/sulfuric acid.[1][3] Using such strong acids alone can lead to substrate degradation and charring, resulting in low yields and complex product mixtures.[1][4]

Q2: What is the preferred regioselectivity for the nitration of phenylfuran, and why?

A2: Electrophilic attack, including nitration, predominantly occurs at the C2 (α) position of the furan ring.[1][5] This regioselectivity is governed by the stability of the cationic intermediate (σ-complex) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, one of which involves the stabilizing influence of the oxygen atom.[5] In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.[1] For 2-phenylfuran, nitration is expected to occur at the 5-position of the furan ring, which is the other α-position, as the phenyl group directs to this position and it is sterically accessible.

Q3: What are the best nitrating agents for sensitive phenylfuran precursors?

A3: Milder nitrating agents are essential for the successful nitration of furan derivatives. The most common and effective reagent is acetyl nitrate (CH₃COONO₂) , which is typically generated in situ from the reaction of fuming nitric acid with acetic anhydride.[1][3] This reagent is less aggressive than standard nitrating mixtures and effectively nitrates the furan ring while minimizing degradation.[1] An alternative high-yield method involves the use of trifluoroacetic anhydride.[1] For some substrates, other nitrating systems like copper (II) nitrate in acetic anhydride have also been used.

II. Troubleshooting Guide

This section addresses specific experimental issues you might face.

Issue 1: Low or No Yield of the Desired Nitrated Product

Probable Cause & Solution

  • Degradation of the Starting Material: The most likely culprit is the use of overly harsh reaction conditions.

    • Solution: Switch to a milder nitrating agent. Acetyl nitrate generated in situ is the standard recommendation.[1][6] Avoid using mixtures of concentrated nitric and sulfuric acid.

    • Actionable Protocol: Prepare acetyl nitrate by slowly adding fuming nitric acid (>90%) to a stirred solution of acetic anhydride (5-7 equivalents) at a low temperature, typically between -10 °C and 0 °C.[1] Then, add your phenylfuran precursor to this mixture, maintaining strict temperature control.

  • Incorrect Reaction Temperature: Nitration reactions are highly exothermic.[7][8] A runaway temperature will lead to decomposition and charring.[4]

    • Solution: Maintain a consistently low temperature throughout the addition of reagents and the reaction period.

    • Actionable Protocol: Use an ice-salt bath or a cryocooler to maintain the reaction temperature, ideally below 0 °C, and especially during the addition of nitric acid to acetic anhydride and the addition of the furan substrate.[1] Monitor the internal temperature of the reaction flask continuously with a low-temperature thermometer.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress closely.

    • Actionable Protocol: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[6] Quench the reaction only when TLC indicates that the starting material has been fully converted.

Issue 2: Formation of Multiple Products and Purification Difficulties

Probable Cause & Solution

  • Over-nitration or Side Reactions: Even with milder reagents, excessive reaction times or elevated temperatures can lead to di-nitration or other side products.[9]

    • Solution: Optimize reaction time and temperature.

    • Actionable Protocol: As mentioned, use TLC to determine the optimal reaction time and quench the reaction promptly.[6] If you suspect over-nitration, consider reducing the equivalents of the nitrating agent.

  • Ring Opening/Polymerization: This occurs when the furan ring's aromaticity is compromised and not restored.

    • Solution: The workup procedure is critical. The initial nitration often forms a non-aromatic addition product. A base is required in the workup to facilitate the elimination of acetic acid and restore aromaticity.[1][10]

    • Actionable Protocol: After quenching the reaction mixture on ice, and extracting the product into an organic solvent, a subsequent treatment with a base like pyridine is often necessary to convert the intermediate to the final 2-nitrofuran product.[1]

Issue 3: Product Does Not Precipitate During Workup

Probable Cause & Solution

  • Product is Soluble or an Oil: Many nitrated organic compounds are not solids or may be soluble in the aqueous acidic mixture after quenching.[11]

    • Solution: Perform a liquid-liquid extraction.

    • Actionable Protocol: After pouring the reaction mixture onto crushed ice, transfer the entire mixture to a separatory funnel.[11] Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.[1][11] Combine the organic layers and proceed with the washing steps.

Issue 4: Charring or Darkening of the Reaction Mixture

Probable Cause & Solution

  • Runaway Reaction/Oxidation: This is a severe case of the issues mentioned in "Low Yield" and is a clear sign of substrate decomposition due to excessive heat or overly aggressive reagents.[4]

    • Solution: Immediately cease the addition of reagents and enhance cooling.

    • Actionable Protocol:

      • Stop Reagent Addition: Immediately stop adding the nitrating agent.

      • Improve Cooling: Ensure the cooling bath is functioning optimally.

      • Dilution: If safe to do so, consider adding more of the cold solvent (e.g., acetic anhydride) to dilute the reactants and help dissipate heat.

      • Future Prevention: For subsequent attempts, reduce the rate of addition of the nitrating agent significantly, and ensure the initial temperature is even lower.[4]

III. Experimental Protocols & Data

Table 1: Comparison of Nitrating Conditions for Furan Precursors
Nitrating AgentTypical ConditionsAdvantagesDisadvantagesReference
HNO₃ / H₂SO₄ 0-10 °CInexpensive, powerfulOften too harsh, causes degradation, low yield[1][4]
Acetyl Nitrate -10 °C to 5 °CMilder, higher yields, better reproducibilityRequires in situ preparation, exothermic[1][2]
Trifluoroacetyl Nitrate -20 °C to 0 °CHigh yield, very reactiveMore expensive, highly exothermic[1]
Cu(NO₃)₂ / Ac₂O Room TemperatureMild conditionsMay not be suitable for all substrates[12]
Detailed Protocol: Nitration of 2-Phenylfuran using Acetyl Nitrate

Safety Precautions: This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood. Fuming nitric acid and acetic anhydride are corrosive and lachrymatory. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

Materials:

  • 2-Phenylfuran

  • Fuming Nitric Acid (>90%)

  • Acetic Anhydride

  • Pyridine

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath or cryocooler

Procedure:

  • Preparation of Acetyl Nitrate:

    • Place acetic anhydride (7.0 eq.) into the three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

    • Cool the flask to -10 °C using an ice-salt bath.

    • Slowly add fuming nitric acid (1.4 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0 °C. Stir the mixture for 15 minutes at this temperature after the addition is complete.[2]

  • Nitration Reaction:

    • In a separate flask, dissolve 2-phenylfuran (1.0 eq.) in a small amount of cold acetic anhydride.

    • Cool this solution to -10 °C.

    • Slowly add the 2-phenylfuran solution to the freshly prepared acetyl nitrate solution. The rate of addition should be controlled to maintain the temperature below 0 °C.

    • Monitor the reaction progress using TLC.

  • Workup and Isolation:

    • Once the reaction is complete (starting material consumed), carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1]

    • Extract the aqueous mixture three times with ethyl acetate.[1]

    • Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1]

  • Aromatization and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is often an addition intermediate.[1] To obtain the final nitrated product, dissolve the crude material in a suitable solvent and treat it with pyridine to facilitate elimination and restore aromaticity.[1][10]

    • Purify the final product by column chromatography on silica gel or by recrystallization to yield the pure nitrophenylfuran derivative.[1]

IV. Visual Diagrams

Workflow for Troubleshooting Nitration Reactions

G start Experiment Start: Nitration of Phenylfuran issue Identify Primary Issue start->issue low_yield Low / No Yield issue->low_yield  Yield Problem multi_prod Multiple Products issue->multi_prod Purity Problem charring Charring / Darkening issue->charring Decomposition cause_harsh Cause: Harsh Conditions? low_yield->cause_harsh cause_temp Cause: Poor Temp Control? low_yield->cause_temp multi_prod->cause_temp cause_time Cause: Incorrect Time? multi_prod->cause_time cause_workup Cause: Improper Workup? multi_prod->cause_workup charring->cause_harsh charring->cause_temp sol_reagent Action: Use Milder Reagent (e.g., Acetyl Nitrate) cause_harsh->sol_reagent sol_temp Action: Improve Cooling (Maintain < 0°C) cause_temp->sol_temp sol_monitor Action: Monitor by TLC cause_time->sol_monitor sol_base Action: Add Base (Pyridine) During Workup cause_workup->sol_base end Optimized Protocol sol_reagent->end sol_temp->end sol_monitor->end sol_base->end

Caption: Troubleshooting decision tree for phenylfuran nitration.

Mechanism of Furan Nitration with Acetyl Nitrate

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Addition & Aromatization HNO3 HNO₃ Ac2O (CH₃CO)₂O AcetylNitrate CH₃COONO₂ (Acetyl Nitrate) NO2_plusAcO_minus NO2_plusAcO_minus AcetylNitrate->NO2_plusAcO_minus NO2_plus NO₂⁺ (Nitronium Ion) AcO_minus CH₃COO⁻ HNO3Ac2O HNO3Ac2O HNO3Ac2O->AcetylNitrate Furan Phenylfuran SigmaComplex σ-Complex (Cationic Intermediate) FuranNO2_plus FuranNO2_plus FuranNO2_plus->SigmaComplex AdditionProduct Addition Product NitroFuran Nitrophenylfuran AdditionProduct->NitroFuran - CH₃COOH AdditionProduct->NitroFuran Base Base Base (Pyridine) SigmaComplexAcO_minus SigmaComplexAcO_minus SigmaComplexAcO_minus->AdditionProduct

Caption: Reaction mechanism for nitration using acetyl nitrate.

V. References

  • Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. Journal of the American Chemical Society. [Link]

  • Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. ACS Publications. [Link]

  • nitration of furan mechanism. Brainly.in. [Link]

  • Furan nitration. Química Organica.org. [Link]

  • Why does the nitration of furan require HNO3 and acetic anhydride?. Quora. [Link]

  • The nitration of furan leads preferentially to the formation of... (1 Answer). Transtutors. [Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC - NIH. [Link]

  • Why is nitration done at comparatively low temperatures?. Quora. [Link]

  • Di-nitration troubleshooting. Reddit. [Link]

  • In the nitration of an aromatic compound, why is it important to keep the reaction temperature low?. Homework.Study.com. [Link]

  • Having trouble with nitration reaction of cytosine. Reddit. [Link]

  • Nitration reaction is highly exothermic... 1 NITRATION. [Link]

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Technical Support Center: Navigating the Challenges in the Scale-Up Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oseltamivir (Tamiflu®) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this critical antiviral agent. The following guide provides in-depth, field-proven insights into troubleshooting common issues, understanding the underlying chemical principles, and implementing robust protocols for a successful campaign.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning and executing the large-scale synthesis of Oseltamivir.

Q1: What makes the scale-up synthesis of Oseltamivir particularly challenging?

The scale-up of Oseltamivir synthesis is a significant undertaking due to a confluence of factors. Firstly, the molecule possesses three stereocenters, meaning only one of the eight possible stereoisomers is the pharmacologically active compound[1][2][3]. Establishing and maintaining this precise stereochemistry throughout a multi-step synthesis is non-trivial. Secondly, the traditional and most established commercial route, developed by Roche, begins with (-)-shikimic acid[1]. This starting material was historically sourced from Chinese star anise, leading to significant supply chain vulnerabilities and price volatility, especially during influenza pandemics[1][4]. While fermentation routes using recombinant E. coli have since stabilized the supply, the reliance on this specific chiral pool material remains a strategic consideration[1]. Lastly, the industrial synthesis involves hazardous reagents, most notably sodium azide, which is potentially explosive and requires specialized handling procedures and equipment for safe use on an industrial scale[1][4].

Q2: What are the primary safety concerns in the industrial synthesis, and how are they mitigated?

The most significant safety concern in the traditional Roche synthesis of Oseltamivir is the use of azide reagents, such as sodium azide (NaN₃), to install the C-5 amino group[1][5]. Azides are high-energy compounds that can be explosive, particularly when heated or subjected to mechanical shock[1]. On a large scale, this poses a substantial risk, necessitating stringent safety protocols, including:

  • Engineering Controls: Use of dedicated, explosion-proof reactors and facilities.

  • Temperature Control: Precise and redundant temperature monitoring to prevent thermal runaway.

  • Process Controls: Careful control over reagent addition rates and concentrations.

To mitigate these risks, extensive research has been dedicated to developing "azide-free" synthetic routes[4][5]. These alternative pathways utilize different nitrogen nucleophiles, such as allylamine, or employ reactions like reductive amination to avoid the use of potentially explosive intermediates altogether[1][5]. The adoption of continuous-flow technologies has also been explored to enhance safety by minimizing the quantity of hazardous material present at any given time[4].

Q3: How is the correct stereoisomer selectively produced on a large scale?

Achieving the correct stereochemistry is a cornerstone of any viable Oseltamivir synthesis[1]. The commercial route elegantly solves this by starting with (-)-shikimic acid, a naturally occurring molecule that already contains the correct chirality[1][3]. This pre-existing stereochemistry is preserved and leveraged throughout the synthetic sequence to direct the formation of the new chiral centers, a strategy known as a "chiral pool" synthesis.

Alternative synthetic strategies that do not start from shikimic acid must introduce chirality through other means. These methods often rely on powerful asymmetric synthesis techniques, such as:

  • Asymmetric Diels-Alder Reactions: Using chiral catalysts to construct the cyclohexene ring with the desired stereochemistry[3][6].

  • Enzymatic Desymmetrization: Employing enzymes to selectively react with one part of a symmetric molecule to create a chiral intermediate.

While these methods can be highly effective, they often require significant process optimization to be economically viable on an industrial scale compared to the well-established shikimic acid route[7].

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during key transformations in Oseltamivir synthesis.

Problem: Low Yields and Side Reactions in the Azide Substitution Step

Question: I am performing the SN2 reaction to substitute a mesylate on the cyclohexene ring with sodium azide, but my yields are consistently low. I am also observing the formation of what appears to be an elimination byproduct. What are the common causes and how can I optimize this critical step?

Answer: Low yields in this SN2 reaction are a frequent and well-documented challenge. The issue typically stems from a competition between the desired substitution (SN2) and an undesired elimination (E2) pathway, which forms a diene byproduct. Several factors must be meticulously controlled to favor substitution.

Causality & Optimization Strategy:

  • Leaving Group Quality: While mesylates are commonly used, they are not the most reactive leaving groups. If yields are poor, consider converting the alcohol to a more reactive leaving group like a triflate, which has been shown to improve yields in similar systems[1]. However, this adds a step and cost to the process.

  • Reaction Conditions (Solvent & Temperature): This is the most critical area for optimization.

    • Solvent: A polar, protic solvent system is often required to dissolve both the organic substrate and the inorganic sodium azide. A mixture of acetone and water is a common choice[7][8]. The water helps to solvate the azide nucleophile, while the acetone dissolves the substrate. An improper solvent ratio can lead to poor solubility and low reaction rates.

    • Temperature: Elevated temperatures significantly favor the E2 elimination pathway over the SN2 substitution. You must carefully control the reaction temperature. Running the reaction at or slightly below room temperature is often optimal to minimize the formation of elimination byproducts[1].

  • Steric Hindrance: The stereochemistry of the cyclohexene ring can hinder the backside attack of the azide nucleophile required for the SN2 reaction. Ensure your reaction model accounts for the conformational preferences of the substrate.

Comparative Table for Azide Substitution Conditions
ParameterSub-Optimal ConditionOptimized ConditionRationale
Leaving Group Mesylate (if yields are poor)TriflateA better leaving group can accelerate the desired SN2 reaction[1].
Temperature > 50 °CRoom Temperature (or below)Higher temperatures favor the E2 elimination side reaction[7].
Solvent Pure organic (e.g., THF)Aqueous Acetone / DMFAn aqueous co-solvent is needed to dissolve sodium azide effectively[7][8].
Base Strong, hindered baseNo strong base neededA strong base will promote the E2 elimination pathway.
Troubleshooting Workflow: Azide Substitution

G start Low Yield in Azide Substitution Step check_lg Is Leaving Group Optimal (e.g., Triflate)? start->check_lg check_temp Is Reaction Temp. Elevated (>30°C)? check_lg->check_temp  Yes improve_lg Improve Leaving Group: Convert Mesylate to Triflate check_lg->improve_lg  No check_solvent Is NaN3 Fully Dissolved in Solvent? check_temp->check_solvent  No lower_temp Lower Reaction Temp to Room Temp or below check_temp->lower_temp  Yes adjust_solvent Adjust Solvent System: Use Aqueous Acetone check_solvent->adjust_solvent  No monitor Monitor by HPLC/TLC for Conversion check_solvent->monitor  Yes improve_lg->check_temp lower_temp->check_solvent adjust_solvent->monitor

Caption: Troubleshooting decision tree for low yield in an azide substitution step.

Problem: Controlling Process-Related Impurities

Question: What are the common impurities in Oseltamivir synthesis, and what are the strategies for their control?

Answer: Impurity control is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). In Oseltamivir synthesis, impurities can arise from starting materials, intermediates, side reactions, and degradation[][10].

Common Impurities and Control Strategies:

  • Diastereomers: Due to the three chiral centers, diastereomeric impurities are a primary concern. The most effective control is establishing stereochemistry early and using stereoselective reactions. Chiral HPLC methods are essential for detection and quantification[10].

  • Aromatic Byproducts: As mentioned in the troubleshooting section, elimination reactions can occur. In some cases, subsequent aromatization of the cyclohexene ring can lead to phenolic impurities, especially at elevated temperatures[7][11]. Strict temperature control is the primary mitigation strategy.

  • Process Intermediates: Incomplete reactions can lead to the carry-over of starting materials or intermediates into the final product[]. In-process controls (e.g., HPLC, TLC) are crucial to ensure reactions go to completion before proceeding to the next step.

  • Genotoxic Impurities: Some reagents or byproducts, such as those containing azide functionalities, can be classified as potentially genotoxic[12][13]. These must be controlled to very low levels (parts per million). Control strategies include using alternative, azide-free routes or implementing specific purification steps designed to remove these impurities.

Table of Known Oseltamivir Impurities
Impurity NameTypeOriginControl Strategy
Oseltamivir Enantiomer/DiastereomersStereoisomerIncomplete stereocontrol in synthesisUse of chiral starting materials (Shikimic Acid); Asymmetric catalysis; Chiral purification[10].
Oseltamivir PhenolAromatization byproductSide reaction at high temperaturesStrict temperature control during synthesis[11].
Oseltamivir Related Compound AProcess-relatedAzide addition byproductOptimization of reaction conditions; Specialized purification[13].
N,N-Acyl Migration ImpurityDegradation ProductExposure to moistureControl of humidity during storage and processing[11].

Key Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale experiments and must be optimized for specific equipment and scaled appropriately with a full safety review.

Protocol 1: Optimized Regioselective Azide Substitution

Objective: To achieve high regioselectivity in the SN2 substitution of a mesylated shikimic acid derivative with sodium azide, minimizing elimination byproducts.

Materials:

  • Mesylated shikimic acid derivative (1 equivalent)

  • Sodium azide (NaN₃) (1.5 - 3 equivalents)

  • Acetone, ACS Grade

  • Deionized Water

Procedure:

  • Dissolve the mesylated shikimic acid derivative in a 10:1 mixture of acetone and deionized water (e.g., 10 mL acetone, 1 mL water per gram of substrate).

  • In a separate flask, carefully dissolve the sodium azide in a minimal amount of deionized water. Caution: Sodium azide is highly toxic and can be explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Cool the solution of the substrate to room temperature (20-25 °C) in a water bath to ensure consistent temperature control.

  • Slowly add the aqueous solution of sodium azide to the stirring substrate solution over 15-20 minutes.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2-4 hours. The reaction may take 24-48 hours to reach completion.

  • Once the starting material is consumed, quench the reaction by carefully adding an equal volume of water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azide product.

  • Purify the product via column chromatography or recrystallization as required.

Diagram: Simplified Roche Industrial Synthesis Pathway

G cluster_0 Core Transformations shikimic (-)-Shikimic Acid ester Esterification & Ketalization shikimic->ester mesylate Mesylation ester->mesylate epoxide Epoxidation mesylate->epoxide azide_open Azide Ring Opening epoxide->azide_open reduction Azide Reduction (e.g., H2, Pd/C) azide_open->reduction final Acetylation & Salt Formation reduction->final oseltamivir Oseltamivir Phosphate final->oseltamivir

Caption: Simplified workflow of the Roche industrial synthesis of Oseltamivir from shikimic acid.

References

  • Benchchem. (n.d.). Technical Support Center: Oseltamivir Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of Oseltamivir.
  • Grokipedia. (2026). Oseltamivir total synthesis.
  • BOC Sciences. (n.d.). Oseltamivir and Impurities.
  • Benchchem. (n.d.). Technical Support Center: Oseltamivir Synthesis Scale-Up.
  • Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA.
  • Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. ResearchGate.
  • Sharma, Y. O., et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. Semantic Scholar.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of Oseltamivir Acid.
  • ResearchGate. (n.d.). Chemical structures of USP Impurities A and C.
  • Daicel Pharma Standards. (n.d.). Oseltamivir Impurities Manufacturers & Suppliers.
  • Viswanath, P., et al. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Oriental Journal Of Chemistry.
  • Wikipedia. (n.d.). Oseltamivir total synthesis.

Sources

Technical Support Center: Minimizing Impurities in Aspirin (Acetylsalicylic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of Acetylsalicylic Acid (Aspirin). This guide is designed to provide in-depth, practical solutions to common challenges encountered in minimizing impurities in the final drug substance. Adherence to strict purity thresholds is critical for ensuring the safety and efficacy of any Active Pharmaceutical Ingredient (API). This resource combines theoretical understanding with field-proven protocols to help you achieve the highest standards of product quality.

Part 1: Frequently Asked Questions - Understanding Aspirin Impurities

Q1: What are the primary organic impurities in synthesized aspirin, and what are their formation mechanisms?

The most significant impurities in aspirin synthesis arise from unreacted starting materials, side reactions, and degradation. Understanding their origin is the first step toward control.

  • Salicylic Acid (SA): This is the most common process-related impurity. It is the starting material for the acetylation reaction. Its presence in the final product is typically due to an incomplete reaction or hydrolysis of the aspirin product.[1][2] According to the United States Pharmacopeia (USP), the limit for free salicylic acid is typically low, often around 0.1%, underscoring the need for its effective removal.[3][4]

  • Acetic Anhydride: As the acetylating agent, any unreacted excess must be quenched and removed during the workup and purification stages.[5]

  • Acetylsalicylic Anhydride: This impurity can form through a side reaction involving the self-condensation of aspirin molecules.

  • Acetylsalicylsalicylic Acid and Salsalate: These are dimeric impurities that can also form under certain reaction conditions.[6][7]

  • Degradation Products: Aspirin is susceptible to hydrolysis, especially in the presence of moisture or at non-neutral pH, breaking down into salicylic acid and acetic acid.[8][9][10] This is both a process and stability issue.

The formation pathways for these key impurities are illustrated below.

G cluster_main SA Salicylic Acid (Starting Material) ASP Aspirin (Acetylsalicylic Acid) SA->ASP  Esterification  (H+ Catalyst) AA Acetic Anhydride (Reagent) AA->ASP  Esterification  (H+ Catalyst) ASP->SA Hydrolysis (Degradation) AceticAcid Acetic Acid (Byproduct) ASP->AceticAcid Hydrolysis (Degradation) ASA_Anhydride Acetylsalicylic Anhydride ASP->ASA_Anhydride Self-Condensation (Side Reaction) Dimeric Dimeric Impurities (e.g., Acetylsalicylsalicylic Acid) ASP->Dimeric Dimerization (Side Reaction) H2O Water (Moisture)

Caption: Primary reaction and impurity formation pathways in aspirin synthesis.

Part 2: Troubleshooting Synthesis & Purification

This section addresses specific issues you may encounter during the synthesis and purification of aspirin.

Q2: My final product shows a high concentration of unreacted salicylic acid. What are the likely causes and how can I resolve this?

High salicylic acid content is a common issue stemming from incomplete esterification. The primary causes are suboptimal reaction conditions.

Causality Analysis: The esterification of salicylic acid is a kinetically controlled reaction. To drive it to completion, Le Châtelier's principle is applied by using one reagent in excess. Typically, acetic anhydride is used in excess as it is more reactive and any remainder is easily hydrolyzed with water.[5][10] The catalyst (typically phosphoric or sulfuric acid) protonates the acetic anhydride, making it a more potent electrophile for the nucleophilic attack by the phenolic hydroxyl group of salicylic acid.

Troubleshooting Guide for Synthesis

Problem Potential Cause Recommended Solution & Explanation
High Salicylic Acid Insufficient Reagent: The molar ratio of acetic anhydride to salicylic acid was too low. Ensure acetic anhydride is the excess reagent. A molar ratio of ~2:1 (anhydride:acid) is a common starting point to drive the reaction forward.[5]
Ineffective Catalysis: The acid catalyst was omitted, degraded, or used in insufficient quantity. Add 3-5 drops of concentrated (85%) phosphoric acid or sulfuric acid per gram of salicylic acid to properly catalyze the reaction.[11][12]
Low Reaction Temperature: The reaction mixture was not heated sufficiently, leading to slow kinetics. Heat the reaction mixture in a water bath at 70-80°C for at least 10-15 minutes to ensure the reaction proceeds to completion.[11][12]

| | Insufficient Reaction Time: The reaction was stopped prematurely before reaching completion. | Maintain the recommended temperature for the full duration. Monitor the reaction (e.g., via TLC) if possible to confirm the disappearance of the starting material. |

Q3: I am observing significant degradation of my purified aspirin during storage. How can I prevent this?

Aspirin's ester linkage is susceptible to hydrolysis, which is accelerated by moisture and non-neutral pH.[8][9] This degradation regenerates salicylic acid, compromising the purity of the final product.

Prevention Strategies:

  • Thorough Drying: Ensure the final product is completely dry before storage. Use vacuum filtration to remove bulk solvent, followed by drying in a desiccator or a vacuum oven at a mild temperature (e.g., 60°C).[13]

  • Moisture Control: Store the final product in tightly sealed containers with a desiccant. Aspirin is stable in dry air but hydrolyzes in contact with moisture.[8]

  • pH Control: The hydrolysis of aspirin is catalyzed by both acid and base. The reaction is slowest at a pH of approximately 2.5.[10] While not always practical for solid storage, this is a critical consideration for any solution-based stability studies.

Part 3: Experimental Protocols & Workflows

Q4: What is the most effective and scalable method for purifying crude aspirin to meet pharmacopeial standards?

Recrystallization is the gold-standard technique for purifying crude aspirin.[1][14] This process leverages the difference in solubility between aspirin and its primary impurity, salicylic acid, in a given solvent system. Aspirin is significantly more soluble in a hot solvent than in a cold one, while the impurities ideally remain in solution upon cooling.[15][16]

Protocol: Optimized Recrystallization of Aspirin

This protocol uses an ethanol/water solvent system, which has proven highly effective for selectively crystallizing aspirin while leaving salicylic acid and other polar impurities in the mother liquor.[12][17]

Step-by-Step Methodology:

  • Dissolution: Transfer the crude aspirin to an Erlenmeyer flask. Add a minimal amount of warm ethanol (~3-4 mL per gram of crude product) and gently heat (e.g., on a hot plate) until the solid completely dissolves.[5][17] Rationale: Using the minimum volume of solvent is crucial to maximize yield. If too much solvent is used, the solution will not become saturated upon cooling, and product will be lost.

  • Induce Supersaturation: To the hot ethanol solution, slowly add warm deionized water (~10-15 mL per gram of crude product) until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of warm ethanol to redissolve the precipitate and ensure the solution is clear.[12]

  • Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Rationale: Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the crystallization of the product.[17]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any residual soluble impurities from the crystal surfaces.[11]

  • Drying: Dry the crystals thoroughly on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass and dry to a constant weight in a desiccator or vacuum oven.

Recrystallization Troubleshooting Workflow

G start Start: Crude Aspirin Purification dissolve Dissolve crude product in minimum hot ethanol start->dissolve check_dissolved Did all solid dissolve? dissolve->check_dissolved add_more_solvent Add a small amount more hot ethanol check_dissolved->add_more_solvent No add_water Slowly add warm water until cloud point, then clarify check_dissolved->add_water Yes add_more_solvent->dissolve cool Cool slowly to RT, then chill in ice bath add_water->cool check_crystals Are crystals formed? cool->check_crystals scratch Scratch flask with glass rod or add a seed crystal check_crystals->scratch No filter Collect crystals via vacuum filtration check_crystals->filter Yes scratch->cool wash_dry Wash with ice-cold water and dry thoroughly filter->wash_dry end End: Pure Aspirin wash_dry->end

Caption: Troubleshooting workflow for the recrystallization of aspirin.

Part 4: Analytical Characterization of Purity

Q5: How can I accurately quantify the level of salicylic acid and other impurities in my final aspirin product according to regulatory standards?

High-Performance Liquid Chromatography (HPLC) is the industry-standard and regulatory-accepted method for the quantitative analysis of aspirin and its impurities.[18][19] It offers the specificity and sensitivity required to meet the stringent limits set by pharmacopeias like the USP.[20][21]

Methodological Principles: A reversed-phase HPLC method is typically employed. The separation is achieved on a C18 column where aspirin, being more non-polar than salicylic acid, will have a longer retention time. A UV detector is used for quantification, as both compounds possess a chromophore.

Typical HPLC Parameters for Aspirin Purity Analysis

Parameter Typical Value / Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Provides good resolution for aspirin and its related polar impurities.
Mobile Phase Acetonitrile / Water / Acid (e.g., Phosphoric or Formic Acid) A gradient or isocratic mixture. The acidic pH suppresses the ionization of carboxylic acid groups, leading to better peak shape and retention.[18]
Flow Rate 1.0 - 1.5 mL/min Standard flow rate for analytical scale columns, providing a balance between analysis time and resolution.[19]
Detection UV at ~275 nm Wavelength where both aspirin and salicylic acid have significant absorbance, allowing for sensitive detection.[19]
Column Temp. 30-40 °C Ensures reproducible retention times and can improve peak shape.

| Injection Vol. | 5 - 20 µL | Standard volume for analytical HPLC. |

This method must be validated according to ICH guidelines (International Council for Harmonisation) to ensure it is accurate, precise, specific, and robust for its intended purpose.[22][23][24]

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ResearchGate. (n.d.). Synthesis of Aspirin. [Link]

  • Homework For You. (n.d.). Recrystallization of Aspirin. [Link]

  • Chegg. (n.d.). In aspirin purification, what would be the impurity found if all the steps were done right?[Link]

  • Wikipedia. (n.d.). Aspirin. [Link]

  • Pasadena City College. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. [Link]

  • Save My Exams. (2025). Aspirin Preparation | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. [Link]

  • SciSpace. (2025). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. [Link]

  • YouTube. (2024). Aspirin | Synthesis and Purification. [Link]

  • Essay Company. (2015). Recrystallisation Process of Aspirin. [Link]

  • SciSpace. (n.d.). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. [Link]

  • UKEssays. (2018). Preparation of Recrystallization of Aspirin. [Link]

  • Study.com. (n.d.). Hydrolysis of Aspirin | Overview, Reactions & Mechanism. [Link]

  • PubMed. (1989). Detection and determination of salicylic acid impurity in aspirin tablet formulations' by high performance liquid chromatography. [Link]

  • Chemistry LibreTexts. (2020). 7.5 Introduction to Kinetics. [Link]

  • Chemistry LibreTexts. (2021). 13.1: Synthesis of Aspirin Lab Procedure. [Link]

  • Asian Publication Corporation. (n.d.). Impurity Profiling of Aspirin in Tablet Dosage Forms by Reverse Phase High Performance Liquid Chromatography. [Link]

  • SynThink. (n.d.). Aspirin Impurities, Related Compounds, Reference Standards. [Link]

  • International Journal of Pharmaceutical and Medical Research. (2024). Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. [Link]

  • UKEssays. (2015). Using Recrystallisation Improve The Purity Of Aspirin Biology Essay. [Link]

  • European Journal of Pharmaceutical and Medical Research. (2024). IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. [Link]

  • Chem21Labs. (n.d.). Synthesis of Aspirin. [Link]

  • USP-NF. (n.d.). Aspirin Monographs. [Link]

  • Pharmaffiliates. (n.d.). Acetylsalicylic-Acid-Impurities. [Link]

  • Waters Corporation. (n.d.). Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. [Link]

  • USP-NF. (2017). Aspirin Tablets. [Link]

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Technical Support Center: Addressing Poor Solubility of Furan Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of furan derivatives. Furan-containing compounds are a significant class of molecules in pharmaceutical research, exhibiting a wide range of biological activities.[1][2][3] However, their inherent hydrophobicity often presents a major hurdle in formulation and preclinical development.[4][5]

This resource provides practical, evidence-based solutions to overcome these solubility challenges, ensuring the successful progression of your research and development efforts.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides step-by-step protocols to resolve them.

Issue 1: My furan derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock.

Cause: This is a classic solubility problem where the high concentration of the organic stock solution cannot be maintained when diluted into an aqueous medium. The furan derivative, being hydrophobic, crashes out of the solution.

Solution: A multi-tiered approach, starting with simple adjustments and progressing to more advanced formulation strategies, is recommended.

The most direct approach is to determine the maximum tolerable co-solvent concentration for your assay that keeps your compound in solution.[4]

Protocol: Co-solvent Tolerance Study

  • Prepare a high-concentration stock solution of your furan derivative in 100% DMSO (e.g., 10 mM). Vortex and gently warm (37°C) to ensure complete dissolution.[4]

  • Create a dilution series of your compound in your aqueous assay buffer, varying the final DMSO concentration (e.g., 0.1%, 0.5%, 1%, 2%).

  • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.

  • Determine the highest DMSO concentration that maintains the solubility of your compound at the desired final concentration.

  • Run a vehicle control in your assay with the determined DMSO concentration to ensure it does not interfere with the biological system.

Causality: Co-solvents like DMSO work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to remain dissolved.[6][7] However, high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

If optimizing the co-solvent is insufficient, the use of solubilizing excipients can significantly enhance the apparent solubility of your furan derivative.

Option A: Surfactants (Micellar Solubilization)

Surfactants form micelles that encapsulate hydrophobic compounds, enabling their dispersion in aqueous solutions.[4][8]

  • Recommended Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20).[9][10]

  • Protocol:

    • Prepare a stock solution of the surfactant in your assay buffer (e.g., 10% w/v).

    • Add the surfactant stock to your assay buffer to achieve a final concentration typically in the range of 0.01% to 0.1%.

    • Then, add your furan derivative stock solution to the surfactant-containing buffer.

    • As with co-solvents, perform a tolerance study to ensure the surfactant concentration is not detrimental to your assay.

Option B: Cyclodextrins (Inclusion Complexation)

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[11][13]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have improved water solubility and a good safety profile compared to native β-cyclodextrin.[13]

  • Protocol:

    • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 100 mM).

    • In a separate tube, mix your furan derivative (from a concentrated organic stock) with the cyclodextrin solution.

    • Allow the mixture to equilibrate (e.g., by shaking or sonicating) to facilitate the formation of the inclusion complex.

    • Dilute this complex into your final assay buffer.

Diagram: Solubilization Strategies

SolubilizationWorkflow cluster_start Initial Problem cluster_methods Solubilization Techniques cluster_outcome Desired Outcome Poorly Soluble Furan Derivative Poorly Soluble Furan Derivative CoSolvent Co-solvent Optimization (e.g., DMSO) Poorly Soluble Furan Derivative->CoSolvent Attempt 1 Surfactant Micellar Solubilization (e.g., Polysorbate 80) Poorly Soluble Furan Derivative->Surfactant Attempt 2 Cyclodextrin Inclusion Complexation (e.g., HP-β-CD) Poorly Soluble Furan Derivative->Cyclodextrin Attempt 3 SolubleCompound Soluble Compound in Aqueous Media CoSolvent->SolubleCompound Surfactant->SolubleCompound Cyclodextrin->SolubleCompound

Caption: A workflow diagram illustrating initial troubleshooting steps for poor furan derivative solubility.

Issue 2: My furan derivative has poor bioavailability in vivo, likely due to low solubility.

Cause: Poor aqueous solubility limits the dissolution of the compound in the gastrointestinal tract, leading to low absorption and reduced bioavailability. This is a common challenge for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[14][15]

Solution: Advanced formulation strategies are necessary to improve the in vivo performance of your furan derivative.

For ionizable furan derivatives, altering the pH of the microenvironment can significantly increase solubility.[15][16][17]

  • For weakly acidic furan derivatives: Increasing the pH will shift the equilibrium towards the more soluble ionized form.[18] Incorporating alkalizers into the formulation can create a high-pH microenvironment, promoting dissolution.[19]

  • For weakly basic furan derivatives: Decreasing the pH will lead to the formation of the more soluble protonated species.[18] The inclusion of acidifiers in the formulation can enhance solubility and dissolution.[16][20]

Table: pH-dependent Solubility

Compound TypepH AdjustmentResulting FormSolubility
Weakly AcidicIncrease pHIonized (Anionic)Increased
Weakly BasicDecrease pHIonized (Cationic)Increased

Protocol: pH-Solubility Profiling

  • Determine the pKa of your furan derivative experimentally or through in silico prediction.

  • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10).

  • Add an excess amount of your compound to each buffer.

  • Equilibrate the samples (e.g., shake for 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV).

  • Plot solubility versus pH to identify the pH range of maximum solubility.

This data will guide the selection of appropriate pH-modifying excipients for your formulation.[21]

Converting a crystalline drug to its amorphous state can significantly increase its aqueous solubility.[22] ASDs involve dispersing the drug in a hydrophilic polymer matrix.[15][23]

  • Common Polymers: Hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), polyvinylpyrrolidone (PVP).[22][24]

  • Preparation Methods:

    • Spray Drying: Both the drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream to rapidly evaporate the solvent.[24]

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded.[23][24]

    • Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated under vacuum.[25][26]

Diagram: Amorphous Solid Dispersion Concept

ASD_Concept Crystalline Crystalline Furan Derivative Ordered Lattice Low Solubility Process Solid Dispersion Process (Spray Drying, HME) Crystalline->Process Polymer Hydrophilic Polymer (e.g., HPMC, PVP) Polymer->Process ASD Amorphous Solid Dispersion Drug molecules dispersed in polymer matrix Increased Solubility Process->ASD

Caption: The process of forming an amorphous solid dispersion to enhance solubility.

Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[14][27][28]

  • Advantages: High drug loading is possible, and it is suitable for compounds that are insoluble in both aqueous and organic media.[4]

  • Preparation Methods:

    • Top-down approaches: Wet milling, high-pressure homogenization.

    • Bottom-up approaches: Precipitation, emulsion-solvent evaporation.[27][29]

Stabilizers, such as surfactants and polymers, are required to prevent the aggregation of the nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why are furan derivatives often poorly soluble in water?

A1: The furan ring is a heterocyclic aromatic compound that, while containing an oxygen atom, is predominantly non-polar in character.[1] This inherent hydrophobicity makes many furan derivatives poorly soluble in aqueous media.[4][5]

Q2: What is the difference between a co-solvent and a hydrotrope?

A2: A co-solvent is a water-miscible organic solvent (e.g., ethanol, propylene glycol) that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[7][30] Hydrotropes are compounds that increase the aqueous solubility of other compounds without the need for micelle formation. Examples include sodium benzoate and nicotinamide.[15][17]

Q3: Can I use a combination of solubilization techniques?

A3: Yes, a combination of techniques is often more effective. For example, a formulation might use a co-solvent system in conjunction with a surfactant for parenteral delivery.[31] For oral formulations, a pH modifier might be incorporated into an amorphous solid dispersion.[19]

Q4: How do I choose the right solubilization strategy for my furan derivative?

A4: The choice depends on several factors:

  • Physicochemical properties of the compound: pKa, logP, melting point.

  • Intended application: In vitro assay, in vivo animal study, final drug product.

  • Route of administration: Oral, parenteral, topical.

  • Required dose: High-dose drugs may require more advanced techniques like nanosuspensions or solid dispersions.

Q5: Are there any safety concerns with using solubilizing excipients?

A5: Yes, all excipients have safety considerations. The concentration of co-solvents and surfactants must be kept below levels that cause toxicity or unacceptable side effects.[30] It is crucial to consult regulatory guidelines and toxicological data for any excipient used, especially for in vivo applications.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Al-Gousous, J., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3539-3554. [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Singh, P., et al. (2023). Nanosuspensions: A Strategy to Increase the Solubility and Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-13. [Link]

  • Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). [Link]

  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1, 18-38. [Link]

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Validation & Comparative

A Comparative Guide to [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol and Other Nitrofuran Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the chemical and biological properties of the novel nitrofuran analog, [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, with other established nitrofuran compounds. As direct experimental data for this specific molecule is not yet publicly available, this analysis is based on established structure-activity relationships (SAR) within the nitrofuran class, offering a predictive framework for researchers in drug development.

Introduction to the Nitrofuran Class: A Resurgence of Interest

Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a furan ring substituted with a nitro group.[1] Despite being a mature class of antibiotics, the rise of multidrug-resistant pathogens has led to a renewed interest in these compounds due to their unique mechanism of action and a lower propensity for developing resistance.[2]

The biological activity of nitrofurans is contingent upon the enzymatic reduction of the 5-nitro group within the target cell. This process, catalyzed by bacterial nitroreductases, generates highly reactive electrophilic intermediates.[3] These reactive species are indiscriminate in their targets, causing damage to a variety of cellular macromolecules, including DNA, RNA, and ribosomal proteins, ultimately leading to cell death.[4] This multi-targeted approach is a key factor in the low incidence of acquired resistance to nitrofurans.

The Unique Structural Features of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol possesses a distinct substitution pattern that is predicted to influence its biological activity. The key features are:

  • A 5-nitrofuran core: The essential pharmacophore for antimicrobial activity.

  • A C2-linked methanol group: This substituent is expected to impact the compound's solubility and pharmacokinetic properties.

  • A C5-linked 4-methoxy-2-nitrophenyl group: The electronic and steric properties of this substituted phenyl ring are crucial determinants of the molecule's potency and selectivity.

The following diagram illustrates the general workflow for the discovery and evaluation of novel nitrofuran derivatives like [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol.

cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation Lead Identification Lead Identification Analog Design Analog Design Lead Identification->Analog Design Identify Core Scaffold Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis Introduce Novel Substituents Antimicrobial Screening Antimicrobial Screening Chemical Synthesis->Antimicrobial Screening Purified Compound SAR Studies SAR Studies Antimicrobial Screening->SAR Studies Activity Data Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->SAR Studies Toxicity Data SAR Studies->Analog Design Refine Structure

Caption: A typical workflow for the discovery and optimization of novel nitrofuran analogs.

Comparative Analysis: Performance Prediction for [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Based on established SAR principles for the nitrofuran class, we can predict the likely performance of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol in comparison to well-characterized analogs like Nitrofurantoin and Furazolidone.

Predicted Antimicrobial Activity

The antimicrobial potency of nitrofurans is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group at the 2-position of the phenyl ring in our target molecule, are generally associated with enhanced antibacterial activity.[3] This is because they can facilitate the reduction of the furan's nitro group, the key activation step. The methoxy group at the 4-position, being an electron-donating group, might slightly counteract this effect, but the overall electronic profile is expected to favor good antimicrobial efficacy. The C2-methanol group is not anticipated to directly participate in the antimicrobial action but will influence the compound's solubility, which could affect its availability to bacterial cells.

Predicted Cytotoxicity Profile

A significant challenge in the development of nitrofuran-based therapeutics is managing their potential cytotoxicity towards mammalian cells. The same reactive intermediates that kill bacteria can also damage host cells. The cytotoxicity of nitrofuran derivatives often correlates with their antimicrobial potency.[5] Therefore, [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, with its predicted good antimicrobial activity, may also exhibit some level of cytotoxicity. However, the specific substitution pattern can modulate this effect. The methoxy group, for instance, might influence metabolic pathways in mammalian cells, potentially altering the toxicity profile compared to other analogs.[4]

Hypothetical Comparative Performance Data

The following table presents a hypothetical comparison of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol with Nitrofurantoin and Furazolidone. The values for the target compound are predictive and require experimental validation.

Feature[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanolNitrofurantoinFurazolidone
Predicted Antibacterial Spectrum Broad-spectrum (Gram-positive & Gram-negative)Broad-spectrum, primarily for UTIsBroad-spectrum, including protozoa
Predicted Potency (MIC) Moderate to High (Hypothesized)ModerateModerate to High
Predicted Cytotoxicity (IC50) Moderate (Hypothesized)Low to ModerateModerate
Key Structural Difference 5-(4-methoxy-2-nitrophenyl)-2-(hydroxymethyl)furan5-nitro-2-furfurylideneamino-imidazolidine-2,4-dione3-(5-nitro-2-furfurylideneamino)-1,3-oxazolidin-2-one

Experimental Protocols for Performance Validation

To empirically validate the predicted performance of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound.[6][7]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Compound Serial Dilution of Compound Prepare Bacterial Inoculum->Serial Dilution of Compound Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Compound->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[10]

Objective: To determine the concentration of the test compound that reduces the viability of mammalian cells by 50% (IC50).

Protocol:

  • Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11]

  • Incubation: The plate is incubated for 2-4 hours to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • Data Analysis: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Start Start Seed Mammalian Cells Seed Mammalian Cells Start->Seed Mammalian Cells Treat with Compound Treat with Compound Seed Mammalian Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate for Formazan Formation Incubate for Formazan Formation Add MTT Reagent->Incubate for Formazan Formation Solubilize Formazan Solubilize Formazan Incubate for Formazan Formation->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol represents a novel scaffold within the nitrofuran class with the potential for potent antimicrobial activity. The presence of an electron-withdrawing nitro group on the phenyl ring is a favorable feature for enhanced bioactivity. However, without direct experimental data, its performance relative to existing nitrofuran analogs remains predictive. The experimental protocols outlined in this guide provide a clear path forward for the empirical evaluation of this and other novel nitrofuran derivatives. Further research should focus on the synthesis and biological testing of this compound to validate the hypotheses presented here and to fully elucidate its therapeutic potential.

References

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The Structure-Activity Relationship of Nitrophenylfurans: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenylfurans, a class of synthetic compounds recognized for their broad-spectrum antimicrobial properties and emerging potential as anticancer agents.[1] We will dissect the core chemical features governing their biological activity, compare the performance of various derivatives with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the nitrophenylfuran scaffold.

The Nitrophenylfuran Scaffold: A Foundation for Diverse Biological Activity

The fundamental structure of a nitrophenylfuran consists of a furan ring bearing a nitro group. The position of this nitro group and the nature of substituents on both the furan and phenyl rings are critical determinants of the compound's biological profile. The antimicrobial and cytotoxic effects of nitrophenylfurans are intrinsically linked to the enzymatic reduction of the nitro group, which generates reactive intermediates that can damage cellular macromolecules, including DNA.[2][3]

Mechanism of Action: A Cascade of Reductive Activation

The prevailing mechanism of action for nitrophenylfurans involves the reduction of the nitro group by bacterial nitroreductases. This process generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives. These intermediates are capable of covalently binding to and damaging critical cellular components, leading to inhibition of DNA, RNA, and protein synthesis, and ultimately cell death.[2] Some studies also suggest that nitrofurans can interfere with gene expression at the translational level by discriminating against specific classes of messenger RNA.[4]

In the context of anticancer activity, many nitrophenylfuran derivatives induce apoptosis, or programmed cell death, in cancer cells, often through the intrinsic (mitochondrial) pathway.[1]

Below is a diagram illustrating the general mechanism of action.

Nitrophenylfuran_MoA Nitrophenylfuran Nitrophenylfuran (Prodrug) Nitroreductase Bacterial Nitroreductase Nitrophenylfuran->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates CellularTargets Cellular Macromolecules (DNA, RNA, Proteins) ReactiveIntermediates->CellularTargets Covalent Binding Damage Covalent Adducts & Oxidative Stress CellularTargets->Damage CellDeath Cell Death Damage->CellDeath

Caption: Generalized mechanism of action for nitrophenylfurans.

Comparative Analysis of Nitrophenylfuran Derivatives

The biological activity of nitrophenylfurans can be significantly modulated by altering the substituents on the core structure. The following sections compare different classes of derivatives and their impact on antimicrobial and cytotoxic potency.

Impact of Substituents on Antimicrobial Activity

Quantitative structure-activity relationship (QSAR) studies have revealed that the electronic properties of substituents play a crucial role in the antibacterial activity of nitrophenylfurans.[5] Electron-withdrawing groups tend to enhance activity, likely by facilitating the reduction of the nitro group.[6]

Table 1: Comparison of Antimicrobial Activity of Various Nitrophenylfuran Derivatives

Compound ClassRepresentative SubstituentsTarget Organism(s)Key FindingsReference(s)
5-Nitro-2-furfurylidene derivativesVaried aryl and heterocyclic moietiesStaphylococcus aureus, Caulobacter crescentusActivity is influenced by electronic effects of substituents; electron-withdrawing groups enhance potency.[5]
4-(5-Nitrofuran-2-yl)prop-2-en-1-one derivativesPhenyl ring substitutions (e.g., piperidin-1-yl)Mycobacterium tuberculosisCompounds with low LUMO energies exhibit potent antitubercular activity.[7]
5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidinesFluorinated and non-fluorinated aryl groupsNeisseria gonorrhoeae, Staphylococcus aureusSome derivatives show antibacterial activity comparable or superior to commercial drugs like Spectinomycin.[8]
Nitrofuran derivatives with antifungal activityVarious substitutionsCandida spp., Cryptococcus neoformans, Histoplasma capsulatumCertain derivatives exhibit potent, broad-spectrum antifungal activity with low toxicity.[9]
Cytotoxicity and Anticancer Potential

Recent investigations have highlighted the potential of nitrophenylfurans as anticancer agents.[1] The cytotoxic activity is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected 5-Nitro-2-furancarboxaldehyde Derivatives

DerivativeCell LineIC50 (µM)Key FindingsReference(s)
Derivative AHepaRG (liver progenitor cells)>100Low cytotoxicity observed.[10]
Derivative BVERO (kidney epithelial cells)>100Low cytotoxicity, indicating a good selectivity index for antimicrobial applications.[7]
Derivative CA549 (lung carcinoma)VariesToxicity is derivative-dependent.[9]
Derivative DMRC-5 (normal lung fibroblasts)VariesComparison with cancer cell lines helps determine selectivity.[9]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[1]

Experimental Protocols for Evaluation

The following are standardized protocols for assessing the antimicrobial and cytotoxic activities of nitrophenylfuran derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Plate Inoculate 96-well plate with broth, compound dilutions, and inoculum Inoculum->Plate Compound Prepare serial dilutions of nitrophenylfuran derivative Compound->Plate Incubate Incubate at 35-37°C for 16-20 hours Plate->Incubate Read Visually inspect for turbidity (bacterial growth) Incubate->Read DetermineMIC Determine MIC: lowest concentration with no visible growth Read->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[13]

  • Compound Dilution: Perform serial dilutions of the nitrophenylfuran derivative in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[14]

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in a 96-well plate and allow to adhere Treat Treat cells with varying concentrations of the nitrophenylfuran derivative Seed->Treat Incubate Incubate for a defined period (e.g., 24h) Treat->Incubate AddMTT Add MTT reagent to each well and incubate Incubate->AddMTT Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals AddMTT->Solubilize Measure Measure absorbance using a microplate reader Solubilize->Measure Calculate Calculate cell viability and determine IC50 Measure->Calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the nitrophenylfuran derivative. Include untreated control wells.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[14]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The nitrophenylfuran scaffold represents a versatile platform for the development of novel therapeutic agents. The key to unlocking their full potential lies in a thorough understanding of their structure-activity relationships. By systematically modifying the substituents on the furan and phenyl rings, it is possible to fine-tune their biological activity, enhancing their potency against specific pathogens or cancer cell lines while minimizing off-target toxicity. Future research should focus on the synthesis and evaluation of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The integration of computational modeling, such as QSAR and molecular docking, with traditional medicinal chemistry approaches will be instrumental in accelerating the discovery of next-generation nitrophenylfuran-based drugs.

References

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  • Cerecetto, H., Di Maio, R., González, M., Otero, L., & Piro, O. E. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 44(22), 3673–3681.
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2021).
  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (2001).
  • Tawari, N. R., Bairwa, R., Ray, M. K., Rajan, M. G. R., & Degani, M. S. (2010). Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents. Bioorganic & medicinal chemistry letters, 20(21), 6175–6178.
  • Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis. (1993). Journal of Medicinal Chemistry, 36(8), 1007-16.
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A Researcher's Guide to the Comparative Cytotoxicity of Quercetin and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic performance of the natural flavonoid Quercetin and its common derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate structure-activity relationships and guide future research.

Introduction: The Therapeutic Promise and Challenge of Quercetin

Quercetin, a flavonoid ubiquitously found in fruits and vegetables, has garnered significant attention for its wide range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1] Its anticancer effects are largely attributed to its ability to inhibit cell proliferation, arrest the cell cycle, and induce programmed cell death (apoptosis) in various cancer cell lines.[2][3][4] Quercetin has been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt, NF-kB, and MAPK pathways.[2][5][6]

Despite its promise, the clinical application of Quercetin is hampered by its poor aqueous solubility and low bioavailability, which limits its systemic efficacy.[7][8] This has spurred the development of numerous Quercetin derivatives, synthesized to improve physicochemical properties and enhance cytotoxic activity.[8][9] This guide focuses on comparing the cytotoxicity of Quercetin with its naturally occurring glycoside derivative, Rutin, to understand how structural modifications impact its anticancer potential.

Structure-Activity Relationship: How Chemical Modifications Influence Cytotoxicity

The cytotoxic efficacy of flavonoids is intrinsically linked to their chemical structure. Key structural features that often correlate with enhanced cytotoxicity include the presence of a double bond in the C-ring and the pattern of hydroxylation on the B-ring.[10][11][12]

  • Quercetin: Possesses a planar structure with five hydroxyl (-OH) groups, which are crucial for its biological activity. The catechol group on the B-ring is a key feature for its antioxidant and pro-oxidant activities, which contribute to its cytotoxicity.

  • Rutin (Quercetin-3-O-rutinoside): In Rutin, the hydroxyl group at the C3 position is glycosylated with a disaccharide, rutinose. This modification significantly increases the molecule's size and polarity, which can affect its ability to traverse cell membranes and interact with intracellular targets.[13] Generally, glycosylation is associated with reduced cytotoxicity compared to the aglycone form (Quercetin).[10]

Methodology for Comparative Cytotoxicity Assessment

To provide a robust comparison, a multi-assay approach is essential. This involves evaluating different aspects of cell death, from metabolic compromise to loss of membrane integrity and the activation of apoptotic pathways.

Experimental Workflow

A standardized workflow ensures reproducibility and allows for direct comparison of compound efficacy. The process begins with selecting appropriate cell lines and culminates in the analysis of dose-response relationships to determine key metrics like the half-maximal inhibitory concentration (IC50).

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Quercetin & Rutin) treatment Treatment with Varying Concentrations compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis readout Spectrophotometry & Flow Cytometry Readout mtt->readout ldh->readout apoptosis->readout calc IC50 Calculation & Statistical Analysis readout->calc

Standard workflow for in vitro cytotoxicity evaluation.
Detailed Experimental Protocols

Causality Behind Experimental Choices:

  • Cell Line Selection: Human colon cancer cells (HCT-116) and breast cancer cells (MCF-7) are chosen as they are well-characterized and commonly used models for cytotoxicity screening. Quercetin has demonstrated efficacy in both.

  • Assay Triad: Using MTT, LDH, and Annexin V/PI assays provides a holistic view of cytotoxicity. MTT measures metabolic viability, LDH detects membrane damage (necrosis), and Annexin V/PI specifically quantifies apoptosis.[14][15] This triad allows for distinguishing between different modes of cell death.

Protocol 1: MTT Assay for Cell Viability The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][16]

  • Cell Seeding: Seed HCT-116 or MCF-7 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[17]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of Quercetin or Rutin (e.g., 0-200 µM). Include untreated and vehicle (DMSO) controls. Incubate for 24, 48, or 72 hours.[17][18]

  • MTT Incubation: After treatment, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][19]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cytotoxicity The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, an indicator of necrosis or late apoptosis.[15][20]

  • Experimental Setup: Seed and treat cells as described in the MTT assay protocol (Steps 1 & 2). Prepare additional control wells for "Maximum LDH Release" by adding a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.[21]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[22]

  • Enzymatic Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[22][23]

  • Reaction Mix: Add 100 µL of the LDH reaction mixture (containing a tetrazolium salt) to each well.[22]

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light.[15][22] Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous (untreated) and maximum release controls.

Protocol 3: Annexin V/PI Assay for Apoptosis This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[24]

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[25] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Cell Preparation: Treat cells in 6-well plates. After incubation, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.[25]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[26]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Comparative Cytotoxicity Data & Analysis

The following table summarizes representative IC50 values for Quercetin and its derivative Rutin against common cancer cell lines, as reported in the literature. A lower IC50 value indicates higher cytotoxic potency.

CompoundCell LineIC50 Value (µM)Exposure Time (h)Reference
QuercetinHCT-116~45.324[9]
QuercetinHT-29~81.748[27]
QuercetinMCF-7~3724[17]
QuercetinMCF-7~17.2Not Specified[27]
RutinHCT-116>20024[28]
RutinMCF-7>100Not Specified[29]

Interpretation of Results: The data consistently demonstrates that Quercetin is significantly more cytotoxic than its glycoside derivative, Rutin . The IC50 values for Quercetin are substantially lower across multiple cancer cell lines compared to Rutin, whose IC50 values are often reported to be well above 100 or 200 µM.[28][29] This supports the structure-activity relationship principle that the bulky, polar rutinose group on Rutin impedes its cytotoxic activity, likely by reducing its ability to enter the cell and interact with intracellular targets. In contrast, the aglycone Quercetin shows potent cytotoxic effects.[28]

Mechanistic Insights: How Quercetin Induces Apoptosis

Quercetin induces apoptosis through a multi-faceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][30] It can modulate the expression of key regulatory proteins, leading to the activation of caspases, the executioners of apoptosis.[3][31]

A critical mechanism is the modulation of survival signaling pathways. Quercetin has been shown to inhibit the PI3K/Akt pathway, a central regulator of cell survival.[2][6] Inhibition of this pathway leads to the deactivation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax), ultimately triggering the mitochondrial apoptotic cascade.[18][31]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Mitochondria Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Quercetin's inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the cytotoxicity of Quercetin and its derivatives. The experimental data clearly indicates that the aglycone form, Quercetin, possesses superior cytotoxic activity against cancer cells compared to its glycoside, Rutin. This difference is primarily attributed to structural factors that influence cellular uptake and target interaction.

The detailed protocols provided herein offer a validated, multi-faceted approach for assessing cytotoxicity. Future research should focus on synthesizing novel Quercetin derivatives that retain the core pharmacophore responsible for cytotoxicity while improving bioavailability. Strategies such as nano-formulations or the addition of smaller, lipophilic moieties could yield next-generation compounds with enhanced therapeutic potential for cancer treatment.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Furan-Based Compounds: A Case Study of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity and a high rate of attrition in clinical trials. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel furan-based compound, [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, as a representative case. While specific experimental data for this compound is not publicly available, this guide will equip you with the strategic and technical knowledge to conduct a thorough and scientifically rigorous cross-reactivity assessment of any new chemical entity.

Introduction to [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol and the Imperative of Selectivity

[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol is a novel chemical entity with a furan core, a structural motif present in many biologically active compounds. The presence of a nitroaromatic group suggests potential for various interactions within a biological system.[1][2] While its primary target and mechanism of action are yet to be fully elucidated, its structural features warrant a thorough investigation of its selectivity profile early in the drug discovery process.

The goal of cross-reactivity studies is to identify unintended interactions with other proteins, which can lead to adverse effects.[3] A highly selective compound interacts primarily with its intended target, minimizing the risk of off-target toxicities. This guide will walk you through a systematic approach to de-risking a compound like [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol by comprehensively mapping its interaction landscape.

The Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment follows a tiered approach, starting with broad screening and progressing to more focused, in-depth analyses. This strategy optimizes resource allocation by eliminating non-selective compounds early in the pipeline.

Caption: A tiered approach to cross-reactivity profiling.

Comparator Compound Selection

To contextualize the selectivity of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, it is essential to benchmark it against other compounds. The choice of comparators will depend on the hypothesized target class. In the absence of a known target, structurally similar compounds or compounds with known, broad activity profiles can be used.

For our case study, we will consider two hypothetical comparators:

  • Comparator A (Structural Analog): [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol.[4] This compound is structurally very similar but lacks the nitro group, which may influence its electronic properties and binding profile.

  • Comparator B (Known Kinase Inhibitor): A well-characterized multi-kinase inhibitor. Many furan-containing compounds exhibit kinase inhibitory activity.[5] Including a known promiscuous compound provides a valuable benchmark for interpreting the selectivity data.

Tier 1: Broad Off-Target Screening Panels

The initial step involves screening the test compound against large panels of diverse protein targets. This provides a broad overview of its potential off-target liabilities.[6]

Kinase Profiling

Given that protein kinases are a large and structurally related family of enzymes, they represent a common source of off-target interactions for small molecule inhibitors.[7] Screening against a comprehensive kinase panel is a standard industry practice.

Experimental Protocol: Kinase Selectivity Profiling

  • Compound Preparation: Prepare a stock solution of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol and comparator compounds in DMSO.

  • Assay Format: Utilize a reputable contract research organization (CRO) that offers a large kinase panel (e.g., >400 kinases). Common assay formats include radiometric assays, fluorescence-based assays, or binding assays.[5]

  • Screening Concentration: Perform an initial single-point screen at a relatively high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.[6]

  • Data Analysis: The primary endpoint is typically the percentage of inhibition of kinase activity at the tested concentration. A common threshold for identifying a "hit" is >50% inhibition.

GPCR and Ion Channel Screening

G-protein coupled receptors (GPCRs) and ion channels are other major classes of drug targets and are frequently implicated in adverse drug reactions.[8][9] Screening against panels of these targets is crucial for a comprehensive safety assessment.

Experimental Protocol: GPCR and Ion Channel Screening

  • Assay Types: For GPCRs, both binding assays (measuring displacement of a radiolabeled ligand) and functional assays (measuring downstream signaling events like cAMP or calcium flux) should be considered.[10] For ion channels, electrophysiological assays (e.g., patch-clamp) are the gold standard.

  • Panel Selection: Choose a panel that covers a diverse range of GPCR and ion channel families known to be associated with safety liabilities (e.g., hERG for cardiac safety).[8]

  • Data Interpretation: Results are typically expressed as a percentage of inhibition or activation. Significant activity warrants follow-up in dose-response studies.

Tier 2: Dose-Response and Potency Determination

Any "hits" identified in the initial broad screening must be validated through dose-response studies to determine their potency (IC50 or Ki values).[11]

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of the test compound, typically in a 10-point concentration range.

  • Assay Performance: Perform the same biochemical or binding assay used in the primary screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the target's activity is inhibited).[12]

Data Presentation: Comparative Selectivity Profile

The results of the dose-response studies should be summarized in a clear and concise table.

Target[5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol IC50 (µM)Comparator A IC50 (µM)Comparator B IC50 (µM)
Primary Target Hypothetical Value (e.g., 0.05)Hypothetical ValueHypothetical Value
Off-Target 1 Hypothetical ValueHypothetical ValueHypothetical Value
Off-Target 2 Hypothetical ValueHypothetical ValueHypothetical Value
... .........

Interpreting Potency Data:

It is crucial to understand the difference between IC50 and Ki values. The IC50 is an operational parameter that can be influenced by assay conditions, while the Ki (inhibition constant) is a more fundamental measure of binding affinity.[12][13] When comparing data from different sources, be mindful of potential variations in assay conditions.[11][14]

Tier 3: Cellular and Functional Assays

Biochemical and binding assays provide valuable information about direct interactions, but they do not always translate to a cellular context. Therefore, it is essential to validate off-target hits in cell-based assays.[15]

Experimental Protocol: Cellular Cross-Reactivity Assay

  • Cell Line Selection: Choose cell lines that endogenously express the off-target of interest.

  • Functional Readout: Select an assay that measures a downstream functional consequence of target engagement (e.g., phosphorylation of a substrate for a kinase, or changes in second messenger levels for a GPCR).

  • Cytotoxicity Counter-Screen: Concurrently perform a cytotoxicity assay to ensure that any observed effects are not due to general cell toxicity.[16][17] This is a critical step to eliminate false positives.[3][18]

G A Test Compound B Cell Line Expressing Off-Target A->B C Functional Readout Assay (e.g., p-ERK levels) B->C D Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->D E Data Analysis & Interpretation C->E D->E F Specific Off-Target Effect E->F No Cytotoxicity G General Cytotoxicity E->G Cytotoxicity Observed

Caption: Workflow for a cellular cross-reactivity assay with a cytotoxicity counter-screen.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The culmination of these studies will be a comprehensive selectivity profile for [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol. By comparing its on-target potency with its off-target activities, a selectivity window can be determined. A large selectivity window is a favorable characteristic for a drug candidate.

The decision to advance a compound will depend on the nature of the off-targets. Interactions with targets known to be associated with severe adverse effects may be a "no-go," even at modest potencies. Conversely, off-target activities that could be therapeutically beneficial (polypharmacology) might be acceptable or even desirable.

This guide provides a roadmap for the systematic evaluation of a novel compound's cross-reactivity. By adhering to these principles of scientific integrity and rigorous experimental design, researchers can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines.

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A Senior Application Scientist's Guide to Spectroscopic Analysis of Furan and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Furan Analogs in Scientific Research

Furan, thiophene, and pyrrole represent a foundational class of five-membered aromatic heterocyclic compounds, each distinguished by a unique heteroatom—oxygen, sulfur, and nitrogen, respectively.[1] These molecules are not merely academic curiosities; they are cornerstone structures in the realms of medicinal chemistry, drug development, and materials science.[1][2][3] The subtle yet profound influence of the heteroatom dictates the electronic properties and, by extension, the reactivity and spectroscopic signatures of each analog.[1][4]

Understanding these spectroscopic differences is paramount for researchers engaged in the synthesis, identification, and functional analysis of novel compounds derived from these cores. This guide provides a comparative analysis of the key spectroscopic data for furan, thiophene, and pyrrole, grounded in the fundamental principles of chemical structure and aromaticity. The established order of aromaticity, a key determinant of spectroscopic behavior, is generally accepted as thiophene > pyrrole > furan.[5][6] This trend directly correlates with the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the π-system.[7]

Comparative Analysis Workflow

The logical workflow for distinguishing and characterizing these analogs involves a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and validated identification.

G cluster_0 Initial Analysis cluster_1 Electronic & Mass Analysis cluster_2 Data Integration & Conclusion Sample Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Data_Integration Integrate All Spectroscopic Data NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration MS->Data_Integration Structure_Elucidation Final Structure Elucidation Data_Integration->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of Furan Analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these heterocycles. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electron density around them, which is directly influenced by the heteroatom's electronegativity and the ring's aromaticity.[1]

¹H NMR Spectroscopy

The ¹H NMR spectra reveal a distinct pattern of chemical shifts for the α-protons (H-2, H-5) and β-protons (H-3, H-4).

  • Furan: Due to the high electronegativity of oxygen, the α-protons of furan are the most deshielded (further downfield) among the analogs.

  • Thiophene: Possessing the highest degree of aromaticity, thiophene's protons are the most shielded (further upfield) compared to furan.[1][5]

  • Pyrrole: The protons of pyrrole fall in an intermediate range. A key distinguishing feature is the N-H proton, which typically appears as a broad singlet at a high chemical shift (8.0-9.0 ppm).[1]

Expert Insight: The choice of deuterated solvent is critical. While CDCl₃ is standard, for pyrrole, using DMSO-d₆ can be advantageous as it slows the proton exchange rate, often resulting in a sharper, more easily identifiable N-H peak.

¹³C NMR Spectroscopy

The trends observed in ¹H NMR are mirrored in the ¹³C spectra. The electronegativity of the heteroatom has a pronounced effect on the adjacent α-carbons (C-2, C-5).

  • Furan: The α-carbons are significantly deshielded, appearing at the highest chemical shift (~142.8 ppm).[1]

  • Thiophene & Pyrrole: The α-carbons in thiophene and pyrrole are more shielded than in furan, reflecting their greater aromatic character.[1][8]

Comparative NMR Data Summary
CompoundH-2, H-5 (ppm)H-3, H-4 (ppm)C-2, C-5 (ppm)C-3, C-4 (ppm)
Furan ~7.4~6.4~142.8~109.6
Thiophene ~7.33~7.12~125.6~127.3
Pyrrole ~6.7~6.1~118.2~108.2
(Data acquired in CDCl₃, referenced to TMS at 0 ppm)[1]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint." For furan analogs, key diagnostic peaks include C-H stretching, ring stretching (C=C), and ring breathing vibrations.[1][9][10]

  • C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

  • Ring Stretching: Vibrations involving the C=C and C-X bonds (where X is the heteroatom) are highly characteristic and sensitive to the heteroatom's mass and bond strength.

  • Pyrrole N-H Stretch: A sharp, distinct N-H stretching band around 3400 cm⁻¹ is a clear indicator of the pyrrole ring, distinguishing it from furan and thiophene.

Characteristic IR Absorption Frequencies (cm⁻¹)
VibrationFuranThiophenePyrrole
Aromatic C-H Stretch 3120 - 31603070 - 31203100 - 3150
Ring Stretch (C=C) ~1580, ~1480~1500, ~1410~1530, ~1470
N-H Stretch N/AN/A~3400
(Data represents typical ranges and may vary with substitution)[11]

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the π-system of these aromatic compounds.[1] The absorption maximum (λ_max) is related to the energy of the π → π* transition, which is influenced by the degree of conjugation and the nature of the heteroatom.[1][12] The greater the aromaticity, the smaller the HOMO-LUMO gap, resulting in a shift of λ_max to longer wavelengths (a bathochromic shift).

  • Thiophene: Being the most aromatic, it absorbs at the longest wavelength.

  • Pyrrole: Intermediate aromaticity leads to an intermediate λ_max.

  • Furan: As the least aromatic, it absorbs at the shortest wavelength.

Comparative UV-Vis Absorption Data
Compoundλ_max (nm)Solvent
Furan ~204Hexane
Pyrrole ~210Hexane
Thiophene ~231Hexane

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Under electron ionization (EI), the aromatic stability of these heterocycles leads to a prominent molecular ion (M⁺) peak.[1][13] The fragmentation patterns, however, can be diagnostic. A common pathway involves the loss of the heteroatom or characteristic fragments like CO, HCN, or HCS.[14][15]

  • Furan (M⁺ = 68): Often shows a loss of CO (m/z 40) followed by a hydrogen atom, or the loss of a formyl radical (CHO) to give the stable cyclopropenyl cation (m/z 39).[15]

  • Pyrrole (M⁺ = 67): Typically loses HCN to yield a fragment at m/z 40.

  • Thiophene (M⁺ = 84): Fragmentation can involve the loss of a thiirene radical (HCS) to give a fragment at m/z 39 or rearrangement to the thiopyrylium cation.

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Utilize a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans to ensure an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.[16]

  • Data Processing: Apply a Fourier transform to the raw data (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.

  • Blank Measurement: Fill a matched quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 190-400 nm).

  • Data Analysis: The instrument software will automatically subtract the blank spectrum. Identify the wavelength of maximum absorbance (λ_max).

References

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  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University.
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  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • 1H chemical shifts in NMR. Part 18.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Deriv
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  • 1H chemical shifts in NMR, part 18.
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  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxyl
  • Mass spectrometry of some furanocoumarins. Canadian Science Publishing.
  • Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field.
  • Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. PubMed.
  • Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry.
  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV.
  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
  • Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv.
  • From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra.
  • Ionization and fragmentation of furan molecules by electron collisions.
  • Optical spectroscopy of heterocycles based on pyrrole, furan and thiophene. Bohrium.
  • In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers.
  • Heterocyclic Chemistry, Fifth Edition. Google Books.
  • 13C NMR Chemical Shifts.
  • Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Pearson.
  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PMC - PubMed Central.
  • Synthesis and NMR spectra of tetrahydrofuran-2-13C.
  • Influence of the heteroatom introduction on the physicochemical properties of 5-heterotruxenes containing nitrogen, oxygen and sulfur
  • Heterocyclic compound - Five-Membered Rings, Hetero
  • The vibrational spectrum of pyrrole (C 4H 5N) and furan (C 4H 4O) in the gas phase.
  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.Org.

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